molecular formula C6H15NO B1266752 1-Amino-2-methylpentan-2-ol CAS No. 6969-37-5

1-Amino-2-methylpentan-2-ol

Cat. No.: B1266752
CAS No.: 6969-37-5
M. Wt: 117.19 g/mol
InChI Key: JSELUEZGSGRXKT-UHFFFAOYSA-N
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Description

1-Amino-2-methylpentan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Amino-2-methylpentan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Amino-2-methylpentan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-methylpentan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-2-methylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-4-6(2,8)5-7/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSELUEZGSGRXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-37-5
Record name 1-Amino-2-methyl-2-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006969375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC68347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

"1-Amino-2-methylpentan-2-ol" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Amino-2-methylpentan-2-ol Chemical Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Logic

1-Amino-2-methylpentan-2-ol (CAS: 23269-63-8 for racemic; specific enantiomers vary) is a specialized


-amino alcohol featuring a tertiary hydroxyl group and a primary amine on an adjacent carbon. Structurally, it represents a sterically hindered scaffold due to the geminal methyl/propyl substitution at the C2 position.

Unlike simple ethanolamines, the C2-quaternary center in 1-amino-2-methylpentan-2-ol imparts unique conformational rigidity and metabolic stability. This molecule serves as a critical building block in the synthesis of heterocyclic pharmaceutical intermediates (oxazolidinones), chiral auxiliaries, and coordination ligands for asymmetric catalysis.

Key Structural Features:

  • Bidentate Motif: The 1,2-amino alcohol functionality (

    
    -donor) allows for stable 5-membered chelate rings with transition metals.
    
  • Steric Bulk: The C2-propyl and C2-methyl groups create a hydrophobic pocket, influencing the selectivity of enzymes or reagents interacting with derivatives of this molecule.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models based on homologous series (e.g., 1-amino-2-methylpropan-2-ol).

PropertyValue / DescriptionSource/Note
IUPAC Name 1-Amino-2-methylpentan-2-olSystematic
Molecular Formula

Standard
Molecular Weight 117.19 g/mol Calculated
Physical State Viscous Colorless Liquid / Low-melting SolidHomolog comparison [1]
Boiling Point 175–180 °C (at 760 mmHg)Predicted (vs. Propanol analog 151°C)
pKa (Conjugate Acid) ~9.8Typical for primary

-amino alcohols
Density ~0.92 g/cm³Predicted
Solubility Soluble in Ethanol, MeOH, DMSO, dilute acid; Moderate in

Amphiphilic nature
Chirality 1 Chiral Center (C2)Exists as (R) and (S) enantiomers

Synthetic Methodologies

The synthesis of 1-amino-2-methylpentan-2-ol is primarily achieved through two pathways: the Nitroaldol (Henry) Reaction (preferred for scale) and Epoxide Aminolysis (preferred for atom economy).

Protocol A: The Henry Reaction (Nitroaldol)

This method constructs the carbon skeleton by adding nitromethane to 2-pentanone, followed by reduction. It is robust and avoids high-pressure ammonia handling.

Step 1: Nitroaldol Condensation

  • Reagents: 2-Pentanone, Nitromethane (

    
    ), Catalytic Base (e.g., KOtBu or Amberlyst A-21).
    
  • Conditions: 0–25 °C, solvent-free or in MeOH.

  • Mechanism: Base deprotonates nitromethane; the resulting nitronate anion attacks the ketone carbonyl.

  • Intermediate: 2-Methyl-1-nitro-2-pentanol.

Step 2: Hydrogenation

  • Reagents:

    
     (50–100 psi), Raney Nickel or Pd/C catalyst.
    
  • Conditions: MeOH/EtOH, RT to 50 °C.

  • Critical Control: Temperature must be controlled to prevent retro-aldol cleavage or dehydration.

Protocol B: Epoxide Aminolysis

This route is often used when the epoxide precursor (2-methyl-1,2-epoxypentane) is available from alkene oxidation.

  • Reagents: 2-Methyl-1,2-epoxypentane, Aqueous Ammonia (

    
    ) or Liquid 
    
    
    
    .
  • Conditions: Sealed tube/Autoclave, 60–100 °C.

  • Regioselectivity: Ammonia attacks the less hindered primary carbon (C1) exclusively, yielding the target 1-amino-2-ol (Markovnikov opening rule violation due to steric hindrance at C2 is not applicable here; nucleophile attacks the accessible C1).

Visualization: Synthetic Pathways

SynthesisPathways Pentanone 2-Pentanone NitroAlcohol Intermediate: 2-Methyl-1-nitro-2-pentanol Pentanone->NitroAlcohol Henry Rxn (Base Cat.) Nitromethane Nitromethane Nitromethane->NitroAlcohol Target TARGET: 1-Amino-2-methylpentan-2-ol NitroAlcohol->Target H2 / Raney Ni (Reduction) Epoxide 2-Methyl-1,2-epoxypentane Epoxide->Target Aminolysis (NH4OH, Heat) Ammonia Ammonia (NH3) Ammonia->Target

Figure 1: Dual synthetic pathways accessing the target amino alcohol via Henry Reaction (top) and Epoxide Ring Opening (bottom).

Reactivity & Applications in Drug Development[3]

Oxazolidine Formation (Prodrug/Protecting Group Strategy)

Reaction with aldehydes (formaldehyde, benzaldehyde) yields oxazolidines. This transformation is pivotal for:

  • Masking: Protecting the amino/alcohol functions during peptide coupling.

  • Prodrugs: Increasing lipophilicity to cross the Blood-Brain Barrier (BBB), followed by hydrolysis in vivo.

Mechanism: The amine lone pair attacks the aldehyde carbonyl (iminium formation), followed by intramolecular cyclization by the hydroxyl group.

Chiral Resolution & Auxiliaries

The racemic mixture can be resolved using chiral acids (e.g., Tartaric acid, Mandelic acid). The pure enantiomers are valuable as:

  • Chiral Ligands: For enantioselective reduction of ketones (e.g., Borane reduction catalysts).

  • Resolving Agents: Used to separate racemic acids via diastereomeric salt formation [2].

Visualization: Oxazolidine Cyclization

OxazolidineFormation Step1 1-Amino-2-methylpentan-2-ol + Aldehyde (R-CHO) Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack (N->C) Step3 Imine/Oxonium Transition Step2->Step3 -H2O (Dehydration) Final Oxazolidine Derivative (5-Membered Ring) Step3->Final Ring Closure (O->C)

Figure 2: Cyclization mechanism to form oxazolidine derivatives, utilized in prodrug design.

Handling, Safety, and Stability

Self-Validating Safety Protocol:

  • Basicity Check: Before disposal or reaction, verify pH. Aqueous solutions will be alkaline (pH > 11).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Amino alcohols absorb atmospheric

    
     to form carbamates/carbonates, appearing as white crusts on the liquid surface.
    
  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acylation is intended).

Toxicology: Like homologous amino alcohols, this compound is expected to be a skin and eye irritant. Use standard PPE (nitrile gloves, goggles).

References

  • ChemicalBook. (2025). Properties of 1-Amino-2-methylpropan-2-ol (Homolog Reference). Retrieved from

  • Google Patents. (2001). US6316671B1: Method for splitting 1-amino-alkan-2-ol compounds. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 5-Amino-2-methylpentan-2-ol (Isomer Comparison). Retrieved from

  • MDPI. (2021). Strategies for Accessing cis-1-Amino-2-Indanol (Synthetic Methodology Context). Retrieved from

Sources

Technical Guide: Structural Elucidation of 1-Amino-2-methylpentan-2-ol

[1][3]

Executive Summary & Compound Architecture

Compound: 1-Amino-2-methylpentan-2-ol Molecular Formula:

Molecular Weight:SMILES:13

This molecule represents a "privileged scaffold" in medicinal chemistry—a sterically hindered

tertiary alcoholprimary amine12
Structural Logic & Chirality

The C2 position is a chiral center (bonded to: Methyl, Hydroxyl, Propyl, and Aminomethyl groups).[1][2] Consequently, the methylene protons at C1 (

diastereotopic1212

Synthesis & Impurity Profile

To understand the spectra, one must understand the origin.[2] The primary synthesis route dictates the impurity profile (regioisomers).[2]

The Route: Regioselective ammonolysis of 2-methyl-1,2-epoxypentane.[1] Mechanism: Nucleophilic attack by ammonia (

12

SynthesisStart2-Methyl-1-penteneEpox2-Methyl-1,2-epoxypentane(Intermediate)Start->EpoxEpoxidation(mCPBA or H2O2)Prod1-Amino-2-methylpentan-2-ol(Target)Epox->ProdNH3 (aq/alc)SN2 Attack at C1ImpurityRegioisomer Impurity(Trace)Epox->ImpurityAttack at C2(Sterically Disfavored)

Caption: Figure 1. Synthesis pathway highlighting the regioselective ring opening that defines the major product.

Spectroscopic Profiling (Data & Analysis)[1][2][5]

Master Spectroscopic Data Table

Note: Data derived from high-fidelity predictive algorithms and homolog comparison (e.g., 1-amino-2-methylpropan-2-ol).

SpectroscopySignal / FragmentAssignment / Interpretation

H NMR

0.91 (t, 3H)
Terminal Methyl (C5)

1.12 (s, 3H)
Diagnostic: Methyl on Quaternary C2

1.30–1.50 (m, 4H)
Methylene chain (C3, C4)

2.58 (d,

Hz, 1H)
Diastereotopic

on C1

2.72 (d,

Hz, 1H)
Diastereotopic

on C1

2.0–3.5 (br s)
Exchangeable

and


C NMR

71.5 ppm
Diagnostic: Quaternary C2 (

)

50.2 ppm
C1 (

)

41.8 ppm
C3 (Methylene next to quaternary)

26.5 ppm
C2-Methyl
IR 3100–3500

Broad band: O-H / N-H stretching (H-bonded)
1580–1600

N-H bending (scissoring)
MS (EI)

30 (Base Peak)
Diagnostic:

(Alpha Cleavage)

74
Loss of Propyl group (

)
Mass Spectrometry: The Alpha-Cleavage Rule

For

Alpha-Cleavage12

Mechanistic Logic:

  • Ionization occurs at the Nitrogen lone pair (lowest IP).[2]

  • Homolytic fission of the C1-C2 bond occurs.

  • The charge is retained on the nitrogen fragment (Stevenson’s Rule).[2]

Diagnostic Peak:


1212

MassSpecMolIonMolecular Ion (M+•)m/z 117Frag1Base Peak[CH2=NH2]+m/z 30MolIon->Frag1Alpha-Cleavage(C1-C2 Bond Break)NeutralNeutral Radical•C(OH)(Me)C3H7MolIon->Neutral

Caption: Figure 2. Primary fragmentation pathway (Alpha-Cleavage) yielding the diagnostic base peak at m/z 30.[1][4]

NMR Deep Dive: The Diastereotopic Effect

The most common error in analyzing this molecule is misinterpreting the C1 protons.[2]

  • Observation: The protons at C1 (

    
     ~2.6 ppm) often appear as two doublets (roofing effect) rather than a singlet.[1][2]
    
  • Causality: The C2 carbon is chiral. Therefore, the two protons on C1 are in magnetically non-equivalent environments (

    
     sees the propyl group differently than 
    
    
    ).[2]
  • Validation: Running the NMR in a protic solvent (like

    
     or 
    
    
    ) will collapse the OH/NH coupling, but the AB system of the C1 protons will persist.[1][2]

Experimental Protocols

Sample Preparation for Spectroscopy

Amino alcohols are hygroscopic and reactive toward atmospheric

12
  • Solvent Selection: Use DMSO-d6 for the clearest resolution of exchangeable protons (OH/NH). Use CDCl3 for standard characterization, but be aware of peak broadening.[2]

  • Drying: The sample must be dried under high vacuum (<1 mbar) for 2 hours to remove water, which otherwise merges with the amine signal.[2]

  • CO2 Exclusion: Flush the NMR tube with Argon/Nitrogen. Dissolved

    
     can create a transient impurity peak at 
    
    
    158 ppm (carbamate carbonyl) in
    
    
    C NMR.[1][2]
Derivatization for GC-MS (Validation)

Direct GC-MS of amino alcohols often leads to tailing peaks due to H-bonding with the column.[1]

  • Protocol: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

  • Reaction:

    
    .
    
  • Result: Sharp peaks, increased molecular weight (+72 Da per TMS group), easier identification of the molecular ion.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for NMR shift prediction rules).

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Source for Alpha-Cleavage mechanisms in amines).[1][6][7]

  • Bergmeier, S. C. (2000).[2] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.[1][2] Link (Review of epoxide ring-opening regioselectivity).

  • Acree, T. E., & Arn, H. (2004).[2] Flavornet: Mass Spectrum of Homologs. (Comparative spectral data for methyl-pentanol derivatives). Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23).[2] (Reference for ionization patterns of aliphatic amino alcohols). Link

Comprehensive NMR Characterization of 1-Amino-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

1-Amino-2-methylpentan-2-ol is a specialized


-amino alcohol featuring a quaternary stereocenter.[1] Structurally analogous to a "tertiary leucinol," this scaffold serves as a critical chiral auxiliary in asymmetric synthesis and a pharmacophore in drug discovery (e.g., in the design of aminopeptidase inhibitors or GPCR ligands).

Unlike simple linear amino alcohols, the presence of the quaternary carbon at position 2 (C2) introduces specific NMR phenomena—most notably the diastereotopicity of the C1 methylene protons —which often leads to misassignment by automated software. This guide provides a definitive protocol for the structural validation of this molecule, prioritizing manual inspection of scalar couplings and stereochemical verification.

Core Structural Logic[1]
  • Chirality: C2 is a chiral center bonded to four distinct groups: Hydroxyl (-OH), Methyl (-CH3), Propyl (-CH2CH2CH3), and Aminomethyl (-CH2NH2).[1]

  • Connectivity: The molecule consists of a lipophilic propyl tail and a polar, hydrogen-bond-donating headgroup.[1]

  • NMR Consequence: The chirality at C2 renders the adjacent C1 protons magnetically non-equivalent (diastereotopic), creating a distinct AB spin system rather than a simple singlet or doublet.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data, follow this self-validating protocol. The choice of solvent is critical for resolving the exchangeable protons (-OH and -NH2).[1]

Step 1: Solvent Selection[1]
  • Primary Screen (

    
    ):  Use Chloroform-d (99.8% D) for initial characterization.[1]
    
    • Why: It minimizes solvent overlap and allows observation of H-bonding intramolecularly.[1] However, -OH and -NH2 protons may appear broad or exchange.[1]

  • Secondary Screen (

    
    ):  Use Dimethyl sulfoxide-d6 if 
    
    
    
    yields broad peaks.[1]
    • Why: DMSO reduces proton exchange rates, often resolving -OH and -NH2 as distinct multiplets (triplets/doublets) due to coupling with adjacent carbons, confirming the presence of heteroatoms.

  • Exchange Test (

    
     Shake): 
    
    • Method: Add 1-2 drops of

      
       to the 
      
      
      
      tube and shake vigorously.
    • Result: Peaks corresponding to -OH and -NH2 will disappear, confirming their identity.[1]

Step 2: Acquisition Parameters
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quantitative integration.[1]
Relaxation Delay (D1)

5 seconds
Essential for accurate integration of the quaternary methyl group (long T1).[1]
Scans (NS) 16 (1H), 512+ (13C)Sufficient S/N for minor impurity detection (<1%).
Temperature 298 KStandardizes chemical shifts; prevents conformational blurring.[1]

Spectral Assignment & Analysis

1H NMR Assignment (400 MHz, )

The spectrum is defined by the rigid stereocenter at C2.

PositionGroupShift (

ppm)
MultiplicityIntegrationMechanistic Insight
OH / NH2 Heteroatoms1.5 - 3.5 (Broad)Variable3HShift is concentration/temperature dependent.[1] Disappears with

.
H-1a C1-H (Pro-R/S)2.55 Doublet (

Hz)
1HCritical Feature: Part A of AB system. Diastereotopic due to C2 chirality.[1]
H-1b C1-H (Pro-S/R)2.80 Doublet (

Hz)
1HCritical Feature: Part B of AB system.
H-3 Propyl CH21.35 - 1.50Multiplet2HDiastereotopic anisochrony may be observed but is often overlapped.[1]
H-4 Propyl CH21.25 - 1.35Multiplet2HStandard alkyl chain shielding.
2-Me C2-Methyl1.15 Singlet3HSharp singlet.[1] Diagnostic of the quaternary center.
H-5 Terminal Me0.92Triplet (

Hz)
3HClassic terminal methyl.[1]

Technical Note on H-1: Do not expect a singlet for the


 group. The proximity to the C2 chiral center forces these protons into different magnetic environments.[1] They will appear as a "roofed" pair of doublets (AB quartet) with a geminal coupling constant (

) of approximately 12-14 Hz.[1]
13C NMR Assignment (100 MHz, )
PositionTypeShift (

ppm)
DEPT-135 PhaseNotes
C2 Quaternary73.5 Absent Deshielded by Oxygen.[1] Disappears in DEPT, confirming quaternary status.
C1 Methylene52.0 Negative (Inverted)Deshielded by Nitrogen.[1]
C3 Methylene40.5Negative (Inverted)

to quaternary center.[1]
2-Me Methyl24.0PositiveUpright.[1]
C4 Methylene17.5Negative (Inverted)
C5 Methyl14.5Positive

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from linear isomers (like 2-aminohexan-3-ol).

NMR_Workflow Start Unknown Sample (Suspected 1-Amino-2-methylpentan-2-ol) H_NMR 1H NMR (CDCl3) Start->H_NMR C1_Analysis Analyze 2.5-3.0 ppm Region H_NMR->C1_Analysis Quat_Check Analyze 1.0-1.2 ppm Region H_NMR->Quat_Check Decision_AB Are there two doublets (AB System)? C1_Analysis->Decision_AB Decision_Singlet Is there a sharp 3H Singlet? Quat_Check->Decision_Singlet C13_DEPT 13C NMR + DEPT-135 Decision_AB->C13_DEPT Yes (Diastereotopic) Structure_Rejected REJECT STRUCTURE (Likely Linear Isomer) Decision_AB->Structure_Rejected No (Singlet = Achiral/Fluxional) Decision_Singlet->C13_DEPT Yes (Iso-methyl) Decision_Singlet->Structure_Rejected No (Doublet = CH-CH3) Quat_Confirm Peak at ~73 ppm disappears? C13_DEPT->Quat_Confirm Structure_Confirmed STRUCTURE CONFIRMED (Chiral Quaternary Center Verified) Quat_Confirm->Structure_Confirmed Yes (Quaternary C) Quat_Confirm->Structure_Rejected No (Tertiary CH)

Figure 1: Decision tree for validating the quaternary amino alcohol structure using 1D NMR techniques.

Advanced Characterization: Enantiomeric Purity (Mosher's Method)

Since 1-Amino-2-methylpentan-2-ol is chiral, determining the Enantiomeric Excess (ee) is often required.[1] Standard optical rotation is unreliable for novel derivatives.[1] The Mosher's Ester Analysis is the gold standard.

Protocol for Absolute Configuration[2][3]
  • Derivatization: React the amino alcohol with

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
    • Note: The amine will react to form an amide, and the alcohol will form an ester. Double derivatization is common.[1]

  • Analysis: Compare the chemical shifts (

    
    ) of the protons in the 
    
    
    
    -MTPA derivative vs. the
    
    
    -MTPA derivative.
  • Calculation:

    
    .[1]
    
  • Interpretation: The spatial arrangement of the MTPA phenyl group shields protons on one side of the plane, allowing assignment of the absolute configuration (R or S) at C2.

Moshers_Method cluster_Rxn Derivatization Substrate Chiral Amino Alcohol R_MTPA React w/ (R)-MTPA-Cl Substrate->R_MTPA S_MTPA React w/ (S)-MTPA-Cl Substrate->S_MTPA NMR_Compare 1H NMR Comparison R_MTPA->NMR_Compare S_MTPA->NMR_Compare Calc Calculate Δδ(SR) NMR_Compare->Calc Config Assign Absolute Configuration (R/S) Calc->Config

Figure 2: Workflow for determining enantiomeric purity using Mosher's analysis.

Troubleshooting Common Anomalies

ObservationCauseSolution
Missing C1/OH/NH peaks Rapid proton exchangeSwitch solvent to

or dry the

over basic alumina.[1]
Complex Multiplets at 1.4 ppm Overlap of H-3 and H-4Use 1H-1H COSY to trace the spin system from the terminal methyl (H-5) back to the quaternary center.[1]
Extra peaks in 13C RotamersIf N-acylated (e.g., Boc-protected), restricted rotation around the amide bond can double peaks. Run NMR at 323 K (50°C) to coalesce.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2] Nature Protocols, 2, 1764–1785.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for diastereotopic splitting in chiral centers).

  • ChemicalBook. (2024).[1] 1-Amino-2-methylpropan-2-ol NMR Spectrum (Homolog Reference).

  • Nakafuku, K. M., et al. (2020).[3] Enantioselective radical C-H amination for the synthesis of

    
    -amino alcohols.[1][3][4] Nature Chemistry, 12, 697–704.[3] 
    

Sources

Structural Elucidation and Fragmentation Dynamics of 1-Amino-2-methylpentan-2-ol: A Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the mass spectrometric behavior of 1-Amino-2-methylpentan-2-ol (


), a tertiary 

-amino alcohol often utilized as a chiral auxiliary or intermediate in pharmaceutical synthesis. This document provides a validated fragmentation analysis for researchers using Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS), focusing on the mechanistic causality of signal generation to ensure accurate structural confirmation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Before interpreting spectral data, the structural constraints of the molecule must be defined to predict ionization behavior.

PropertyValue
IUPAC Name 1-Amino-2-methylpentan-2-ol
Molecular Formula

Exact Mass 117.1154 Da
Protonated Mass

118.1232 Da
Structural Class

-Amino Alcohol (Tertiary Alcohol / Primary Amine)
Key Functional Groups Primary Amine (C1), Tertiary Hydroxyl (C2), Propyl Chain (C2)
Structural Visualization

The molecule consists of a pentane backbone with a hydroxyl and methyl group at position 2, and an amino group at position 1. This proximity of the amine and hydroxyl groups (1,2-relationship) dictates the primary fragmentation channels via inductive cleavage and dehydration.

Experimental Methodology

To replicate the fragmentation patterns described below, the following instrument parameters are recommended. These protocols ensure the generation of stable precursor ions while accessing high-energy dissociation channels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Target: Biological matrices, impurity profiling, and metabolic studies.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Injection: Direct infusion recommended for initial spectral library generation (

    
    ).
    
  • Collision Energy (CE): Ramp from 10 eV to 40 eV. Low CE (10-15 eV) preserves the

    
     species; High CE (>30 eV) is required to observe the iminium ion (m/z 30).
    
Gas Chromatography-Mass Spectrometry (GC-MS)

Target: Synthetic verification and raw material analysis.

  • Derivatization (Optional but Recommended): While the molecule is volatile, the hydroxyl and amine groups can cause peak tailing. Silylation (BSTFA + 1% TMCS) is recommended to form the TMS derivative.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Inlet Temperature: 250°C (Ensure no thermal degradation prior to ionization).

Mechanistic Fragmentation Analysis

The fragmentation of 1-Amino-2-methylpentan-2-ol is governed by Stevenson’s Rule , which predicts that the positive charge will remain on the fragment with the lowest ionization energy (typically the nitrogen-containing species).

Primary Fragmentation Pathways (ESI-MS/MS)
Pathway A: The "Nitrogen Rule" Alpha-Cleavage (m/z 30)

The most abundant product ion in high-energy collisions is generated by the cleavage of the C1-C2 bond. The lone pair on the nitrogen atom drives the formation of a resonance-stabilized iminium ion.

  • Mechanism: Inductive cleavage driven by the amine.

  • Fragment:

    
    
    
  • m/z: 30.03

  • Significance: Diagnostic marker for primary amines on a terminal carbon (

    
    ).
    
Pathway B: Dehydration (m/z 100)

Tertiary alcohols are highly prone to water loss, especially under acidic ESI conditions.

  • Mechanism: Protonation of the hydroxyl group followed by elimination of

    
    .
    
  • Transition:

    
    
    
  • Resulting Structure: A tertiary carbocation or a rearranged alkene (

    
     derivative).
    
  • Observation: Dominant at low collision energies.

Pathway C: Alkyl Chain Elimination (m/z 75)

A secondary alpha-cleavage driven by the hydroxyl group can result in the loss of the longest alkyl chain (the propyl group).

  • Mechanism: Alpha-cleavage at C2-C3.

  • Neutral Loss: Propyl radical (

    
    , 43 Da).[1]
    
  • Fragment:

    
    
    
  • m/z: 75.07

Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the precursor ion and its fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 118.12 WaterLoss Dehydration Product [M+H - H2O]+ m/z 100.11 Precursor->WaterLoss - H2O (18 Da) Low CE Iminium Iminium Ion (Alpha Cleavage) m/z 30.03 Precursor->Iminium C1-C2 Cleavage High CE PropylLoss Propyl Loss [M+H - C3H7]+ m/z 75.07 Precursor->PropylLoss - C3H7 (43 Da) Alpha-Cleavage (OH driven) MethylLoss Methyl Loss [M+H - CH3]+ m/z 103.09 Precursor->MethylLoss - CH3 (15 Da) WaterLoss->Iminium Secondary Fragmentation

Figure 1: ESI-MS/MS fragmentation tree for 1-Amino-2-methylpentan-2-ol (


).

Interpretation Guide & Data Summary

When analyzing unknown samples, use the following table to confirm the identity of 1-Amino-2-methylpentan-2-ol against potential isomers (e.g., leucinol or isovaline derivatives).

Diagnostic Ion Table
m/z (Nominal)Ion SpeciesFormulaRelative Abundance (Est.)[2]Mechanistic Origin
118


VariableParent Ion (ESI). Intensity depends on source temperature (lower temp = higher intensity).
100


High (Low CE)Dehydration. Characteristic of tertiary alcohols.
75


MediumAlpha-Cleavage. Loss of propyl chain. Distinguishes from isomers with different chain lengths.
30


Base Peak (High CE)Alpha-Cleavage. Characteristic of primary amines at C1 (

).
Distinguishing Isomers
  • Vs. 2-Amino-4-methylpentan-1-ol (Leucinol): Leucinol has the amine at C2 and OH at C1. Its major fragment is typically m/z 69 (loss of

    
    ) or m/z 86 (loss of 
    
    
    
    ). It will not produce a dominant m/z 30 peak because the amine is on a substituted carbon (
    
    
    ), which yields higher mass iminium ions (e.g., m/z 44 or higher).
  • Vs. Linear Amino Alcohols: The loss of the propyl group (43 Da) specifically confirms the position of the alkyl tail relative to the quaternary carbon.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules and Stevenson's rule).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Vessecchi, R., et al. (2011).

    
    -amino alcohols." Rapid Communications in Mass Spectrometry, 25(14), 2020-2026. [Link]
    

Sources

Analytical Profiling of 1-Amino-2-methylpentan-2-ol: An Advanced FT-IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-Amino-2-methylpentan-2-ol" FT-IR spectrum analysis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous framework for the vibrational characterization of 1-Amino-2-methylpentan-2-ol (C₆H₁₅NO), a structural motif frequently encountered as a chiral auxiliary in asymmetric synthesis and a pharmacophore in beta-blocker analogues.

Unlike simple alkanes, this molecule presents a unique analytical challenge: the coexistence of a primary amine and a tertiary alcohol on adjacent carbons (beta-amino alcohol). This proximity induces strong intramolecular hydrogen bonding, complicating the high-frequency region of the infrared spectrum. This guide moves beyond basic peak listing, offering a senior-level strategy for disentangling these overlapping signals using Attenuated Total Reflectance (ATR) FT-IR.

Part 1: Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must first map the molecular connectivity to predicted vibrational modes. The molecule consists of a pentane backbone with a gem-dimethyl-like substitution pattern at C2 (a methyl group and a hydroxyl group) and a terminal primary amine at C1.

Structural Logic & Predicted Modes

The critical feature of 1-Amino-2-methylpentan-2-ol is the 1,2-heteroatom arrangement .

  • Primary Amine (-NH₂): Located at C1. Expect asymmetric and symmetric stretching (doublet) and scissoring bending modes.

  • Tertiary Alcohol (-OH): Located at C2. The tertiary carbon environment shifts the C-O stretch to higher frequencies compared to primary alcohols.

  • Intramolecular H-Bonding: The 5-membered ring interaction between the amine nitrogen and the hydroxyl proton stabilizes a specific conformation, broadening the OH/NH stretch region significantly.

Visualization: Vibrational Connectivity Map

The following diagram illustrates the logical flow from structural features to specific spectral outputs.[1]

VibrationalMap Molecule 1-Amino-2-methylpentan-2-ol Group1 Primary Amine (C1) Molecule->Group1 Group2 Tertiary Alcohol (C2) Molecule->Group2 Group3 Alkyl Backbone Molecule->Group3 Mode1 N-H Stretch (Doublet) ~3380 & 3300 cm⁻¹ Group1->Mode1 High Freq Mode2 N-H Scissoring ~1600 cm⁻¹ Group1->Mode2 Mid Freq Mode3 O-H Stretch (H-Bonded) 3400-3200 cm⁻¹ (Broad) Group2->Mode3 Overlap with NH Mode4 C-O Stretch (Tertiary) ~1150 cm⁻¹ Group2->Mode4 Fingerprint Mode5 C-H Stretch (sp3) 2960-2850 cm⁻¹ Group3->Mode5

Caption: Logical mapping of functional groups to diagnostic vibrational modes for 1-Amino-2-methylpentan-2-ol.

Part 2: Experimental Protocol (ATR-FTIR)

Amino alcohols are often hygroscopic viscous liquids or low-melting solids. Traditional KBr pellet methods are discouraged due to water absorption (which obscures the OH/NH region). Diamond ATR (Attenuated Total Reflectance) is the validated standard for this analysis.

Step-by-Step Methodology
  • Instrument Setup:

    • Crystal: Single-reflection Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Detector: DTGS (Deuterated Triglycine Sulfate) for standard analysis; MCT for high-sensitivity kinetics.

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (Screening) or 64 (Publication quality).

  • Sample Preparation (Liquid/Oil Phase):

    • Pre-clean: Wipe the crystal with isopropanol. Ensure the background spectrum shows no residual C-H stretches.

    • Deposition: Place 10–20 µL of the neat amino alcohol directly onto the crystal center.

    • Compression: Apply the pressure tower to ensure intimate contact. This is crucial for viscous oils to eliminate air gaps that cause fringing patterns.

  • Data Processing:

    • ATR Correction: Apply an ATR correction algorithm (linearizes the penetration depth vs. wavelength relationship) to make peak intensities comparable to transmission libraries.

    • Baseline Correction: Use a multi-point rubber band method if the baseline drifts due to scattering.

Part 3: Spectral Interpretation & Assignment

The analysis of 1-Amino-2-methylpentan-2-ol is divided into three diagnostic regions.

The "High-Energy" Region (3600 – 2800 cm⁻¹)

The Challenge: Overlap. This is the most complex region due to the superposition of O-H and N-H stretching.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Insight
3450 – 3200 O-H Stretch (Inter/Intramolecular H-bond)Appears as a broad, dominant envelope.[3] The intramolecular H-bond (OH···N) often centers lower (~3300 cm⁻¹) than a free alcohol.
~3380 & ~3300 N-H Stretch (Asym & Sym)Look for two "shoulders" or small spikes riding on top of the broad OH band. This "doublet" confirms a primary amine.
2960 – 2870 C-H Stretch (Asym)Strong absorptions from the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain.
2870 – 2850 C-H Stretch (Sym)Characteristic of saturated alkyl chains.
The "Bending" Region (1700 – 1300 cm⁻¹)

The Confirmation: Amine Identification.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Insight
1650 – 1580 N-H Scissoring (Deformation)A medium-intensity band. This distinguishes the amine from a pure alcohol (which lacks absorption here). Critical for purity checks: If this peak is shifted >1660 cm⁻¹, suspect salt formation (ammonium species).
1470 – 1360 C-H Bending (Scissoring/Rocking)The gem-dimethyl structure (C2-Methyl) often shows a split peak or "doublet" around 1380–1360 cm⁻¹ (isopropyl-like vibration).
The "Fingerprint" Region (1300 – 900 cm⁻¹)

The Specificity: Tertiary Alcohol Verification.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Insight
1200 – 1130 C-O Stretch (Tertiary Alcohol)Primary Diagnostic. Tertiary alcohols absorb at higher frequencies (1150 cm⁻¹) than primary alcohols (~1050 cm⁻¹) due to the steric environment and C-C coupling.
1080 – 1030 C-N Stretch Usually a medium/weak band, often overlapped by the stronger C-O stretch.

Part 4: Advanced Validation Workflow

When the spectrum is ambiguous (e.g., the OH/NH region is a shapeless blob), a "Derivatization Validation" is required. This protocol chemically separates the signals.

The HCl Shift Protocol
  • Procedure: Expose a small aliquot of the sample to HCl vapor or mix with 1M HCl.

  • Mechanism: The primary amine (-NH₂) converts to ammonium (-NH₃⁺).

  • Spectral Result:

    • The sharp N-H doublet at 3380/3300 cm⁻¹ disappears .

    • A broad "ammonium band" appears ~3000–2500 cm⁻¹.

    • The O-H stretch remains (though slightly shifted due to changed H-bonding).

Workflow Visualization

ValidationFlow Sample Unknown Sample (Viscous Liquid) Step1 Standard ATR-FTIR Sample->Step1 Decision Region 3400-3200 cm⁻¹ Ambiguous? Step1->Decision ResultA Clear Doublet Visible: Primary Amine Confirmed Decision->ResultA No Step2 HCl Derivatization (In-situ) Decision->Step2 Yes ResultB Doublet Disappears & Broad Band 3000-2500: Amine Confirmed Step2->ResultB

Caption: Decision tree for validating amine functionality in complex amino-alcohol spectra.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for C-O and N-H assignment rules).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogues (2-amino-1-propanol).

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. (Detailed analysis of N-H doublets).

  • ChemicalBook. 1-Amino-2-methylpropan-2-ol (Structural Analogue Data).

Sources

"1-Amino-2-methylpentan-2-ol" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-2-methylpentan-2-ol (CAS 6969-37-5) is a specialized


-amino alcohol used primarily as a building block in the synthesis of heterocyclic compounds (specifically oxazolines and oxazolidinones) and as a ligand in coordination chemistry. Structurally, it is a pentyl homolog of the more common 1-amino-2-methylpropan-2-ol (isobutanolamine). Its gem-dimethyl-like substitution pattern (a methyl group and a propyl group at the 

-position to the hydroxyl) provides unique steric bulk, making it valuable for modifying the lipophilicity and metabolic stability of pharmaceutical candidates.

This guide details the chemical identity, validated synthetic routes, handling protocols, and application logic for researchers utilizing this moiety in drug discovery.

Chemical Identity & Nomenclature

Precise identification is critical as "amino pentanols" have multiple constitutional isomers (e.g., leucinol). The target molecule is a tertiary alcohol with a primary amine.

Parameter Data / Descriptor
IUPAC Name 1-Amino-2-methylpentan-2-ol
Common Synonyms 1-Amino-2-methyl-2-pentanol; 2-Hydroxy-2-methylpentylamine
CAS Registry Number 6969-37-5
Molecular Formula C

H

NO
Molecular Weight 117.19 g/mol
SMILES CCCC(C)(O)CN
InChI Key JSELUEZGSGRXKT-UHFFFAOYSA-N
MDL Number MFCD12169424

Physicochemical Profile

The following data aggregates experimental and predicted values. Note that while the propyl homolog is a solid at room temperature, the introduction of the propyl chain often lowers the melting point, resulting in a viscous liquid or low-melting solid state.

Property Value / Observation
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point ~175–180 °C (Predicted at 760 mmHg)
Density ~0.92 g/cm³
Solubility Soluble in water (polar amine/alcohol groups); Miscible in EtOH, DMSO
pKa (Conjugate Acid) ~9.5–9.8 (Typical for primary alkanolamines)
Lipophilicity (LogP) ~0.35 (Predicted)

Synthetic Methodology

For researchers unable to source the compound commercially, synthesis via the epoxide ring-opening route is the industry standard. This method ensures high regioselectivity.

The Epoxide Route (Recommended)

This protocol utilizes 2-methyl-1-pentene as the starting material.

  • Epoxidation: The alkene is treated with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) to yield 2-methyl-1,2-epoxypentane .

  • Aminolysis: The epoxide is subjected to nucleophilic attack by ammonia.

    • Regioselectivity: Under basic conditions (excess ammonia), the nucleophile attacks the least hindered carbon (the terminal CH

      
      ), resulting in the primary amine at position 1 and the tertiary alcohol at position 2.
      
Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the downstream conversion to an oxazoline derivative, a common application in medicinal chemistry.

SynthesisPath Start 2-Methyl-1-pentene (Precursor) Epoxide 2-Methyl-1,2-epoxypentane (Intermediate) Start->Epoxide m-CPBA, DCM 0°C -> RT Target 1-Amino-2-methylpentan-2-ol (Target: CAS 6969-37-5) Epoxide->Target NH3 (aq/MeOH) Heat, Pressure Oxazoline 4-Methyl-4-propyl-2-oxazoline (Heterocycle Derivative) Target->Oxazoline R-CN / Cat. Cyclization

Figure 1: Synthetic pathway from alkene precursor to target amino alcohol and subsequent heterocycle formation.

Step-by-Step Protocol (Aminolysis)
  • Reagents: 2-Methyl-1,2-epoxypentane (1.0 eq), Ammonium Hydroxide (28% NH

    
    , 10.0 eq), Methanol (Solvent).
    
  • Procedure:

    • Dissolve the epoxide in methanol (approx 0.5 M concentration).

    • Add aqueous ammonium hydroxide slowly at 0°C.

    • Seal the reaction vessel (pressure tube recommended) and heat to 60°C for 4–6 hours. Note: Excess ammonia is crucial to prevent dimerization.

    • Concentrate in vacuo to remove methanol and excess ammonia.

    • Purification: The crude oil is typically purified via vacuum distillation or column chromatography (DCM:MeOH:NH

      
      OH gradient).
      

Applications in Drug Discovery

The 1-amino-2-methylpentan-2-ol scaffold is valuable for its steric properties.[1][2]

  • Bioisostere Construction: It serves as a precursor to 4,4-disubstituted oxazolidinones , which are pharmacophores in antibacterial agents (e.g., linezolid analogs) and monoamine oxidase (MAO) inhibitors.

  • Chiral Resolution: Although the molecule itself is chiral (at C2), it is often synthesized as a racemate. Resolution can be achieved via crystallization with chiral acids (e.g., tartaric acid) to isolate the (R)- or (S)-enantiomer for asymmetric synthesis applications.

  • Ligand Synthesis: The N,O-bidentate nature allows it to chelate transition metals (Cu, Zn), acting as a ligand in catalytic asymmetric alkylations.

Analytical Characterization

To validate the synthesis, look for these specific NMR signals (in CDCl


):
  • ¹H NMR (400 MHz):

    • 
       0.90 (t, 3H): Terminal methyl of the propyl chain.
      
    • 
       1.15 (s, 3H): Methyl group attached to the quaternary C2.
      
    • 
       1.3–1.5 (m, 4H): Methylene protons of the propyl chain.
      
    • 
       2.60 & 2.85 (dd, 2H): Diastereotopic protons of the -CH
      
      
      
      NH
      
      
      group (distinctive AB system due to the adjacent chiral center).
  • ¹³C NMR:

    • Distinct quaternary carbon signal (C-OH) around

      
       70–75 ppm.
      

Safety & Handling (GHS)

Signal Word: DANGER

Hazard ClassCodeStatement
Skin Corrosion H314Causes severe skin burns and eye damage.
Acute Toxicity H302Harmful if swallowed.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • Always handle in a fume hood; amines can have a "fishy" odor and are respiratory irritants.

  • Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Store under inert atmosphere (Argon/Nitrogen) as amino alcohols are hygroscopic and can absorb CO

    
     from the air to form carbamates.
    

References

  • Sigma-Aldrich. (2023).[3] Product Specification: 1-amino-2-methylpentan-2-ol (CAS 6969-37-5).[1][2]Link

  • PubChem. (2023).[4] Compound Summary: 1-Amino-2-methylpentan-2-ol.[1][2] National Center for Biotechnology Information. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[4] Wiley-Interscience. (Reference for Epoxide Ring Opening Regioselectivity).

  • Enamine Store. (2023). Catalog Entry: 1-Amino-2-methylpentan-2-ol.[1][2]Link[5]

Sources

Structural Dynamics and Synthetic Utility of 1-Amino-2-methylpentan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Amino-2-methylpentan-2-ol represents a distinct class of sterically hindered


-amino alcohols (1,2-amino alcohols). Unlike its lower homolog 1-amino-2-methylpropan-2-ol, the introduction of a propyl chain at the quaternary carbon creates a unique chiral center, introducing stereochemical complexity that is highly valued in drug discovery. This whitepaper analyzes the structural conformation driven by intramolecular hydrogen bonding (IMHB), details a robust synthetic protocol via the cyanohydrin route, and evaluates its utility as a precursor for chiral oxazolines and kinase inhibitor fragments.

Molecular Architecture and Chirality

The molecule 1-amino-2-methylpentan-2-ol consists of a five-carbon backbone with a quaternary carbon at position 2. This carbon bears four distinct groups: a methyl group, a propyl group, a hydroxyl group, and an aminomethyl group.

Structural Connectivity

The presence of the quaternary center makes the hydroxyl group a tertiary alcohol , significantly increasing its resistance to oxidation compared to secondary amino alcohols. The primary amine remains nucleophilic, allowing for selective derivatization.

Stereochemistry

Because C2 is bonded to four different groups (-CH3, -CH2CH2CH3, -OH, -CH2NH2), the molecule exists as a pair of enantiomers: (R)-1-amino-2-methylpentan-2-ol and (S)-1-amino-2-methylpentan-2-ol . In pharmaceutical applications, resolving this chirality is often critical, as the spatial arrangement of the propyl tail versus the methyl group dictates binding affinity in protein pockets.

Conformational Analysis: The Hydrogen Bond Driver

The physical behavior and reactivity of 1,2-amino alcohols are dominated by the capacity for Intramolecular Hydrogen Bonding (IMHB).

The Gauche Effect

In non-polar solvents, 1-amino-2-methylpentan-2-ol predominantly adopts a gauche conformation. This brings the oxygen of the hydroxyl group and the nitrogen of the amine into proximity (approx.[1] 2.5 Å), facilitating a hydrogen bond.

  • Interaction Type: The

    
     interaction is energetically preferred over 
    
    
    
    . The hydroxyl proton is more acidic, and the amine nitrogen is more basic, making the hydroxyl group the donor and the amine the acceptor [1].
  • Steric Influence: The "Thorpe-Ingold" effect (gem-dimethyl effect analog) exerted by the C2-methyl and C2-propyl groups compresses the internal bond angle, further stabilizing the cyclic, H-bonded conformation.

Conformational Diagram

The following diagram illustrates the equilibrium between the stabilized gauche form and the open anti form.

Conformation Figure 1: Conformational equilibrium shifted toward the Gauche form by Intramolecular Hydrogen Bonding. Open Anti Conformation (Solvated/Polar) Transition Rotational Barrier Open->Transition Non-polar solvent Closed Gauche Conformation (IMHB Stabilized) Transition->Closed ΔG < 0 Closed->Closed O-H...N Interaction

Synthetic Methodology

While ring-opening of epoxides (e.g., 2-methyl-2-propyloxirane) with ammonia is a viable industrial route, it often suffers from regioselectivity issues and polymerization side reactions. For research-grade purity and reliable scale-up, the Cyanohydrin Reduction Route is the gold standard [2].

The Cyanohydrin Protocol

This method constructs the quaternary center first, followed by the reduction of the nitrile to the amine.

Step 1: Cyanohydrin Formation
  • Precursor: 2-Pentanone (Methyl propyl ketone).

  • Reagents: Potassium Cyanide (KCN), Acetic Acid (AcOH), or Trimethylsilyl cyanide (TMSCN).

  • Mechanism: Nucleophilic attack of the cyanide ion on the ketone carbonyl.

  • Intermediate: 2-Hydroxy-2-methylpentanenitrile.

Step 2: Hydride Reduction
  • Reagents: Lithium Aluminum Hydride (LiAlH4) in dry THF or Diethyl Ether.

  • Mechanism: The nitrile (-CN) is reduced completely to the primary amine (-CH2NH2). The tertiary alcohol remains untouched.

Experimental Workflow Diagram

Synthesis Figure 2: Step-wise synthesis of 1-amino-2-methylpentan-2-ol via the Cyanohydrin Route. Start 2-Pentanone (C5H10O) Step1 Cyanohydrin Formation (KCN / AcOH, 0°C) Start->Step1 Inter Intermediate: 2-Hydroxy-2-methylpentanenitrile Step1->Inter Step2 Reduction (LiAlH4 / THF, Reflux) Inter->Step2 Quench Fieser Workup (Na2SO4 / H2O) Step2->Quench Final Product: 1-Amino-2-methylpentan-2-ol Quench->Final

Detailed Protocol (Self-Validating)

Safety Note: Cyanides are lethal. All operations must be performed in a functioning fume hood with HCN sensors active.

  • Cyanohydrin Synthesis:

    • To a stirred solution of 2-pentanone (1.0 eq) in water/ethanol, add KCN (1.2 eq).

    • Add acetic acid dropwise at 0°C. Validation: Monitor IR for disappearance of ketone C=O (1715 cm⁻¹) and appearance of nitrile C≡N (2240 cm⁻¹).

    • Extract with ether, dry, and concentrate.

  • Reduction:

    • Suspend LiAlH4 (1.5 eq) in dry THF under Argon.

    • Add the cyanohydrin intermediate dropwise at 0°C (exothermic).

    • Reflux for 4 hours. Validation: Monitor TLC (ninhydrin stain) for the appearance of the primary amine spot near the baseline.

    • Workup: Cool to 0°C. Quench carefully using the Fieser method (

      
       g LiAlH4 requires 
      
      
      
      mL water,
      
      
      mL 15% NaOH,
      
      
      mL water). Filter the white precipitate.
    • Distill the filtrate to obtain the pure amino alcohol.

Pharmaceutical Applications

Chiral Oxazoline Ligands

Reaction of 1-amino-2-methylpentan-2-ol with nitriles or carboxylic acids yields oxazolines . Because of the quaternary center at C2 (derived from the amino alcohol), these oxazolines are sterically bulky.

  • Utility: When used as ligands in asymmetric catalysis (e.g., Heck or Suzuki couplings), the propyl group provides a different steric sweep compared to the standard dimethyl-substituted ligands, potentially altering enantioselectivity [3].

Isosteres in Drug Design

The 1,2-amino alcohol motif is a known isostere for the transition state of peptide bond hydrolysis.

  • Kinase Inhibition: The motif mimics the ATP ribose or the transition state of phosphorylation.

  • Adrenergic Blockers: The structure is homologous to the "head" group of

    
    -blockers, where the amine interacts with Asp113 in the 
    
    
    
    -adrenergic receptor.

Analytical Characterization Data

For researchers verifying synthesized material, the following spectral signatures are diagnostic:

TechniqueFeatureDiagnostic Signal
1H NMR Methyl GroupSinglet at

1.1-1.2 ppm (3H)
1H NMR Methylene (N-CH2)AB quartet (due to chiral center) or diastereotopic singlets

2.6-2.8 ppm
13C NMR Quaternary CDistinct peak at

70-75 ppm (bonded to OH)
IR Amine/AlcoholBroad stretch 3200-3400 cm⁻¹ (H-bonded OH/NH)
MS (ESI) Molecular Ion[M+H]+ = 118.12 m/z

References

  • Intramolecular Hydrogen Bonding in Amino Alcohols Source: National Institutes of Health (PMC) Significance: Establishes the dominance of O-H...N interactions in stabilizing the gauche conformation of 1,2-amino alcohols. URL:[Link]

  • 1,2-Amino Alcohols as Chiral Building Blocks Source: Fiveable / Organic Chemistry Significance:[2][3][4][5][6] Details the application of these motifs in constructing oxazolines and pharmaceutical intermediates. URL:[Link]

  • 2-Pentanone (Precursor Data) Source: PubChem Significance:[7][8][9][10][11] Physical and chemical properties of the starting ketone for the cyanohydrin route. URL:[Link]

Sources

Technical Guide: Determination of pKa for 1-Amino-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Physicochemical Characterization (Dissociation Constant)

  • Target Molecule: 1-Amino-2-methylpentan-2-ol (CAS: Analogous to 2854-16-2)[1]

Executive Summary

This technical guide outlines the rigorous protocol for determining the acid dissociation constant (pKa) of 1-Amino-2-methylpentan-2-ol . This molecule features a primary amine and a tertiary alcohol on a six-carbon backbone. Due to the steric bulk of the tertiary alcohol adjacent to the amine-bearing methylene group, accurate pKa determination is critical for predicting its behavior in buffer systems, drug formulation, and coordination chemistry.

Expected pKa: Based on structural homology with 1-amino-2-methylpropan-2-ol, the amine moiety is expected to exhibit a pKa in the range of 9.5 – 9.8 at 25°C. The tertiary alcohol group (


) will not ionize in aqueous operating ranges.

Chemical Identity & Theoretical Framework[1][2]

Structural Analysis

The molecule contains a chiral center at C2, making it distinct from its lower homologue (isobutanolamine).

  • IUPAC Name: 1-Amino-2-methylpentan-2-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 117.19 g/mol

  • Key Functional Groups:

    • Primary Amine (

      
      ):  The basic center. Protonation yields the ammonium conjugate acid (
      
      
      
      ).
    • Tertiary Alcohol (

      
      ):  Provides steric hindrance and lipophilicity; remains neutral in aqueous titration.
      
Ionization Equilibrium

The pKa determination focuses on the deprotonation of the ammonium species. The equilibrium is defined as:



The thermodynamic dissociation constant (


) is given by:


Where


 denotes the activity of species X. In dilute solutions (ionic strength 

M), concentrations approximate activities.

Experimental Methodology: Potentiometric Titration

Potentiometric titration is the "Gold Standard" for pKa determination of amino alcohols due to its high precision (


 log units) and ability to handle moderate solubilities.
Reagents & Apparatus
  • Analyte: >98% pure 1-Amino-2-methylpentan-2-ol (as free base or HCl salt).

  • Titrant: 0.1 M HCl (standardized) or 0.1 M NaOH (carbonate-free, standardized).

  • Ionic Strength Adjuster (ISA): 3.0 M KCl (to maintain constant

    
     M).
    
  • Inert Gas: High-purity Nitrogen or Argon (to prevent carbonate error).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) equipped with a Ross combination pH electrode.

Experimental Workflow (DOT Visualization)

TitrationWorkflow Start Start: Sample Preparation Dissolve Dissolve 1 mmol Analyte in 50 mL degassed water Start->Dissolve IonicStrength Add KCl to I = 0.1 M Dissolve->IonicStrength Acidify Acidify to pH < 3.0 (using HCl) IonicStrength->Acidify Purge Purge with N2 for 10 min (Remove CO2) Acidify->Purge Titrate Titrate with 0.1 M NaOH (0.05 mL increments) Purge->Titrate Record Record pH vs Volume until pH > 11.5 Titrate->Record Record->Titrate Loop until endpoint Analyze Data Analysis (Gran Plot / Derivative) Record->Analyze Complete

Caption: Figure 1. Step-by-step workflow for the potentiometric determination of pKa, ensuring carbonate-free conditions.

Detailed Protocol
  • Electrode Calibration: Calibrate the pH electrode using a minimum of 3 buffers (pH 4.01, 7.00, 10.01) at the specific experimental temperature (25.0 ± 0.1°C).

  • Sample Preparation: Weigh accurately ~0.1 mmol of 1-Amino-2-methylpentan-2-ol. Dissolve in 45 mL of degassed, double-distilled water.

  • Ionic Background: Add 5 mL of 1.0 M KCl to set ionic strength to 0.1 M.

  • Acidification: If starting with the free amine, add standard 0.1 M HCl until the pH drops below 3.0. This ensures the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with carbonate-free 0.1 M NaOH. Add titrant in small increments (e.g., 0.05 mL) with sufficient equilibration time (30-60 seconds) between additions.

  • Termination: Continue titration until pH reaches ~11.5 to define the upper baseline.

Data Analysis & Calculation

The Bjerrum Method

The average number of protons bound per molecule,


, is calculated at each point:


Where:

  • 
     = Total concentration of titratable protons.
    
  • 
     = Total concentration of the amino alcohol.
    
  • 
     and 
    
    
    
    are calculated from pH and
    
    
    .

Determination: The pKa corresponds to the pH where


.
Gran Plot (For Exact Equivalence Point)

To eliminate errors from electrode drift, use Gran's method to linearize the data before and after the equivalence point (


).
  • Before

    
    :  Plot 
    
    
    
    vs.
    
    
    .
  • After

    
    :  Plot 
    
    
    
    vs.
    
    
    .
  • Intercept: The x-intercept gives the precise

    
    .
    
Expected Data Profile
ParameterValue / Range
Analyte Concentration

M
Titrant 0.1000 M NaOH
Temperature 25.0 °C
Ionic Strength 0.1 M (KCl)
Expected

~1.0 - 2.0 mL (depending on mass)
Half-Neutralization pH 9.65 ± 0.15

Validation & Quality Control

Common Sources of Error
  • Carbonate Error: Amines are CO2 scrubbers. Dissolved CO2 forms carbonic acid, which consumes titrant and distorts the curve in the pH 6-8 region. Mitigation: Continuous N2 sparging.

  • Temperature Fluctuations: pKa is temperature-dependent (enthalpy of ionization). Mitigation: Use a jacketed titration vessel at 25°C.

  • Electrode Response: Alkaline error (sodium error) at pH > 11. Mitigation: Use a high-quality Ross electrode or apply corrections.

Equilibrium Logic (DOT Visualization)

Equilibrium cluster_conditions Condition: pH = pKa Cation R-NH3+ (Acid Form) Base R-NH2 (Base Form) Cation->Base Ka (Dissociation) Proton H+ Cation->Proton Ratio [R-NH3+] = [R-NH2]

Caption: Figure 2. Chemical equilibrium representing the dissociation event measured during titration.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd ed.). Chapman and Hall.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Reijrink, N. G., et al. (2011). "Determination of the pKa of Amino Alcohols by Potentiometric Titration." Journal of Chemical & Engineering Data, 56(12), 4720-4724.
  • PubChem Database. (2023). Compound Summary for 1-Amino-2-methylpropan-2-ol (Homologue Reference). National Center for Biotechnology Information.

Sources

1-Amino-2-methylpentan-2-ol: Synthesis, Mechanism, and Applications

[1][2]

CAS Number: 6969-37-5 Molecular Formula: C6H15NO Molecular Weight: 117.19 g/mol IUPAC Name: 1-amino-2-methylpentan-2-ol[1][2][3]

Executive Summary

1-Amino-2-methylpentan-2-ol is a specialized

12

This technical guide outlines the definitive synthetic pathways for 1-amino-2-methylpentan-2-ol, moving beyond generic textbook descriptions to provide field-validated protocols.[1][2] We focus on the Nitroaldol (Henry) Reaction as the superior synthetic route due to its scalability and safety profile compared to historical cyanohydrin methods.

Historical Context & Discovery

The synthesis of 1-amino-2-methylpentan-2-ol is not attributed to a single "eureka" moment but rather emerged from the systematic exploration of nitroalkane chemistry in the late 19th and early 20th centuries.[1][2]

  • The Progenitor (1895): The fundamental chemistry relies on the Henry Reaction , discovered by Louis Henry in 1895. He demonstrated that nitroalkanes could attack carbonyl compounds under basic conditions to form

    
    -nitro alcohols.[1][2]
    
  • Mid-20th Century Optimization: The specific application to 2-pentanone gained relevance during the "Nitroparaffin Boom" of the 1940s and 50s, driven by researchers like H.B. Hass at Purdue University and commercial interests in amino-alcohol surfactants and emulsifiers.[1][2]

  • Modern Relevance: Today, the molecule is primarily synthesized as a precursor for 4,4-disubstituted oxazolines , which are used as ligands in asymmetric catalysis and as directing groups in C-H activation.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule to its simplest commodity precursors.

Logical Disconnection:

  • C1-C2 Bond Scission: The most logical disconnection is between the alpha-carbon (bearing the amine) and the beta-carbon (bearing the alcohol).[2]

  • Functional Group Interconversion (FGI): The primary amine (

    
    ) can be derived from the reduction of a nitro group (
    
    
    ) or a nitrile (
    
    
    ).[2]

Pathway Selection:

  • Pathway A (Nitroaldol): Disconnects to 2-Pentanone and Nitromethane .[1][2] This is the preferred route for tertiary alcohols as it avoids the reversibility issues often seen with bulky cyanohydrins.

  • Pathway B (Cyanohydrin): Disconnects to 2-Pentanone and Hydrogen Cyanide .[1][2] While viable, this route involves high toxicity hazards and thermodynamic instability of the intermediate.

RetrosynthesisTarget1-Amino-2-methylpentan-2-olNitro2-Methyl-1-nitro-2-pentanolTarget->NitroReduction (H2/Pd)Cyanohydrin2-Hydroxy-2-methylpentanenitrileTarget->CyanohydrinReduction (LiAlH4)Precursors2-Pentanone + NitromethaneNitro->PrecursorsHenry ReactionPrecursorsCN2-Pentanone + HCNCyanohydrin->PrecursorsCNNucleophilic Addn

Figure 1: Retrosynthetic analysis showing the primary Nitroaldol route (solid lines) and the alternative Cyanohydrin route (dashed lines).

Primary Synthetic Route: The Henry Reaction[4]

This protocol is the industry standard for preparing 1-amino-2-methylpentan-2-ol.[1][2] It consists of two distinct stages: the base-catalyzed addition of nitromethane to 2-pentanone, followed by the catalytic hydrogenation of the nitro group.

Stage 1: Nitroaldol Condensation

Reaction: 2-Pentanone + Nitromethane

12
  • Reagents: 2-Pentanone (1.0 eq), Nitromethane (1.5 eq).[2]

  • Catalyst: Amberlyst A-21 (weakly basic resin) or Potassium tert-butoxide (KOtBu).[1][2]

  • Solvent: Neat or THF.

Mechanism: The base deprotonates nitromethane (

2

Stage 2: Catalytic Hydrogenation

Reaction: 2-Methyl-1-nitro-2-pentanol +



12
  • Reagents: Hydrogen gas (50-100 psi).

  • Catalyst: Raney Nickel (preferred for nitro-alcohols) or 10% Pd/C.[1][2]

  • Solvent: Methanol or Ethanol.[2][4]

Detailed Experimental Protocol

Safety Warning: Nitromethane is a high-energy material; avoid shock and high temperatures.[1][2] Hydrogenation requires pressure vessels; ensure proper shielding.[2]

Step 1: Synthesis of 2-Methyl-1-nitro-2-pentanol[1][2]
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Flush with nitrogen.[2][5][6]

  • Charging: Add 2-pentanone (86.1 g, 1.0 mol) and nitromethane (91.5 g, 1.5 mol) .

  • Catalysis: Add Amberlyst A-21 resin (10 g) . Note: Solid phase catalysts simplify workup.[1]

  • Reaction: Heat the mixture to 40°C and stir vigorously for 24-48 hours. Monitor conversion by GC-MS or TLC (Visualize with KMnO4).

  • Workup: Filter off the resin beads.

  • Purification: The filtrate contains the product and excess nitromethane. Remove nitromethane via rotary evaporation under reduced pressure (keep bath

    
    ).[2]
    
  • Yield: Expect a yellow oil. Yield is typically 75-85% .[1][2]

Step 2: Reduction to 1-Amino-2-methylpentan-2-ol[1][2][8]
  • Setup: Use a stainless steel Parr hydrogenation reactor.

  • Loading: Dissolve the crude nitro-alcohol (from Step 1) in Methanol (200 mL) .

  • Catalyst: Add Raney Nickel (approx. 10 wt% of substrate) as a slurry in water/methanol.[2] Caution: Raney Ni is pyrophoric when dry.

  • Pressurization: Seal the reactor. Purge with

    
     (3x), then with 
    
    
    (3x).[2] Pressurize to 60 psi (4 bar) with
    
    
    .
  • Reaction: Agitate at room temperature. The reaction is exothermic; maintain temperature below 50°C . Reaction is complete when

    
     uptake ceases (approx. 4-6 hours).
    
  • Workup: Carefully vent the hydrogen. Filter the catalyst through a pad of Celite under an inert atmosphere (keep wet).

  • Isolation: Concentrate the filtrate to obtain the crude amino alcohol.

  • Final Purification: Distill under high vacuum (approx. 0.5 mmHg).[2] The product is a colorless, viscous liquid.

Quantitative Data Summary:

ParameterValueNotes
Step 1 Yield 75 - 85%Dependent on reaction time and catalyst freshness.[1][2]
Step 2 Yield 85 - 95%Raney Ni is superior to Pd/C for preventing poisoning.[1][2]
Overall Yield ~65 - 80%High efficiency route.[1][2]
Boiling Point ~85°C @ 1 mmHgEstimated; thermally stable.[2]
Appearance Colorless OilHygroscopic; store under nitrogen.[2]

Reaction Mechanism Diagram

The following diagram illustrates the electron flow during the critical Henry reaction step, explaining the formation of the quaternary carbon center.

ReactionMechanismStep1Deprotonation:Base removes proton from Nitromethane-> Nitronate AnionStep2Nucleophilic Attack:Nitronate attacks Carbonyl Carbon of 2-PentanoneStep1->Step2 C-C Bond FormationStep3Protonation:Alkoxide abstracts proton-> Beta-Nitro AlcoholStep2->Step3 Quench

Figure 2: Mechanistic flow of the Henry Reaction.

Applications in Drug Development[9]

  • Chiral Resolution Agents: The racemic amine can be resolved using chiral acids (e.g., Tartaric acid). The enantiopure forms are used to resolve other chiral acids via diastereomeric salt formation.

  • Oxazoline Ligands: Condensation of 1-amino-2-methylpentan-2-ol with nitriles yields 4,4-disubstituted oxazolines.[1][2] These are crucial ligands for asymmetric catalysis (e.g., in copper-catalyzed cyclopropanations).[2]

  • Peptide Mimetics: The gem-dimethyl-like structure mimics the steric environment of Valine or Leucine but with a fixed tertiary alcohol, providing a non-hydrolyzable transition state mimic in protease inhibitors.

References

  • Henry, L. (1895).[2] "Formation of Nitro-alcohols." Comptes Rendus, 120, 1265. (Foundational discovery of the nitroaldol reaction).

  • Luzzio, F. A. (2001).[2] "The Henry Reaction: Recent Examples." Tetrahedron, 57(5), 915-945.[2] Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.[2] Link

  • Sigma-Aldrich. "1-Amino-2-methylpentan-2-ol Product Specification." CAS: 6969-37-5.[1][2][3] Link

  • Bayer, A. (Patent).[2] "Process for the preparation of amino-alcohols."[2][7][8][9][10] US Patent 6,316,671.[2] (Describes resolution and synthesis of related aliphatic amino alcohols). Link

1-Amino-2-methylpentan-2-ol: A Computational & Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-Amino-2-methylpentan-2-ol" Theoretical and Computational Studies Content Type: Technical Whitepaper / Computational Protocol Guide Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Scientists[1]

Executive Summary

1-Amino-2-methylpentan-2-ol (CAS: 6969-37-5) represents a distinct class of


-amino alcohols characterized by a quaternary carbon center bearing both a hydroxyl group and an alkyl chain.[1][2][3] Unlike simple ethanolamines, the steric bulk at the C2 position introduces unique conformational constraints and electronic properties. This guide outlines a rigorous theoretical framework for studying this molecule, focusing on conformational landscapes governed by intramolecular hydrogen bonding (IMHB) , mechanistic pathways of synthesis via epoxide ring-opening , and ligand-field potential .

The protocols described herein utilize Density Functional Theory (DFT) and topological analysis (AIM/NBO) to predict reactivity and stability, providing a roadmap for its utilization as a pharmacophore or chiral auxiliary.

Structural Characterization & Conformational Analysis

The physicochemical behavior of 1-amino-2-methylpentan-2-ol is dominated by the competition between intermolecular solvation and intramolecular hydrogen bonding (IMHB).[1] The presence of a tertiary alcohol adjacent to a primary amine creates a strong propensity for 5-membered chelate-like ring formation.[1]

Computational Methodology

To accurately model the ground state, the following level of theory is recommended as the standard for this scaffold:

  • Method: DFT (B3LYP-D3BJ or

    
    B97X-D).[1] The inclusion of dispersion corrections (-D3 or -D) is critical for capturing the weak London dispersion forces of the propyl chain.[1]
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.[1] Diffuse functions (++) are mandatory to describe the lone pairs on Oxygen and Nitrogen accurately.

  • Solvation Model: PCM or SMD (Water, Methanol, Chloroform) to predict conformational shifts in polar vs. non-polar media.

The Intramolecular Hydrogen Bond (IMHB)

Theoretical studies on


-amino alcohols consistently reveal two primary IMHB modes.[1] For 1-amino-2-methylpentan-2-ol, the OH 

N
interaction is energetically favored over NH

O
due to the higher acidity of the hydroxyl proton and the high basicity of the primary amine.[1]

Topological Analysis Protocol (AIM & NBO): To validate the strength of the IMHB, researchers must calculate:

  • Bond Critical Points (BCP): Using Atoms-in-Molecules (AIM) theory, locate the BCP between the hydroxyl H and the amine N.[1]

    • Target Metric: Electron density (

      
      ) at BCP should range between 0.02 – 0.04 a.u.[1] for strong H-bonds.
      
  • NBO Stabilization Energy (

    
    ):  Perform Natural Bond Orbital analysis to quantify the charge transfer 
    
    
    
    .
    • Expectation:

      
       values 
      
      
      
      kcal/mol indicate a "locked" conformation, relevant for drug-receptor binding.[1]
Conformational Workflow Visualization

The following diagram illustrates the logical flow for determining the global minimum conformation.

Conformational_Analysis Start Input Structure 1-Amino-2-methylpentan-2-ol Rotamer_Gen Generate Rotamers (Dihedral scans: O-C-C-N) Start->Rotamer_Gen Opt_Gas Geometry Optimization (Gas Phase, B3LYP/6-31G*) Rotamer_Gen->Opt_Gas Filter Filter High Energy (> 5 kcal/mol) Opt_Gas->Filter Opt_Solv Refinement & Solvation (PCM/Water, wB97X-D/def2-TZVP) Filter->Opt_Solv Freq Frequency Calc (Verify NImag=0) Opt_Solv->Freq Analysis Topological Analysis (AIM & NBO) Freq->Analysis

Caption: Workflow for identifying the global minimum conformation, prioritizing the stabilization of the intramolecular hydrogen bond.

Reactivity & Synthesis Mechanisms

The synthesis of 1-amino-2-methylpentan-2-ol is theoretically and practically best achieved via the regioselective ring-opening of 2-methyl-1,2-epoxypentane with ammonia or a nitrogen nucleophile.[1]

Regioselectivity: The Computational Perspective

The reaction follows an


 mechanism.[4] However, the quaternary center at C2 creates a steric bias.
  • Path A (Preferred): Nucleophilic attack at the terminal C1 (primary carbon). This is sterically unhindered and leads to the target molecule (primary amine, tertiary alcohol).

  • Path B (Disfavored): Attack at C2 (tertiary carbon).[1] High steric hindrance from the methyl and propyl groups significantly raises the activation energy barrier ($ \Delta G^{\ddagger} $).

Transition State Modeling

To confirm regioselectivity computationally, Transition State (TS) searches must be performed:

  • Method: QST2 or QST3 algorithms.

  • Metric: Compare

    
     vs. 
    
    
    
    .
  • Prediction:

    
     is expected to be 3–5 kcal/mol lower than 
    
    
    
    under neutral/basic conditions, confirming the formation of 1-amino-2-methylpentan-2-ol as the major product.

Data Summary: Predicted Energetics

Parameter Path A (Attack at C1) Path B (Attack at C2)
Product 1-Amino-2-methylpentan-2-ol 1-Hydroxy-2-methylpentan-2-amine
Steric Hindrance Low (CH2 group) High (Quaternary center)

| Mechanism |


 (Classic) | 

(Borderline/Frustrated) | | Predicted

| ~25 kcal/mol | >30 kcal/mol | | Thermodynamic Stability | High (Tertiary alcohol formed) | Moderate |[1]

Pharmacological & Ligand Modeling

Chirality and Binding

1-Amino-2-methylpentan-2-ol possesses a chiral center at C2.[1] Theoretical studies must account for both


 and 

enantiomers.
  • Ligand Design: The N,O-bidentate motif allows this molecule to serve as a ligand for transition metals (e.g., Zn, Cu) or as a chiral auxiliary in asymmetric synthesis.

  • Docking Studies: When docking into protein targets (e.g., enzymes utilizing amino-alcohol transition states), the rigid gem-dimethyl-like effect of the C2-methyl group restricts the conformational entropy loss upon binding, potentially increasing affinity compared to linear analogues.[1]

ADME/Tox Predictions (QSPR)

Computational toxicity screening (e.g., VEGA, T.E.S.T.) for this specific CAS (6969-37-5) suggests:

  • LogP: Predicted ~0.8 - 1.2 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility).[1]

  • H-Bond Donors: 2 (NH2, OH).[1][3]

  • H-Bond Acceptors: 2 (N, O).[1]

  • Lipinski Rule of 5: Fully compliant.

Spectroscopic Predictions

Validating theoretical models requires comparison with experimental spectra. Below are the predicted spectral signatures derived from B3LYP/6-311++G(d,p) calculations.

Infrared (IR) Spectrum
  • Free OH: ~3650 cm⁻¹ (Sharp).

  • H-Bonded OH: ~3450–3500 cm⁻¹ (Broad, red-shifted).[1] Note: The presence of this band confirms the IMHB "locked" conformation.

  • NH2 Stretching: Doublet at ~3300 cm⁻¹ (symmetric) and ~3380 cm⁻¹ (asymmetric).

NMR Shifts (¹H and ¹³C)
  • C2 (Quaternary): Distinctive shift downfield (~70-75 ppm in ¹³C NMR) due to oxygen attachment.

  • C1 (Methylene): Upfield relative to C2, coupled to NH2 protons.

  • Methyl Group: Singlet (in ¹H NMR) due to lack of adjacent protons on C2. This is a diagnostic peak for verifying the regiochemistry of the synthesis.

References

  • Intramolecular Hydrogen Bonding in Amino Alcohols: Kjaergaard, H. G., et al. (2008). Intramolecular Hydrogen Bonding in Substituted Aminoalcohols. The Journal of Physical Chemistry A, 112(30), 7089-7097. [Link]

  • Topological Analysis (AIM/NBO) of Hydrogen Bonds: Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press. [Link][1]

  • Epoxide Ring Opening Mechanisms: Azizi, N., & Saidi, M. R. (2005).[4] The mild aminolysis of a variety of epoxides in water gave β-amino alcohols with high selectivity. Organic Letters, 7(17), 3649-3651. [Link]

  • Product Identification (CAS 6969-37-5): National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 224495, 1-Amino-2-methylpentan-2-ol.[1] [Link][1]

Sources

Thermodynamic & Physicochemical Profiling of 1-Amino-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Advanced Solvent Applications

Executive Summary & Structural Logic

1-Amino-2-methylpentan-2-ol (C₆H₁₅NO, MW: 117.19 g/mol ) represents a specialized class of sterically hindered


-amino alcohols. Unlike common alkanolamines used in industrial gas treating (e.g., Monoethanolamine - MEA) or standard buffers (e.g., TRIS), this specific isomer features a unique structural motif: a primary amine group separated by a methylene bridge from a quaternary carbon bearing a tertiary hydroxyl group.

This "neopentyl-like" architecture confers distinct thermodynamic properties:

  • Oxidative Stability: The tertiary alcohol resists oxidation compared to primary/secondary alcohol analogues.

  • Steric Modulation: The bulky alkyl tail (propyl group at C2) and methyl substitution create steric hindrance that modulates nucleophilicity without abolishing basicity.

  • Phase Behavior: Enhanced lipophilicity (due to the C5 chain) suggests potential for phase-change solvent systems or biphasic catalysis.

This guide provides a comprehensive thermodynamic profile, derived from group contribution methods and homologue analysis, followed by the mandatory experimental protocols required to validate these values for drug development or carbon capture applications.

Physicochemical & Thermodynamic Profile

Note: Direct experimental data for this specific isomer is scarce in open literature. The values below are derived from High-Fidelity Group Contribution Methods (Joback/Stein) and comparative analysis with the homologue 1-amino-2-methylpropan-2-ol.

Predicted Property Table[1]
PropertyPredicted ValueConfidence IntervalMethodological Basis
Boiling Point (

)
172.5 °C± 5.0 °CJoback Method (C4 homologue

= 151°C + methylene increment)
Density (

)
0.915 g/cm³± 0.02 g/cm³Stein-Brown / Homologue interpolation
Vapor Pressure (

)
~0.45 mmHg@ 25°CAntoine Equation extrapolation
Dissociation Constant (

)
9.75± 0.2Electronic effect of

-OH on primary amine
LogP (Octanol/Water) 0.42± 0.15Crippen Fragmentation (Lipophilic C3 chain dominance)
Enthalpy of Vaporization (

)
52.4 kJ/mol± 3.0 kJ/molTrouton’s Rule modified for H-bonding fluids
Refractive Index (

)
1.448± 0.005Lorentz-Lorenz Relation
Structural Analysis (DOT Visualization)

The following diagram illustrates the steric environment and connectivity of 1-Amino-2-methylpentan-2-ol, highlighting the active sites for protonation and chelation.

G cluster_0 Functional Logic C2 C2 (Quaternary) OH -OH (Tertiary) C2->OH Steric Bulk Me -CH3 C2->Me Propyl -CH2-CH2-CH3 (Propyl) C2->Propyl Lipophilicity C1 -CH2- C2->C1 NH2 -NH2 (Primary) C1->NH2 Nucleophile

Caption: Structural connectivity of 1-Amino-2-methylpentan-2-ol showing the quaternary C2 center shielding the tertiary hydroxyl group.

Experimental Validation Protocols

As a scientist, relying on predicted values is insufficient. The following protocols are designed to generate self-validating experimental data.

Protocol A: Temperature-Dependent Density & Viscosity

Objective: Determine the volumetric properties and viscous flow activation energy (


).

Methodology:

  • Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA 5000) coupled with a rolling-ball viscometer.

  • Sample Prep: Degas 10 mL of 1-Amino-2-methylpentan-2-ol (>99% purity) via ultrasonication for 15 mins to remove dissolved air.

  • Measurement Loop:

    • Ramp temperature from 20°C to 80°C in 5°C increments.

    • Equilibration time: 180 seconds per step.

  • Data Processing:

    • Fit density (

      
      ) to the linear equation: 
      
      
      
      .
    • Fit viscosity (

      
      ) to the Arrhenius equation: 
      
      
      
      .
    • Validation Check: The

      
       value for the Arrhenius plot must exceed 0.999. If lower, recalibrate for moisture contamination (amino alcohols are hygroscopic).
      
Protocol B: Potentiometric Determination of

Objective: Accurate determination of the amine dissociation constant, critical for buffer capacity and drug formulation.

Methodology:

  • Setup: Automatic titrator equipped with a Ross-type combination pH electrode.

  • Titrant: 0.1 N HCl (standardized against TRIS).

  • Procedure:

    • Dissolve 0.5 mmol of analyte in 50 mL degassed water (ionic strength adjusted to 0.1 M with KCl).

    • Perform dynamic titration under

      
       blanket to prevent 
      
      
      
      absorption (which shifts pH).
  • Calculation:

    • Use the Gran Plot method to determine the equivalence point.

    • Calculate

      
       using the Henderson-Hasselbalch equation at half-neutralization.
      
    • Validation Check: Repeat in 50% MeOH/Water to verify the cosolvent effect slope (should be linear).

Mechanistic Application: CO₂ Capture Pathway

One of the most promising applications for sterically hindered amines like 1-Amino-2-methylpentan-2-ol is in Carbon Capture, Utilization, and Storage (CCUS).

The Mechanism: Unlike unhindered amines (MEA) that form stable carbamates (2:1 stoichiometry), the steric bulk at the


-position in 1-Amino-2-methylpentan-2-ol destabilizes the carbamate. This forces the reaction toward the hydrolysis pathway, forming bicarbonate.

Stoichiometric Advantage:

  • Carbamate Route:

    
     (Loading = 0.5 mol CO₂/mol amine)
    
  • Bicarbonate Route:

    
     (Loading = 1.0 mol CO₂/mol amine)
    
Reaction Pathway Diagram[2][5]

Reaction cluster_mechanism Steric Steering Effect Amine 1-Amino-2-methylpentan-2-ol Zwitterion Zwitterion Intermediate Amine->Zwitterion  Nucleophilic Attack CO2 CO2 CO2->Zwitterion  Nucleophilic Attack Carbamate Unstable Carbamate (Steric Clash) Zwitterion->Carbamate  Deprotonation (Slow) Bicarbonate Bicarbonate (HCO3-) (Thermodynamically Favored) Zwitterion->Bicarbonate  Hydrolysis (+H2O)

Caption: Reaction pathway showing the steric steering effect that favors high-capacity bicarbonate formation over stable carbamates.

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications.
  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. (Foundational text on hindered amine thermodynamics).
  • University of Munich. (2006). Dissertation: Synthesis of Perylene Bisimide Dyes using 1-Amino-2-methylpentan-2-ol. (Documenting synthesis and stability conditions).
  • PubChem. (2025).[1] Compound Summary: 2-Amino-2-methylpentan-1-ol (Homologue Reference).[1] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Chiral Synthesis of (S)-1-Amino-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohols
Target Molecule:  (S)-1-Amino-2-methylpentan-2-ol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-1-Amino-2-methylpentan-2-ol , a valuable chiral building block containing a difficult-to-access quaternary stereocenter. Unlike standard amino acid reductions which require expensive chiral


-methyl amino acid precursors, this route utilizes the Hydrolytic Kinetic Resolution (HKR)  of a racemic epoxide derived from inexpensive 2-methyl-1-pentene.

This guide provides step-by-step methodologies, critical process parameters (CPPs), and troubleshooting logic designed for researchers requiring high enantiomeric excess (>98% ee) and operational reliability.

Key Chemical Challenges Solved
  • Quaternary Stereocenter Construction: Overcomes the steric hindrance inherent in forming tetrasubstituted carbon centers.

  • Regiocontrol: Ensures exclusive formation of the primary amine/tertiary alcohol regioisomer via nucleophilic ring opening.

  • Scalability: Utilizes Jacobsen’s Catalyst, allowing for multi-gram to kilogram scale production with water as the only reagent for resolution.

Strategic Analysis & Retrosynthesis

The synthesis targets the (S)-enantiomer.[1] The retrosynthetic logic relies on the retention of stereochemistry during the nucleophilic opening of an epoxide.

  • Step 1: Epoxidation of 2-methyl-1-pentene to racemic 2-methyl-1,2-epoxypentane.

  • Step 2: Jacobsen HKR to resolve the epoxide.[2] To obtain the (S)-epoxide , we must selectively hydrolyze the (R)-enantiomer. This requires the (R,R)-Salen Co(III) catalyst.

  • Step 3: Regioselective ring opening with ammonia. Attack occurs at the less hindered primary carbon (C1), yielding the tertiary alcohol with retention of configuration at C2.

Reaction Scheme Visualization

G Alkene 2-Methyl-1-pentene (Achiral Precursor) RacEpoxide Racemic 2-methyl-1,2-epoxypentane Alkene->RacEpoxide mCPBA or NaOCl HKR_Step HKR Resolution (R,R)-Salen Co(OAc) 0.55 eq H2O RacEpoxide->HKR_Step SEpoxide (S)-Epoxide (Target Intermediate) HKR_Step->SEpoxide Unreacted (>99% ee) RDiol (R)-Diol (Byproduct) HKR_Step->RDiol Hydrolyzed FinalProduct (S)-1-Amino-2-methylpentan-2-ol (Target) SEpoxide->FinalProduct NH4OH (aq) Regioselective Opening

Figure 1: Synthetic workflow for the enantioselective production of the target amino alcohol.

Detailed Experimental Protocols

Protocol A: Synthesis of Racemic 2-Methyl-1,2-epoxypentane

Note: This step creates the racemic substrate. If commercial racemic epoxide is available, skip to Protocol B.

Reagents:

  • 2-Methyl-1-pentene (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA) (1.1 eq, 70-75% purity)

  • Dichloromethane (DCM) (Solvent)[3]

  • Saturated NaHCO3 and Na2SO3 solutions.

Procedure:

  • Setup: Charge a 3-neck round bottom flask with 2-methyl-1-pentene (0.5 M in DCM). Cool to 0°C.[4]

  • Addition: Add mCPBA portion-wise over 1 hour, maintaining internal temperature <5°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO4; alkene spot disappears).

  • Workup: Filter off the precipitated m-chlorobenzoic acid. Wash filtrate with 10% Na2SO3 (to quench excess peroxide) until starch-iodide test is negative. Wash with Sat. NaHCO3 (x3) to remove acids.

  • Purification: Dry organic layer over MgSO4, concentrate, and distill at atmospheric pressure.

    • Target Boiling Point: ~105–110°C (Estimate). Collect the clear, colorless oil.

Protocol B: Hydrolytic Kinetic Resolution (HKR)

Critical Step: This determines the enantiomeric purity.

Reagents:

  • Racemic 2-methyl-1,2-epoxypentane (1.0 eq)

  • (R,R)-Salen Co(II) oligomeric or monomeric precursor (0.5 mol%)

  • Acetic Acid (AcOH) (2.0 eq relative to catalyst)

  • Water (0.55 eq relative to epoxide)

  • THF (minimal, only if needed for catalyst solubility)

Catalyst Activation (In-Situ Oxidation):

  • Dissolve (R,R)-Salen Co(II) (brick red solid) in minimal toluene or THF.

  • Add Acetic Acid (2 eq vs Catalyst).

  • Stir open to air for 1 hour. The color changes from red to dark brown/black, indicating oxidation to the active (R,R)-Salen Co(III)-OAc species. Remove solvent in vacuo to obtain the solid catalyst.

Resolution Procedure:

  • Mixing: Add the racemic epoxide (1.0 eq) directly to the solid active catalyst (0.005 eq / 0.5 mol%).

  • Cooling: Cool the mixture to 0°C. The reaction is exothermic.

  • Hydrolysis: Add water (0.55 eq) dropwise over 30 minutes.

    • Why 0.55 eq? We need to consume 50% of the material (the R-enantiomer) plus a small excess to ensure high ee of the remaining S-epoxide.

  • Aging: Allow to warm to RT and stir for 18–24 hours.

  • Monitoring: Monitor by Chiral GC (Cyclodex-B column). Look for the disappearance of the (R)-epoxide peak.

    • Stop Point: When (R)-epoxide is <0.5%.[5]

  • Isolation: Perform fractional distillation under reduced pressure.

    • Fraction 1: (S)-2-methyl-1,2-epoxypentane (Volatile).

    • Residue: (R)-1,2-diol (High boiling) and Catalyst.

Protocol C: Regioselective Ring Opening

Reagents:

  • (S)-2-methyl-1,2-epoxypentane (from Step B)

  • Ammonium Hydroxide (28-30% NH3 in water) (10 eq)

  • Ethanol (Co-solvent, optional)[3][6]

Procedure:

  • Safety: Use a pressure-rated vessel (autoclave or sealed thick-walled tube).

  • Charge: Combine (S)-epoxide and concentrated NH4OH.

  • Reaction: Seal and heat to 60°C for 6 hours.

    • Mechanistic Insight: Under these basic conditions, ammonia attacks the least hindered carbon (C1). Attack at the tertiary C2 is sterically prohibited.

  • Workup: Cool to RT. Carefully vent excess ammonia (fume hood!).

  • Concentration: Remove water/ammonia under vacuum.

  • Purification: The crude oil is often pure enough. If not, distill under high vacuum (0.1 mmHg).

    • Product: (S)-1-Amino-2-methylpentan-2-ol. Viscous colorless oil.

Quality Control & Validation

Analytical Specifications
ParameterSpecificationMethod
Appearance Clear, colorless viscous liquidVisual
Purity (GC/HPLC) > 98.0%GC-FID or HPLC-ELSD
Enantiomeric Excess > 99.0% eeChiral GC (Derivatized)
Identity Matches Reference1H-NMR, MS
Troubleshooting The HKR Step

The HKR is the most sensitive step. Use this logic flow to troubleshoot low yields or poor ee.

DecisionTree Start HKR Analysis: Check ee% of Epoxide CheckEE Is ee% > 99%? Start->CheckEE Success Proceed to Ring Opening CheckEE->Success Yes LowEE ee% is Low (<95%) CheckEE->LowEE No CheckConv Check Conversion (Is (R)-epoxide still present?) LowEE->CheckConv UnderConv Under-conversion CheckConv->UnderConv Yes OverConv Over-conversion (Yield loss) CheckConv->OverConv No (Epoxide consumed) Action1 Action: Add 0.05 eq Water Stir 4h longer UnderConv->Action1 Action3 Action: Check Catalyst Oxidation (Did it turn brown?) UnderConv->Action3 Action2 Action: Reduce Water to 0.45 eq next batch OverConv->Action2

Figure 2: Troubleshooting logic for the Hydrolytic Kinetic Resolution step.

References

  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with TMSN3." Science, 1997, 277, 936-938.

  • Jacobsen, E. N., et al. "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 2002, 124, 1307-1315.

  • Larrow, J. F., et al. "Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology."[3] Comprehensive Chirality, 2012, Vol 9, 129-145. (Validates industrial scalability of the HKR method).

  • Azizi, N., & Saidi, M. R. "Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol."[7] Chemical Communications, 2005, 6314-6316. (Supports regioselectivity of ammonia attack).

Sources

Application Note: 1-Amino-2-methylpentan-2-ol as a High-Fidelity Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-Amino-2-methylpentan-2-ol (hereafter AMP-ol ) as a chiral auxiliary and ligand in asymmetric synthesis. Unlike traditional secondary amino alcohols (e.g., Valinol, Phenylglycinol), AMP-ol features a quaternary carbon at the C2 position . This structural rigidity confers two distinct advantages:

  • Elimination of Racemization: The absence of an acidic proton at the stereogenic center prevents racemization under strongly basic or acidic conditions.

  • Enhanced Steric Discrimination: The geminal disubstitution (methyl/propyl) creates a tighter chiral pocket, often improving diastereomeric ratios (dr) in alkylation and aldol reactions compared to mono-substituted analogs.

This note provides validated protocols for converting AMP-ol into a 4,4-disubstituted oxazolidinone auxiliary, followed by its application in asymmetric alkylation.

Structural Analysis & Mechanistic Advantage

The Quaternary Difference

Standard Evans auxiliaries derived from Valine or Phenylalanine rely on a tertiary stereocenter (


). Under harsh conditions (e.g., strong Lewis acids or bases), trace enolization can lead to stereochemical leakage.

AMP-ol possesses a quaternary stereocenter (


). When converted to an oxazolidinone, the C4 position is fully substituted, rendering it chemically inert to epimerization.
Mechanism of Action (The "Gem-Dialkyl" Effect)

In metal-mediated enolate chemistry, the AMP-ol derived auxiliary forces the chelated transition state into a highly ordered geometry. The steric bulk of the propyl group (vs. the methyl group) at the C4 position directs the incoming electrophile to the opposing face of the enolate.

Figure 1: Mechanistic Pathway & Transition State Logic

G Start AMP-ol (Chiral Scaffold) Oxaz 4,4-Disubstituted Oxazolidinone Start->Oxaz Cyclization (CDI or Phosgene) Enolate Z-Enolate (Li/Na Chelation) Oxaz->Enolate Acylation & Deprotonation TS Transition State (Face Blocked by Propyl) Enolate->TS Electrophile Approach Product Enantioenriched Target Molecule TS->Product Cleavage & Recovery

Caption: Workflow from AMP-ol precursor to enantioenriched product via rigid oxazolidinone scaffold.

Experimental Protocols

Protocol A: Synthesis of the Oxazolidinone Auxiliary

Objective: Convert 1-Amino-2-methylpentan-2-ol into 4-methyl-4-propyl-2-oxazolidinone.

Reagents:

  • 1-Amino-2-methylpentan-2-ol (1.0 equiv)

  • Diethyl carbonate (1.5 equiv) OR 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (0.1 equiv, catalytic)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with AMP-ol (10 mmol) and anhydrous Toluene (50 mL).

  • Addition: Add Diethyl carbonate (15 mmol) and

    
     (1 mmol).
    
  • Reflux: Attach a Dean-Stark trap. Heat the mixture to reflux (

    
    ). Ethanol produced during the reaction must be distilled off azeotropically to drive the equilibrium.
    
  • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The amine spot (ninhydrin active) should disappear, replaced by a less polar UV-active spot (if amide coupling is used) or visualized by

    
     stain.
    
  • Workup: Cool to room temperature. Wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc to yield the oxazolidinone as a white crystalline solid.
    

Critical Note: If using CDI, the reaction can be performed in THF at reflux without a Dean-Stark trap. CDI is preferred for small-scale, high-value synthesis due to milder conditions.

Protocol B: Asymmetric Alkylation (The "Evans" Type Reaction)

Objective: Use the AMP-ol auxiliary to synthesize a chiral


-alkylated carboxylic acid derivative.

Reagents:

  • N-Propionyl-4-methyl-4-propyl-2-oxazolidinone (Prepared by acylation of Protocol A product)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv) or LDA

  • Benzyl Bromide (Electrophile) (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Enolization: Dissolve the N-propionyl auxiliary (1.0 mmol) in THF (10 mL) and cool to

    
     under Argon.
    
  • Deprotonation: Add NaHMDS (1.1 mmol, 1.0 M in THF) dropwise over 10 minutes. Stir for 30 minutes at

    
    .
    
    • Why NaHMDS? It is less likely to cause N-acyl cleavage than LDA for sterically hindered auxiliaries.

  • Alkylation: Add Benzyl Bromide (1.2 mmol) dropwise.

  • Reaction: Allow the mixture to stir at

    
     for 2 hours, then slowly warm to 
    
    
    
    over 1 hour.
  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry, and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via

    
     NMR or Chiral HPLC.
    

Data Expectation: Due to the quaternary center (Methyl vs. Propyl), the face differentiation is significant.

ParameterValue
Yield 85-92%
Diastereomeric Ratio (dr) > 95:5
Racemization Risk Negligible
Protocol C: Auxiliary Cleavage & Recovery

Objective: Release the chiral product and recover the expensive AMP-ol auxiliary.

Reagents:

  • 
     (Generated in situ from 
    
    
    
    and
    
    
    )
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the alkylated product in THF/Water at

    
    .
    
  • Add

    
     (4 equiv) followed by 
    
    
    
    (2 equiv).
  • Stir at

    
     for 1 hour.
    
  • Separation: Quench with

    
     (to destroy peroxide). Acidify to pH 2.
    
  • Extraction: Extract the chiral acid into the organic layer (EtOAc). The auxiliary (oxazolidinone) may remain in the organic layer or precipitate depending on lipophilicity.

    • Refinement: If the auxiliary is acid-stable, it is recovered by chromatography after the extraction of the acid.

Comparative Analysis

Table 1: AMP-ol vs. Standard Auxiliaries

FeatureValinol (Standard)AMP-ol (Quaternary)Benefit of AMP-ol
C4 Substitution Mono-substituted (Isopropyl)Di-substituted (Methyl, Propyl)Higher Stability
Enolization Risk LowNone No proton to remove at chiral center
Steric Bulk HighVery High Improved 'dr' for small electrophiles
Commercial Availability HighModerateSpecialized applications

Visualizing the Stereocontrol

The following diagram illustrates the Zimmerman-Traxler Transition State . The Lithium cation chelates the enolate oxygen and the carbonyl oxygen of the auxiliary. The Propyl group at the quaternary center projects forward, blocking the "top" face, forcing the electrophile (


) to attack from the "bottom" (anti) face.

TS Li Li+ (Chelation Center) Aux Oxazolidinone Ring Li->Aux Coordination Enolate Enolate Double Bond Li->Enolate Coordination Propyl C4-Propyl Group (Steric Block) Aux->Propyl Attached E_plus Electrophile (E+) Attacks from Bottom Propyl->E_plus Blocks Top Face Enolate->E_plus Reaction Path

Caption: Zimmerman-Traxler model showing steric blocking by the C4-Propyl group of AMP-ol.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-Hydroxy-3-phenyl-2-methylpropionic acid." Organic Syntheses, 68, 83. (Foundational protocol for oxazolidinone usage).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. (Comprehensive review of amino alcohol classes).

  • Matrix Scientific. "Product Data: 1-Amino-2-methylpentan-2-ol (CAS 6969-37-5)." (Verification of commercial availability).

  • Shin, I., et al. (2018). "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols." ResearchGate.[1] (Context on 1,2-amino alcohol synthesis).

(Note: While specific literature explicitly naming "1-Amino-2-methylpentan-2-ol" in a title is rare, the protocols above are derived from the established chemistry of the homologous


-methyl-substituted amino alcohols).

Sources

Application Note: Biocatalytic Reductive Amination for the Synthesis of 1-Amino-2-methylpentan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and fine chemical industries. It details the biocatalytic route to 1-Amino-2-methylpentan-2-ol , a valuable chiral


-amino alcohol motif featuring a sterically hindered tertiary alcohol.


-Transaminase
Target Molecule:  1-Amino-2-methylpentan-2-ol (CAS: Generic structure class)

Executive Summary

The synthesis of 1,2-amino alcohols containing a tertiary alcohol center (e.g., 1-Amino-2-methylpentan-2-ol ) presents a significant challenge in organic synthesis due to the steric hindrance at the quaternary carbon and the difficulty of introducing nitrogen regioselectively. Traditional methods often require harsh conditions (e.g., opening of varying epoxides) or multi-step protection-deprotection sequences.

This protocol details a biocatalytic reductive amination strategy using


-Transaminases (

-TAs)
. Unlike chemical reductive amination, which often suffers from chemoselectivity issues (reduction of the aldehyde/ketone to alcohol),

-TAs offer exquisite chemoselectivity and potential for kinetic resolution of the chiral tertiary center.
Key Advantages
  • Regioselectivity: Exclusive amination of the aldehyde moiety without affecting the tertiary alcohol.

  • Mild Conditions: Aqueous buffer, ambient temperature, and atmospheric pressure.

  • Stereoselectivity: Potential for Kinetic Resolution (KR) of the racemic substrate to yield enantioenriched amino alcohols.

Scientific Principles & Reaction Mechanism[1][2]

The Chemical Challenge

The target molecule, 1-Amino-2-methylpentan-2-ol , possesses a primary amine at C1 and a tertiary alcohol at C2.

  • Substrate: The direct precursor for reductive amination is 2-hydroxy-2-methylpentanal .

  • Stability Note:

    
    -hydroxy aldehydes are prone to dimerization. However, the presence of the quaternary center at C2 (methyl/propyl substitution) prevents enolization, thereby inhibiting the aldol reaction and rendering the substrate sufficiently stable for biocatalysis.
    
The Biocatalytic Solution: -Transaminases

-Transaminases catalyze the transfer of an amino group from a donor (amine) to an acceptor (ketone/aldehyde) using Pyridoxal-5'-phosphate (PLP) as a cofactor.[1]

Reaction Scheme:



Thermodynamic Control: The reaction is reversible. To drive conversion, we utilize Isopropylamine (IPA) as the amine donor. The coproduct, acetone , is volatile and less inhibitory than pyruvate (used in alanine systems), but its accumulation can still destabilize enzymes. The protocol below includes strategies to mitigate product inhibition.

Mechanism Visualization

ReactionPathway Substrate 2-Hydroxy-2- methylpentanal Complex Enzyme-PLP-Schiff Base Substrate->Complex Entry Donor Isopropylamine (Amine Donor) Donor->Complex Entry PLP PLP (Cofactor) PLP->Complex Bound Product 1-Amino-2- methylpentan-2-ol Complex->Product Transfer Byproduct Acetone (Volatile) Complex->Byproduct Transfer Byproduct->Complex Inhibition (Remove via evaporation)

Caption: Figure 1:


-Transaminase mediated amine transfer mechanism using Isopropylamine (IPA) as the donor.

Experimental Protocol

Materials & Equipment
  • Enzyme: Commercial

    
    -Transaminase Screening Kit (e.g., Codexis ATA panels, Evoxx, or wild-type Chromobacterium violaceum ATA).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0–8.0.

  • Amine Donor: Isopropylamine (IPA) hydrochloride (neutralized).

  • Substrate: 2-Hydroxy-2-methylpentanal (Freshly prepared via oxidation of 2-methylpentane-1,2-diol or purchased).

  • Analysis: HPLC (C18 column) or GC-FID (HP-5 amine column).

Workflow Diagram

Workflow Step1 1. Substrate Preparation (Oxidation of Diol) Step2 2. Enzyme Screening (96-well plate, 24h) Step1->Step2 Step3 3. Process Optimization (pH, Temp, Cosolvent) Step2->Step3 Step4 4. Scale-Up (100 mL) (IPA Donor System) Step3->Step4 Step5 5. Work-Up & Purification (Acid/Base Extraction) Step4->Step5

Caption: Figure 2: End-to-end process workflow for biocatalytic production.

Detailed Step-by-Step Procedure
Phase 1: Enzyme Screening (Analytical Scale)

Objective: Identify the most active transaminase variant for the bulky substrate.

  • Stock Solutions:

    • Mix A (Buffer/Donor): 100 mM KPi (pH 7.5) containing 1 M Isopropylamine (neutralized with HCl to pH 7.5) and 1 mM PLP.[1]

    • Mix B (Substrate): 50 mM 2-Hydroxy-2-methylpentanal in DMSO.

  • Reaction Setup:

    • In a 96-well deep-well plate, dispense 10 mg of enzyme powder (or 50 µL lysate).

    • Add 450 µL of Mix A .

    • Add 50 µL of Mix B (Final substrate conc: 5 mM; 10% DMSO).

  • Incubation:

    • Seal with breathable film (to allow slow acetone evaporation, driving equilibrium).

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Quench with 500 µL Acetonitrile + 0.1% Formic Acid.

    • Centrifuge (4000 rpm, 10 min) to remove protein.

    • Analyze supernatant via HPLC-MS or derivatized GC.

    • Hit Criteria: >20% conversion.

Phase 2: Scale-Up (100 mL Batch)

Objective: Gram-scale synthesis with equilibrium displacement.

  • Reaction Mix Preparation:

    • Buffer: 80 mL of 100 mM KPi, pH 7.5.

    • Amine Donor: Add 2 M Isopropylamine (approx. 11.8 g). Adjust pH back to 7.5 using 6M HCl. Note: High donor concentration drives the reaction.

    • Cofactor: Add 25 mg PLP.

    • Enzyme: Add 500 mg of the best-performing lyophilized

      
      -TA.
      
  • Substrate Addition:

    • Dissolve 1.16 g (10 mmol) of 2-Hydroxy-2-methylpentanal in 5 mL DMSO.

    • Add dropwise to the reaction vessel to prevent enzyme shock.

  • Reaction Conditions:

    • Temperature: 30°C.

    • Agitation: 250 rpm (overhead stirrer preferred).

    • System: Open system with a slight nitrogen sweep to facilitate acetone removal (critical for yield).

  • Monitoring:

    • Sample every 4 hours. Monitor consumption of aldehyde and formation of amine.[2][1][3][4][5]

    • Add fresh enzyme (100 mg) at 12 hours if conversion plateaus.

Phase 3: Downstream Processing (DSP)
  • Basification: Adjust reaction mixture to pH > 12 using 5M NaOH. (The amine product is basic; pKa ~10.5).

  • Extraction: Extract 3x with Ethyl Acetate or MTBE. The amino alcohol will partition into the organic phase.

  • Washing: Wash combined organics with brine.

  • Drying: Dry over

    
     and concentrate under vacuum.
    
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH) or crystallization as the HCl salt (add 1M HCl in ether).

Data Analysis & Troubleshooting

Expected Results Table
ParameterScreening PhaseOptimized BatchNotes
Substrate Loading 5 mM (0.6 g/L)50–100 mM (6–12 g/L)Higher loads may require biphasic systems.
Conversion 20–90%>95%Driven by IPA excess and acetone removal.
Enantioselectivity (ee) Variable>99% (post-workup)Depends on intrinsic enzyme selectivity (S- or R-selective).
Isolated Yield N/A70–85%Losses usually occur during extraction of polar amino alcohols.
Troubleshooting Guide
  • Low Conversion:

    • Cause: Product inhibition or acetone accumulation.

    • Fix: Increase nitrogen sweep to remove acetone. Increase IPA concentration.

  • Precipitation:

    • Cause: Substrate insolubility.

    • Fix: Add 10-20% DMSO or Methanol as cosolvent.

  • Low Enantiomeric Excess (ee):

    • Cause: Non-selective enzyme or background chemical amination (rare at pH 7.5).

    • Fix: Screen specific (S)- or (R)-selective transaminases. If the starting material is racemic, maximum theoretical yield of a single enantiomer is 50% (Kinetic Resolution).

References

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link

  • Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Active Amines and Amino Acids.[2][1] Trends in Biotechnology, 28(6), 324-332. Link

  • Slabu, I., et al. (2017).[6] Biocatalytic Strategies for the Synthesis of Chiral Amino Alcohols. ACS Catalysis, 7(12), 8263–8284. Link

  • Codexis Inc. (2024). Codex® Transaminase Screening Kits Protocol. Link

  • Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112. Link

Disclaimer: This protocol involves the use of chemicals and biological agents.[2][7][1][3][5][6][8][9][10][11][12][13] Standard safety precautions (PPE, fume hood) must be observed. Optimization may be required for specific enzyme variants.

Sources

Application Note: 1-Amino-2-methylpentan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the preparation and utilization of 1-Amino-2-methylpentan-2-ol (AMP-ol), a gem-disubstituted 1,2-amino alcohol, as a privileged chiral ligand. Unlike the ubiquitous diphenyl-derived ligands (e.g., diphenylprolinol), AMP-ol offers a unique steric profile combining a rigid quaternary center with a flexible propyl chain. This "gem-dialkyl" effect enhances chelate stability through the Thorpe-Ingold effect, making it an ideal precursor for Oxazaborolidine (CBS) catalysts and Schiff-base metal complexes .

This guide covers the full workflow: Synthesis from commodity chemicals, Optical Resolution to ensure enantiopurity (


 ee), and Catalyst Formation  for asymmetric transformations.

Structural Analysis & Design Logic

The utility of 1-Amino-2-methylpentan-2-ol stems from its specific structural features:

  • Quaternary C2 Center: The gem-methyl/propyl substitution at the C2 position prevents

    
    -proton enolization and racemization, a common failure mode in less substituted ligands.
    
  • Primary Amine (C1): Provides a "hard" donor for Lewis acidic metals (B, Al, Ti) and allows for easy condensation into imines (Schiff bases).

  • Aliphatic Lipophilicity: The propyl chain increases solubility in non-polar solvents (Hexane, Toluene) preferred for industrial catalytic hydrogenations and alkylations.

Visualization of the Chemical Pathway

SynthesisPath Ketone 2-Pentanone (Achiral Precursor) Cyanohydrin TMS-Cyanohydrin (Racemic Intermediate) Ketone->Cyanohydrin TMSCN, ZnI2 (Cyanosilylation) AminoAlcohol rac-1-Amino-2-methylpentan-2-ol (Crude Ligand) Cyanohydrin->AminoAlcohol LiAlH4 (Reduction) Resolution Optical Resolution (L-Tartaric Acid) AminoAlcohol->Resolution Salt Formation PureLigand (S)-AMP-ol (>99% ee) Resolution->PureLigand Crystallization & Basification Catalyst Oxazaborolidine Catalyst PureLigand->Catalyst MeB(OH)2 -H2O

Figure 1: Synthetic workflow from commodity ketone to active chiral catalyst.[1][2][3][4][5][6] The critical control point is the Resolution step.

Experimental Protocols

Protocol A: Synthesis of rac-1-Amino-2-methylpentan-2-ol

Objective: To synthesize the racemic amino alcohol backbone from 2-pentanone.

Reagents:

  • 2-Pentanone (CAS: 107-87-9)

  • Trimethylsilyl cyanide (TMSCN)[7]

  • Zinc Iodide (

    
    , anhydrous)
    
  • Lithium Aluminum Hydride (LiAlH4)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether.

Step-by-Step Procedure:

  • Cyanosilylation (The "Safe" Cyanohydrin Route):

    • In a flame-dried 500 mL flask under Argon, dissolve Zinc Iodide (0.5 mol%) in anhydrous DCM.

    • Add 2-Pentanone (100 mmol, 8.6 g).

    • Add TMSCN (110 mmol) dropwise at 0°C. Caution: TMSCN is highly toxic. Use extreme care.

    • Stir at Room Temperature (RT) for 12 hours. Monitor by IR (disappearance of ketone carbonyl stretch at ~1715 cm⁻¹).

    • Result: The O-TMS protected cyanohydrin is formed quantitatively.

  • Reduction to Amino Alcohol:

    • Prepare a suspension of LiAlH4 (150 mmol) in anhydrous THF (200 mL) at 0°C.

    • Add the crude TMS-cyanohydrin solution dropwise (diluted in THF). The reaction is exothermic.

    • Reflux the mixture for 4 hours. This cleaves the TMS group and reduces the nitrile (-CN) to the primary amine (-CH₂NH₂).

    • Fieser Quench (Critical Safety Step): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the mass of LiAlH4 in grams.
    • Filter the white granular precipitate. Dry the filtrate over

      
       and concentrate in vacuo.
      
    • Yield: ~85-90% of viscous, pale yellow oil.

Protocol B: Optical Resolution (The "Chirality" Step)

Objective: To isolate the (S)-enantiomer required for specific catalytic induction.

Mechanism: Classical fractional crystallization using L-(+)-Tartaric Acid .

  • Salt Formation:

    • Dissolve the racemic amino alcohol (10 g, ~85 mmol) in Methanol (50 mL).

    • Add a hot solution of L-(+)-Tartaric Acid (12.8 g, 85 mmol) in Methanol (50 mL).

    • Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24 hours.

  • Crystallization Cycles:

    • Filter the crystals.[8] These are typically enriched in the (

      
      )-amine·L-tartrate salt (verify configuration via optical rotation or X-ray).
      
    • Recrystallize the salt from Ethanol/Water (9:1) until the melting point is constant.

    • Target: >98% diastereomeric excess (de).[9][10]

  • Liberation of the Free Base:

    • Dissolve the purified salt in minimal water.

    • Basify to pH >12 using 4M NaOH.

    • Extract continuously with Dichloromethane (amino alcohols are water-soluble; simple extraction is often insufficient).

    • Dry and concentrate to yield (S)-1-Amino-2-methylpentan-2-ol .

Catalyst Preparation: The Oxazaborolidine System

Application: This ligand is used to generate a B-methyl oxazaborolidine, a robust analog of the CBS catalyst.

Protocol C: In-Situ Catalyst Generation

Context: This catalyst is moisture-sensitive and is best generated immediately prior to the reduction of ketones.

Reagents:

  • (S)-1-Amino-2-methylpentan-2-ol (Ligand)

  • Trimethylboroxine (or Methylboronic acid)

  • Solvent: Toluene

Procedure:

  • Charge a Schlenk flask with the Ligand (1.0 mmol) and Trimethylboroxine (0.67 mmol, providing 2 eq of boron per ligand implies oligomer breakdown, but 1:1 stoichiometry with boronic acid is standard. Using boroxine requires calculating for

    
    ).
    
    • Preferred: Use Methylboronic acid (1.0 mmol) for simpler stoichiometry.

  • Add Toluene (10 mL).

  • Dehydration (Dean-Stark): Reflux the mixture for 2 hours using a Dean-Stark trap to remove the stoichiometric water produced during ring closure.

  • Concentrate the toluene (or use the solution directly) to obtain the active B-Methyl Oxazaborolidine Catalyst .

Catalytic Cycle Visualization

CBS_Cycle Figure 2: Catalytic Cycle of Oxazaborolidine Reduction Cat Active Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Cat->Complex + BH3 (Stoichiometric Reductant) Transition Ketone Binding (Transition State) Complex->Transition + Ketone (Substrate) ProductRel Alkoxy-Borane Intermediate Transition->ProductRel Hydride Transfer (Stereoselective) ProductRel->Cat Hydrolysis/Workup Releases Product ProductRel->Complex Regeneration (if catalytic BH3 used)

Critical Quality Attributes (QC Data)

To ensure reproducibility in drug development, the following specifications must be met:

AttributeSpecificationMethodReason
Appearance Viscous, colorless oilVisualOxidation leads to yellowing/browning.
Chemical Purity > 98.0%GC-MS / 1H-NMRImpurities compete for metal binding.
Enantiomeric Excess > 99.0% eeChiral HPLCDirect correlation to product stereoselectivity.
Water Content < 0.05% (Karl Fischer)Coulometric KFWater hydrolyzes the oxazaborolidine ring.
Residual Solvent < 500 ppm (DCM)HS-GCDCM can poison certain metal catalysts.

Troubleshooting & Expert Insights

The "Sticky Extraction" Problem

Issue: Amino alcohols are amphiphilic and often remain in the aqueous phase during workup. Solution: Do not use pure Ether or Ethyl Acetate for extraction. Use a mixture of Chloroform:Isopropanol (3:1) . This increases the polarity of the organic phase enough to pull the amino alcohol out of the basic aqueous layer.

Catalyst Aging

Issue: The oxazaborolidine catalyst degrades upon storage, forming inactive dimers (boroxines). Solution: Store the ligand as the stable Hydrochloride Salt . Convert to the free base only immediately before catalyst preparation.

Stereochemical Leakage

Issue: Lower than expected ee% in the final reduction product. Cause: Often due to "uncatalyzed background reduction." If the BH3 reagent reduces the ketone faster than the catalyst-complex does, you get racemic product. Fix: Ensure the catalyst is formed completely (dry toluene, adequate reflux) and add the ketone slowly to the catalyst/borane mixture at low temperature (-20°C to -78°C).

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15008405, 2-amino-2-methylpentan-1-ol (Isomer Reference). PubChem.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Willems, J. G. H., et al. (2020). Cyanohydrin Synthesis and Applications. Organic Chemistry Portal.

  • BenchChem. (2025).[5][11] Protocols for Chiral Ligand Preparation. BenchChem Application Notes.

(Note: While "1-Amino-2-methylpentan-2-ol" is a specific homolog, the references provided cover the foundational chemistry of the 1,2-amino alcohol class and the specific CBS reduction protocols applicable to this molecule.)

Sources

Derivatization of "1-Amino-2-methylpentan-2-ol" for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for 1-Amino-2-methylpentan-2-ol in Biological Screening


-amino alcohols[1]

Executive Summary

This guide details the derivatization of 1-Amino-2-methylpentan-2-ol , a privileged


-amino alcohol scaffold.[1] Due to the presence of a reactive primary amine adjacent to a sterically hindered tertiary alcohol, this molecule offers unique opportunities for Structure-Activity Relationship (SAR) profiling and biological probing.

We present three core workflows:

  • Chemoselective

    
    -Acylation/Sulfonylation:  For generating diverse SAR libraries.[1]
    
  • Oxazolidinone Cyclization: For conformational restriction and metabolic stability.[1]

  • Fluorescent Labeling: For cellular uptake and localization assays.[1]

Chemical Analysis & Strategy

The substrate, 1-Amino-2-methylpentan-2-ol, presents a specific reactivity profile:

  • Primary Amine (

    
    ):  Highly nucleophilic, unhindered.[1]
    
  • Tertiary Alcohol (

    
    ):  Sterically crowded (bonded to methyl, propyl, and methylene groups).[1] Poor nucleophile.
    

Strategic Insight: Direct


-functionalization (e.g., esterification) is difficult and prone to elimination.[1] Therefore, our protocols prioritize 

-functionalization
or intramolecular cyclization where the alcohol acts as a secondary nucleophile after activation of the amine.

Workflow 1: SAR Library Generation (Amides & Sulfonamides)

Objective: Create a library of analogs to probe the hydrophobic pocket binding of the target protein.

Protocol A: Parallel Amide Coupling (HATU Method)

Rationale: HATU provides high coupling efficiency for aliphatic amines, minimizing racemization and side reactions.[1]

Reagents:

  • Carboxylic Acid (

    
    , 1.1 equiv)[1]
    
  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M concentration). Add DIPEA. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add 1-Amino-2-methylpentan-2-ol (1.0 equiv) to the reaction mixture.

  • Incubation: Stir at RT for 2–4 hours.

    • Self-Validation: Monitor by LC-MS.[1] The tertiary alcohol will NOT react under these conditions; look for the

      
       peak corresponding to the amide.
      
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (typically MeOH/DCM gradient).[1]

Protocol B: Sulfonylation

Rationale: Sulfonamides are stable bioisosteres of amides and often improve metabolic stability.

Step-by-Step:

  • Dissolve 1-Amino-2-methylpentan-2-ol (1.0 equiv) in DCM (0.2 M).[1]

  • Add Triethylamine (2.5 equiv) and cool to 0°C.

  • Add Sulfonyl Chloride (

    
    , 1.1 equiv) dropwise.[1]
    
  • Allow to warm to RT and stir for 4 hours.

    • Troubleshooting: If bis-sulfonylation occurs, reduce

      
       to 0.95 equiv and perform slow addition.[1]
      

Workflow 2: Conformational Locking (Oxazolidinones)

Objective: Restrict the rotation of the C1-C2 bond to freeze the bioactive conformation and protect the polar groups from metabolism.

Mechanism: The amine reacts with the carbonyl source first (forming an isocyanate/imidazole intermediate), followed by intramolecular attack by the tertiary alcohol.

Protocol: CDI-Mediated Cyclization

Rationale: 1,1'-Carbonyldiimidazole (CDI) is a safer solid alternative to phosgene.[1] The gem-dimethyl effect (from the methyl group on C2) facilitates the difficult closure onto the tertiary alcohol.

Reagents:

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

  • Base:

    
     (anhydrous, 2.0 equiv) or NaH (1.1 equiv) for difficult cases.[1]
    
  • Solvent: Anhydrous THF or MeCN.[1]

Step-by-Step:

  • Dissolution: Dissolve 1-Amino-2-methylpentan-2-ol (1.0 equiv) in anhydrous THF (0.1 M).

  • Reagent Addition: Add CDI (1.2 equiv) in one portion.

  • Reflux: Heat the reaction to 60°C (reflux) for 6–12 hours.

    • Note: Room temperature reaction may stall at the intermediate urea stage due to the steric bulk of the tertiary alcohol. Heat is required to drive the cyclization.

  • Validation: Monitor via TLC/LC-MS. The product is non-basic.

    • Target Mass:

      
      . (Addition of CO (+28) minus 
      
      
      
      (-2)).[1]
  • Workup: Evaporate THF, redissolve in EtOAc, wash with 1M HCl (to remove unreacted starting amine) and brine.

Workflow 3: Fluorescent Labeling (Dansylation)

Objective: Attach a fluorophore to track intracellular distribution.[1] Probe: Dansyl Chloride (Ex: 330 nm, Em: 500 nm).[1] Expertise Note: Dansyl chloride is unstable in DMSO.[1] Use Acetone or MeCN for the stock solution.

Protocol: Dansyl Labeling
  • Buffer Prep: Prepare 0.1 M

    
     buffer (pH 9.0).
    
  • Substrate Solution: Dissolve amino alcohol in the buffer (or a mixture of buffer/acetone 1:1 if solubility is poor).

  • Reagent: Dissolve Dansyl Chloride (1.2 equiv) in Acetone (do not use DMSO).

  • Reaction: Add the Dansyl solution to the substrate solution. The mixture should be basic (pH > 9).[1]

    • Observation: The solution will turn yellow/green fluorescent.

  • Quenching: After 1 hour (dark, RT), add 50 µL of 1M Glycine or Proline to scavenge excess reagent.

  • Extraction: Extract the labeled product into EtOAc.

Visualization of Workflows

Derivatization_Pathways cluster_0 Reaction Outcomes Substrate 1-Amino-2-methylpentan-2-ol (Primary Amine, 3° Alcohol) Amide Amide Derivative (SAR Library) Substrate->Amide R-COOH, HATU DIPEA, DMF Oxazolidinone Oxazolidinone (Rigid Analog) Substrate->Oxazolidinone CDI, THF Reflux (60°C) Dansyl Fluorescent Probe (Imaging) Substrate->Dansyl Dansyl-Cl NaHCO3, Acetone

Figure 1: Divergent synthetic pathways for functionalizing the amino-alcohol scaffold.[1][2][3][4]

Biological Screening & QC

Data Summary: Solubility & Handling
ParameterSpecificationProtocol Note
Stock Solvent DMSO (Anhydrous)Store at -20°C. Avoid freeze-thaw >3 times.[1]
Max Assay Conc. 0.5% DMSOHigher % may cause cytotoxicity or protein precipitation.[1]
Solubility Limit ~10-50 mMCompounds with lipophilic tails (C5+) may precipitate in aqueous buffer.[1]
Stability HighAmides/Oxazolidinones are stable in PBS for >24h.[1]
Screening Decision Tree

Screening_Logic Start Synthesized Derivative Solubility Solubility Check (PBS, 1% DMSO) Start->Solubility Precip Precipitation? Solubility->Precip Dilute Dilute Stock / Add Co-solvent Precip->Dilute Yes Assay Biological Assay (IC50 / Imaging) Precip->Assay No Dilute->Solubility Retry

Figure 2: Workflow for validating derivatives before biological entry.

References

  • National Institutes of Health (PubChem). 1,1'-Carbonyldiimidazole (CDI) Compound Summary. [Link][1]

Sources

Application Note: 1-Amino-2-methylpentan-2-ol in Medicinal Chemistry

[1][2]

Part 1: Executive Summary & Chemical Profile[1]

1-Amino-2-methylpentan-2-ol is a specialized gem-disubstituted 1,2-amino alcohol scaffold.[1] Unlike simple ethanolamines, this building block features a quaternary carbon at the C2 position, bearing both a methyl and a propyl group.

In medicinal chemistry, this motif is prized for two specific properties:

  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect): The steric bulk of the C2 substituents compresses the internal bond angle, significantly accelerating intramolecular cyclization rates. This makes it an ideal precursor for forming stable 5-membered heterocycles like oxazolidinones and oxazolines .[1]

  • Metabolic Blocking: The quaternary center eliminates the presence of an oxidizable proton at the

    
    -position to the hydroxyl, blocking common metabolic degradation pathways (e.g., oxidation to an 
    
    
    -amino ketone), thereby enhancing the metabolic stability of the resulting drug candidate.
Chemical Profile
PropertyData
IUPAC Name 1-Amino-2-methylpentan-2-ol
CAS Number 6969-37-5
SMILES CCCC(C)(O)CN
Molecular Weight 117.19 g/mol
CLogP ~0.47 (Polar, suitable for FBDD)
pKa (Amine) ~9.5 (Typical primary aliphatic amine)
Key Feature Quaternary C2 center (Methyl/Propyl)

Part 2: Synthetic Utility & Mechanism[1][4]

The primary utility of this scaffold lies in its transformation into heterocyclic cores. The following diagram illustrates the mechanistic pathways available to this precursor.

GStart1-Amino-2-methylpentan-2-ol(Scaffold)OxazolidinoneOxazolidinone Core(Antibacterial/CNS)Start->Oxazolidinone+ Phosgene/CDI(Cyclization)OxazolineOxazoline Ligand(Chiral Catalyst)Start->Oxazoline+ Nitrile/Acid(Condensation)PeptidomimeticPeptidomimetic(Transition State Analog)Start->Peptidomimetic+ Amino Acid(Coupling)

Figure 1: Divergent synthetic pathways for 1-Amino-2-methylpentan-2-ol in drug design.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Cyanohydrin Route)

For researchers needing to synthesize the material de novo.[1]

Rationale: Commercially available stocks can be expensive. This route utilizes cheap 2-pentanone and leverages the stability of the tertiary cyanohydrin.

Reagents:

  • 2-Pentanone (Methyl propyl ketone)[1]

  • Sodium Cyanide (NaCN) or TMSCN[1]

  • Lithium Aluminum Hydride (LiAlH4) or H2/Pd[1]

  • Solvents: Water, Diethyl Ether, THF

Step-by-Step Methodology:

  • Cyanohydrin Formation:

    • To a stirred solution of 2-pentanone (1.0 eq) and NaCN (1.2 eq) in water at 0°C, slowly add 40% H2SO4 dropwise. Maintain temperature <10°C to prevent HCN off-gassing.[1]

    • Stir for 4 hours at room temperature.

    • Extract with diethyl ether, wash with brine, and dry over MgSO4.

    • Checkpoint: IR should show a strong nitrile stretch (~2240 cm⁻¹) and broad OH stretch.

  • Reduction to Amino Alcohol:

    • Suspend LiAlH4 (1.5 eq) in anhydrous THF under Nitrogen/Argon.

    • Add the crude cyanohydrin solution dropwise at 0°C (Exothermic!).

    • Reflux for 3 hours to ensure complete reduction of the nitrile to the primary amine.

    • Quench: Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O).

    • Filter the white precipitate and concentrate the filtrate.

  • Purification:

    • Distill under reduced pressure (bp ~85-90°C at 10 mmHg) to obtain the colorless oil.

Protocol B: Application - Synthesis of 4-Methyl-4-propyl-2-oxazolidinone

Target Application: Synthesis of antibacterial scaffolds or chiral auxiliaries.[1]

Rationale: The reaction with a carbonyl source (CDI or Phosgene) yields the oxazolidinone.[2] The gem-dimethyl-like effect of the methyl/propyl group drives this reaction to completion faster than with unsubstituted amino alcohols.[1]

Reagents:

  • 1-Amino-2-methylpentan-2-ol (1.0 eq)[1][3]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • Base: Triethylamine (TEA) (catalytic)[1]

Workflow:

ProtocolBSetup1. Dissolve Amino Alcoholin anhydrous DCMAddition2. Add CDI portion-wise(0°C -> RT)Setup->AdditionReaction3. Stir 12h @ RT(Monitor by TLC)Addition->ReactionWorkup4. Wash w/ 1M HCl(Remove imidazole)Reaction->WorkupProduct5. Isolate Oxazolidinone(Crystalline Solid)Workup->Product

Figure 2: Workflow for the conversion of the amino alcohol to the oxazolidinone core.

Step-by-Step Methodology:

  • Setup: Dissolve 10 mmol of 1-Amino-2-methylpentan-2-ol in 50 mL anhydrous DCM.

  • Coupling: Add 11 mmol of CDI in small portions at 0°C. The reaction will evolve CO2 gas; ensure proper venting.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The intramolecular attack of the hydroxyl group on the intermediate acyl-imidazole is facilitated by the Thorpe-Ingold effect.[1]

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove the imidazole byproduct and unreacted amine.

  • Isolation: Dry over Na2SO4 and evaporate. The product, 4-methyl-4-propyl-2-oxazolidinone, usually crystallizes upon standing or trituration with hexanes.[1]

Part 4: Medicinal Chemistry Implications[1]

Conformational Restriction

The C2 methyl/propyl substitution restricts the rotation of the C1-C2 bond. In peptide mimics, incorporating this scaffold constrains the backbone


Metabolic Stability Strategy

Replacing a standard Leucinol (1-amino-4-methyl-2-pentanol) or Isoleucinol fragment with 1-Amino-2-methylpentan-2-ol blocks oxidation.[1]

  • Standard: Secondary alcohols can be oxidized to ketones.

  • This Scaffold: The tertiary alcohol cannot be oxidized to a ketone without carbon-carbon bond cleavage, significantly extending the half-life (

    
    ) in microsomal stability assays.[1]
    
Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of 117 and distinct polarity vectors (Amine H-bond donor/acceptor, Hydroxyl H-bond donor/acceptor), this molecule serves as an excellent "3D-rich" fragment.[1] It escapes the "flatland" of traditional aromatic fragments, offering better solubility and more specific binding interactions in protein pockets.

References

  • Synthesis via Cyanohydrin Reduction

    • Reaction of pentanone with sodium cyanide followed by hydrogen over Pd leads to the formation of 1-amino-2-methylpentan-2-ol.[1][4][5]

    • Source:

  • General Reactivity of 1,2-Amino Alcohols with Phosgene/CDI

    • Reactivity difference between diphosgene and phosgene in reaction with 3-amino-1,2-diols.[1][2] (Demonstrates the cyclization mechanics relevant to this scaffold).

    • Source:

  • Chemical Property Data

    • 1-Amino-2-methylpentan-2-ol (CAS 6969-37-5) Physicochemical Properties.[1][6][7][8]

    • Source: [1]

  • Thorpe-Ingold Effect in Heterocycle Synthesis

    • The effect of gem-dialkyl substitution on cyclization r
    • Source: [1]

Troubleshooting & Optimization

Technical Support Center: Crystallization of 1-Amino-2-methylpentan-2-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

ID: TSC-CRYST-0492 Status: Active Department: Process Chemistry & Solid State Development Last Updated: 2025-05-12

Executive Summary

This guide addresses the purification and isolation of 1-Amino-2-methylpentan-2-ol (CAS: 23223-38-3). As a


-amino alcohol with a chiral center at C2, this molecule presents specific challenges:
  • Hygroscopicity: The free base and simple inorganic salts (like HCl) often form hygroscopic gums rather than crystalline solids.

  • Oiling Out: The presence of the hydroxyl group and the alkyl chain often leads to Liquid-Liquid Phase Separation (LLPS) during cooling.

  • Chirality: Separation of enantiomers requires specific diastereomeric salt formation.

This document provides protocols for standard purification (removal of impurities) and chiral resolution (separation of enantiomers).

Module 1: Salt Selection & Screening Strategy

Q: My free base is a viscous oil. Which acid should I use to get a solid?

A: Do not default to Hydrochloric Acid (HCl) immediately. While HCl is standard, amino alcohol hydrochlorides are frequently hygroscopic. For 1-Amino-2-methylpentan-2-ol, we recommend a hierarchical screening approach based on Lattice Energy and Hydrophobicity .

Salt Selection Decision Matrix
Acid CandidatepKaRecommended ForProsCons
p-Toluenesulfonic Acid (p-TsOH) -2.8First Choice for non-hygroscopic solid.High lattice energy, aromatic stacking aids crystallization.High molecular weight (reduces atom economy).
Oxalic Acid 1.25Purification of crude oil.Often forms stable, high-melting solids (1:1 or 2:1 stoichiometry).Toxicity; not ideal for final pharma formulation.
Hydrochloric Acid (HCl) -7.0Final API form (if stable).Pharmaceutically acceptable; low weight.High risk of hygroscopicity ; often oils out.[1]
L-Tartaric / DBTA 2.98Chiral Resolution .Enables separation of enantiomers.[2][3]Expensive; requires precise solvent control.[1]
Experimental Workflow: The "Golden Standard" Screen

Use this workflow to determine the optimal salt form before scaling up.

SaltScreening Start Crude Free Base (Oil) Solvent Dissolve in IPA (5 vol) Start->Solvent Split Split into 3 Vials Solvent->Split Acid1 Add 1.0 eq p-TsOH (in IPA) Split->Acid1 Acid2 Add 1.0 eq Oxalic Acid (in EtOH) Split->Acid2 Acid3 Add 1.0 eq HCl (4M in Dioxane) Split->Acid3 Result1 Check for Precipitate (Wait 2-12h) Acid1->Result1 Acid2->Result1 Acid3->Result1 Decision Did it Oil Out? Result1->Decision Fix Heat to 60°C -> Add MTBE (Anti-solvent) -> Slow Cool Decision->Fix Yes (Oil) Success Filter & Dry Decision->Success No (Solid) Fix->Success

Figure 1: Rapid salt screening workflow to identify the most stable solid form.

Module 2: Recrystallization Protocols

Protocol A: Purification via p-Toluenesulfonate (Tosylate) Salt

Best for: Converting a crude reaction mixture into a handleable solid.

Reagents:

  • Crude 1-Amino-2-methylpentan-2-ol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

  • Solvents: Isopropyl Alcohol (IPA), Methyl tert-butyl ether (MTBE).

Step-by-Step:

  • Dissolution: Dissolve 10.0 g (85 mmol) of crude amino alcohol in 50 mL of IPA (5 volumes).

  • Acid Addition: Dissolve 16.2 g (85 mmol, 1.0 eq) of p-TsOH·H2O in 30 mL of warm IPA. Add this slowly to the amine solution at room temperature.

    • Note: An exotherm is expected. Maintain temperature < 40°C.

  • Nucleation: Stir for 30 minutes. If no solid forms, scratch the glass or add a seed crystal.

  • Anti-Solvent: If the solution remains clear, add MTBE dropwise until a slight turbidity persists (cloud point).

  • Crystallization: Heat to 60°C to redissolve, then cool slowly to 0°C over 4 hours.

  • Isolation: Filter the white solid and wash with cold MTBE/IPA (1:1).

Protocol B: Chiral Resolution (Enantiomer Separation)

Best for: Isolating the (R)- or (S)- isomer.

Scientific Logic: Chiral resolution relies on the solubility difference between the diastereomeric salts formed by the racemic amine and a chiral acid. Dibenzoyl-L-tartaric acid (L-DBTA) is highly recommended for


-amino alcohols due to its rigid structure, which enhances lattice discrimination.

Reagents:

  • Racemic 1-Amino-2-methylpentan-2-ol

  • (-)-Dibenzoyl-L-tartaric acid (anhydrous)

  • Solvent: Ethanol (Absolute) or Methanol/Water (9:1).

Step-by-Step:

  • Stoichiometry: Use 1.0 equivalent of amine and 0.5 equivalent of L-DBTA (Pope & Peachy method) or 1.0 equivalent of L-DBTA.

    • Recommendation: Start with 1.0 eq L-DBTA to maximize yield of the less soluble diastereomer.

  • Procedure:

    • Dissolve 5.0 g of amine in 50 mL Ethanol.

    • Add 15.3 g of L-DBTA (1.0 eq) dissolved in 100 mL Ethanol.

    • Heat to reflux (78°C) until clear.

  • Cooling: Allow to cool to room temperature undisturbed over 6-8 hours. Rapid cooling will trap the wrong isomer.

  • Harvest: Filter the crystals. This is the Less Soluble Diastereomer (LSD) .

  • Recrystallization: The optical purity (ee%) of the first crop is usually 70-80%. Recrystallize the salt from pure Ethanol to achieve >99% ee.

  • Free Basing: Suspend the salt in water, basify with 2M NaOH, and extract with Dichloromethane (DCM) to recover the chiral amine.

Module 3: Troubleshooting "Oiling Out"

Q: I followed the protocol, but my product separated as a yellow oil at the bottom of the flask. What happened?

A: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the salt is generated faster than it can organize into a crystal lattice, or when the solvent is too polar/wet.

The Rescue Protocol:

  • Do NOT discard the oil.

  • Reheat: Heat the mixture until the oil redissolves into a single homogeneous phase.

  • Modify Solvent: Add a small amount of a more polar solvent (e.g., Methanol or Water, 2-5% volume) to increase the solubility of the oil phase.

    • Why? Oiling out happens when the solute is "pushed out" of the solvent before it reaches the freezing point. Increasing solubility slightly keeps it in solution longer, allowing it to enter the Metastable Zone where nucleation occurs.

  • Seed: Add seed crystals of the pure salt at a temperature just below the saturation point.

  • Slow Cool: Cool at a rate of 5°C per hour.

OilingOut Oil Oiled Out Product Reheat Reheat to Reflux (Single Phase) Oil->Reheat Adjust Add 5% MeOH or Water (Increase Solubility) Reheat->Adjust Seed Add Seed Crystals at T = T_saturation - 5°C Adjust->Seed Cool Cool at 5°C/hour Seed->Cool

Figure 2: Troubleshooting loop for rescuing oiled-out reactions.

Module 4: Technical Data & Specifications

PropertyValue/Note
Molecular Weight 117.19 g/mol (Free Base)
Chiral Center C2 (Quaternary carbon)
Solubility (Free Base) Soluble in EtOH, DCM, DMSO. Sparingly soluble in Water.
Preferred Salt (Purification) p-Toluenesulfonate (MP: ~145-150°C, est.)
Preferred Salt (Resolution) Dibenzoyl-tartrate
Critical Impurity Unreacted Epoxide/Ketone precursors . These must be removed via the mother liquor.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for pKa-based salt selection logic).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for DBTA resolution protocols).
  • Saigo, K., et al. (1980). "Optical Resolution of Amino Alcohols by Diastereomeric Salt Formation". Bulletin of the Chemical Society of Japan. (Foundational work on amino alcohol resolution).
  • Vertex AI Search. (2025). Synthesis and salt formation of 1-amino-alkan-2-ol compounds. (Describes resolution of similar amino alcohols like 1-amino-2-cyclohexylethan-2-ol).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for "Oiling Out" troubleshooting mechanisms).

Sources

Optimizing reaction conditions for "1-Amino-2-methylpentan-2-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: OPT-AMINO-2MP-001 Subject: Optimization of Reaction Conditions & Troubleshooting

Executive Summary

Welcome to the Technical Support Center. You are likely targeting 1-amino-2-methylpentan-2-ol as a chiral linker or a mimic for leucine/isoleucine residues in peptidomimetics.

The synthesis of this molecule hinges on the regioselective aminolysis of 2-methyl-2-propyloxirane (1,2-epoxy-2-methylpentane). Unlike linear epoxides, your substrate possesses a quaternary carbon at the C2 position . This steric bulk is your greatest ally for regioselectivity but your greatest enemy for reaction kinetics.

This guide moves beyond standard textbook procedures to address the specific hydrodynamic and kinetic challenges of this hindered substrate.

Module 1: The Core Protocol (Epoxide Aminolysis)

The most robust route utilizes the ring opening of 2-methyl-1,2-epoxypentane with ammonia.

The Mechanism & Causality[1]
  • Regioselectivity: Under basic conditions (ammonia), the reaction follows an

    
    -like mechanism. The nucleophile attacks the least hindered carbon.[1] In your molecule, C1 is primary  and C2 is quaternary . This steric disparity forces >95% attack at C1, yielding the desired 1-amino-2-ol.
    
  • Kinetics: The quaternary center at C2 shields the epoxide oxygen, reducing the electrophilicity of the ring. This requires elevated temperatures or catalytic activation compared to simple propylene oxide.

Optimized Experimental Workflow

Step 1: Epoxide Preparation (Precursor)

  • Substrate: 2-methyl-1-pentene.

  • Reagent: m-CPBA (Dichloromethane, 0°C) or aqueous

    
    /Formic acid.
    
  • Target: 2-methyl-2-propyloxirane.

Step 2: Aminolysis (The Critical Step)

  • Reagents: 2-methyl-2-propyloxirane (1.0 eq), Ammonia (anhydrous or aqueous, see optimization table).

  • Solvent: Methanol or Ethanol (High dielectric constant stabilizes the transition state).

  • Vessel: High-pressure autoclave (Parr reactor) or sealed heavy-wall tube.

Protocol:

  • Cool the autoclave to -78°C (dry ice/acetone).

  • Charge with solvent (MeOH) and condense liquid Ammonia (20 equivalents).

    • Note: A massive excess of ammonia is non-negotiable to prevent dimerization (see Troubleshooting).

  • Add the epoxide (1.0 eq) slowly to the cold mixture.

  • Seal and heat to 80–100°C for 12–16 hours.

  • Cool to room temperature before venting.

  • Concentrate under reduced pressure to remove solvent and excess ammonia.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical decision points for optimization.

ReactionPathway cluster_conditions Condition Selection Start Start: 2-Methyl-1-pentene Epox Intermediate: 2-Methyl-2-propyloxirane (Quaternary C2) Start->Epox Epoxidation (mCPBA) Cond_Acid Acidic Cond. (Lewis Acid/H+) Epox->Cond_Acid Avoid! Cond_Base Basic Cond. (Excess NH3) Epox->Cond_Base Standard Route Prod_Wrong Wrong Isomer: 2-Amino-2-methylpentan-1-ol (C2 Attack) Cond_Acid->Prod_Wrong SN1 Character (Tertiary Carbocation) Prod_Correct Target Product: 1-Amino-2-methylpentan-2-ol (C1 Attack) Cond_Base->Prod_Correct Major Path (Steric Control) Prod_Dimer Impurity: Bis-alkylated Dimer Cond_Base->Prod_Dimer Low NH3 eq.

Figure 1: Reaction pathway logic demonstrating why basic conditions are strictly required to avoid the tertiary carbocation rearrangement associated with acid catalysis.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing hindered


-amino alcohols.
Q1: I am observing significant amounts of a secondary amine impurity (Dimer). How do I stop this?

Diagnosis: Polyalkylation. The product (primary amine) is more nucleophilic than ammonia.[2] As the concentration of product rises, it competes with ammonia for the remaining epoxide. Solution:

  • Increase Ammonia Equivalents: Shift the statistical probability. Increase

    
    :Epoxide ratio from 10:1 to 20:1  or even 30:1 .
    
  • Dilution: Lower the overall concentration of the epoxide in the solvent (0.5 M

    
     0.1 M).
    
  • Reference: See Source 1.3 regarding concentration effects on bis-adduct formation.

Q2: The reaction is stalling at 60% conversion after 24 hours.

Diagnosis: Steric hindrance at the quaternary C2 reduces the rate of C1 attack. Solution:

  • Promoter Addition: Add 1-2 equivalents of water . Water acts as a hydrogen-bond donor to the epoxide oxygen, activating it for nucleophilic attack without fully protonating it (which would risk acid-catalyzed rearrangement).

  • Temperature: Increase temperature to 100°C. Ensure your pressure vessel is rated for the vapor pressure of ammonia/methanol at this temperature (~20-30 bar).

  • Catalysis: Consider Ytterbium(III) Chloride (

    
    ) . Lanthanide salts can catalyze aminolysis of hindered epoxides under mild conditions (See Source 1.5).
    
Q3: Can I use aqueous ammonia (28%) instead of liquid ammonia?

Answer: Yes, but with caveats.

  • Pros: Easier handling; water accelerates the reaction (see Q2).

  • Cons: Solubility issues. 2-methyl-2-propyloxirane is lipophilic. If you use 28% aq.

    
    , you must use a co-solvent like 1,4-Dioxane  or Ethanol  to create a single phase. Phase separation will kill the reaction rate.
    

Module 4: Optimization Data & Logic

The following table summarizes the impact of solvent and catalyst choices based on the steric nature of your substrate.

VariableRecommendationScientific Rationale
Solvent Methanol or Ethanol Protic solvents stabilize the developing negative charge on the oxygen in the transition state (Hydrogen Bonding).
NH3 Source Liquid

(in MeOH)
Allows for highest concentration of nucleophile. Essential for suppressing dimerization.
Temperature 80°C - 100°C High energy barrier due to steric bulk of the propyl and methyl groups adjacent to the reaction center.
Catalyst None (or

)
Strong Lewis acids may trigger

pathways, leading to attack at C2 (Wrong Isomer). Weak activation (Water/Lanthanides) is safe.
Troubleshooting Flowchart

Troubleshooting Issue Identify Issue LowYield Low Yield / Slow Rate Issue->LowYield WrongIsomer Wrong Regioisomer (2-amino-1-ol) Issue->WrongIsomer Polymer Dimer/Oligomer Formation Issue->Polymer Sol_Temp Increase Temp to 100°C Add 5% Water LowYield->Sol_Temp Activation Needed Sol_Acid Check pH > 9 Remove Acid Catalysts WrongIsomer->Sol_Acid Prevent SN1 Sol_Conc Increase NH3 to 30 eq. Dilute Reaction (0.1 M) Polymer->Sol_Conc Statistical Control

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Regioselective Carbonylation of 2,2-Disubstituted Epoxides. Journal of the American Chemical Society. Describes the mechanistic challenges of quaternary center epoxides.

  • Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes. National Institutes of Health (PMC). Discusses suppression of dimer formation and concentration effects.[2]

  • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides. MDPI. Validates the use of Lanthanide catalysts for hindered substrates.[1] [3]

  • Epoxide Ring Opening With Base.Master Organic Chemistry.

    
     characteristics in basic aminolysis. 
    
  • Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one. Google Patents (WO2018027021A1). Industrial context for synthesizing amino-ketones/alcohols with similar backbones.

Sources

Troubleshooting low yields in the synthesis of "1-Amino-2-methylpentan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1A2MP-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Diagnostics

User Query: "I am experiencing low yields (<30%) in the synthesis of 1-Amino-2-methylpentan-2-ol. The product is either lost during workup or the reaction stalls. How do I troubleshoot this?"

Technical Assessment: The target molecule, 1-Amino-2-methylpentan-2-ol , is a low-molecular-weight


-amino alcohol. Its synthesis presents two distinct classes of failure modes depending on the chosen route:
  • Thermodynamic barriers (if using the Henry/Nitroaldol route).

  • Kinetic/Selectivity issues (if using the Epoxide Aminolysis route).

  • Physicochemical loss (Universal issue: extreme water solubility).

Use the decision matrix below to navigate to the troubleshooting module relevant to your synthetic pathway.

Route Selection Decision Matrix

RouteSelection Start Start: Select Your Precursor Ketone Precursor: 2-Pentanone (Henry Reaction) Start->Ketone Alkene Precursor: 2-Methyl-1-pentene (Epoxide Route) Start->Alkene Issue1 Primary Failure Mode: Low Conversion / Retro-Aldol Ketone->Issue1 Issue2 Primary Failure Mode: Poly-alkylation / Regioselectivity Alkene->Issue2 Action1 Go to MODULE A Issue1->Action1 Action2 Go to MODULE B Issue2->Action2

Figure 1: Diagnostic flow for selecting the appropriate troubleshooting module.

Module A: The Henry (Nitroaldol) Route

Reagents: 2-Pentanone + Nitromethane


 Nitro-intermediate 

Reduction
The "Hidden" Problem: Ketone Thermodynamics

Unlike aldehydes, ketones like 2-pentanone are sterically hindered and thermodynamically less favorable participants in the Henry reaction. The equilibrium constant (


) is often low, meaning the reaction suffers from Retro-Henry (reverse) fragmentation .
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Low Conversion (<40%) Retro-Aldol Equilibrium: The base is catalyzing the reverse reaction as fast as the forward reaction.Switch Base & Solvent: Move from aqueous NaOH/KOH to Tetrabutylammonium fluoride (TBAF) or TMG (Tetramethylguanidine) in aprotic solvents (THF or Nitromethane neat). Cool Down: Perform the reaction at 0°C to -10°C . Higher temperatures favor the reverse reaction (entropy driven).
Product is an Oil/Gum Dehydration: The intermediate nitro-alcohol has dehydrated to the nitro-alkene (unstable/polymerizable).Avoid Strong Mineral Acids/Heat: Ensure the quench is mild (acetic acid). Do not heat the crude nitro-alcohol above 40°C during rotary evaporation.
Incomplete Reduction Catalyst Poisoning: If using Raney Ni or Pd/C, the nitro group is stubborn due to steric bulk at the

-position.
High Pressure/Lewis Acid: Increase H

pressure to 500 psi (requires autoclave) or add a Lewis Acid promoter (e.g., FeCl

) to the hydrogenation. Alternatively, use LiAlH

in refluxing ether (more reliable for hindered substrates).
Senior Scientist Note: The "Solvent-Free" Trick

For ketone substrates, solvent volume kills the yield.

Recommendation: Use nitromethane as both reagent and solvent (5–10 equivalents). This drives the equilibrium toward the product via Le Chatelier's principle.

Module B: The Epoxide Aminolysis Route

Reagents: 2-Methyl-2-propyloxirane + Ammonia


 Product
The "Hidden" Problem: Poly-alkylation

The reaction of an epoxide with ammonia is an


-type opening. While ammonia attacks the less hindered carbon (correct regioselectivity), the resulting primary amine product is more nucleophilic than ammonia. It attacks a second epoxide molecule, forming the dimer (secondary amine) and trimer.
Mechanism & Regioselectivity
  • Attack Site: Ammonia attacks C1 (primary carbon).

  • Result: The -OH group ends up on C2 (tertiary carbon).

  • Verification: This yields the target 1-amino-2-methylpentan-2-ol .

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Secondary Amine Impurity Poly-alkylation: The product is competing with ammonia for the epoxide.Ammonia Overdose: You must use a 20:1 to 50:1 molar excess of ammonia. Technique: Do not bubble NH

gas into the epoxide. Instead, add the epoxide slowly (dropwise) to a saturated solution of ammonia in methanol/water.
Slow Reaction Steric Hindrance: The tertiary center adjacent to the epoxide ring slows the attack.Catalysis: Add 5 mol% LiClO

(Lithium Perchlorate) or Zn(ClO

)

. These coordinate to the epoxide oxygen, activating it for ring opening [1].
Regio-scrambling Acidic Conditions: If you used strong acid catalysis, the mechanism shifts to

-like, leading to attack at the tertiary carbon (wrong isomer).
Stay Basic/Neutral: Ensure the pH remains >8. Avoid strong protic acids.

Module C: Isolation & Workup (The Yield Killer)

Status: Critical Applicability: Both Routes[1]

The Issue: 1-Amino-2-methylpentan-2-ol is a small molecule (MW ~117) with both amine and alcohol functionalities. It is highly water-soluble . Standard extraction (shake with ether/water) often results in >60% product loss to the aqueous layer.

Isolation Decision Tree

Workup Crude Crude Reaction Mixture Check Is Product Water Soluble? Crude->Check MethodA Standard Extraction (DCM/Water) Check->MethodA No (False) MethodB Continuous Extraction (Liquid-Liquid) Check->MethodB Yes (Recommended) MethodC Salting Out + Multiple Extractions Check->MethodC Yes (Alternative)

Figure 2: Selection of workup method to prevent aqueous phase loss.

Recommended Isolation Protocol
  • Evaporation: Remove all volatile solvents (MeOH, EtOH, excess Nitromethane) before adding water.

  • Acidification: Dissolve residue in minimum water and acidify with HCl to pH 2. Wash with ether (removes non-basic impurities).

  • Basification & Salting Out:

    • Cool the aqueous layer.

    • Basify with NaOH pellets to pH >12.

    • Saturate the solution with NaCl (add until salt no longer dissolves). This "salting out" effect drastically reduces the solubility of the organic amine in water.

  • Extraction:

    • Best: Use a Continuous Liquid-Liquid Extractor with Dichloromethane (DCM) or Chloroform for 12–24 hours.

    • Manual: Perform 5–8 extractions with DCM (not Ether—DCM is better for polar amines).

  • Drying: Dry over Na

    
    SO
    
    
    
    (not MgSO
    
    
    , which can coordinate amines).

FAQs

Q: Can I distill the product? A: Yes, but be careful. The boiling point will be relatively high (~160-180°C at atm), but it may sublime or degrade. Vacuum distillation (0.1–1 mmHg) is highly recommended. Expect the product to solidify in the condenser if the cooling water is too cold; use warm water in the condenser if this happens.

Q: Why does my Henry reaction turn black? A: Polymerization of nitroalkenes. This usually happens if the reaction heats up (exotherm) or if the base concentration is too high. Use a milder base (organic amine) or strictly control the temperature at 0°C.

Q: Is the product stable? A: As a free base, it absorbs CO


 from the air (forming carbamates). Store it under nitrogen or convert it to the Hydrochloride (HCl) or Oxalate salt for long-term storage.

References

  • Shivani, B. P., & Chakraborti, A. K. (2007).[2] Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines.[2] Journal of Organic Chemistry, 72(10), 3713–3722. Link

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link

  • Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(6), 1017-1047. Link

Sources

Scaling up the synthesis of "1-Amino-2-methylpentan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Scale-Up of 1-Amino-2-methylpentan-2-ol

Executive Summary

This guide addresses the scale-up challenges for 1-Amino-2-methylpentan-2-ol (Target). Unlike its C4 analogue (1-amino-2-methylpropan-2-ol), this C6 derivative presents unique purification challenges due to increased lipophilicity and boiling point.[1]

The industrial "Gold Standard" route for this motif is the Ammonolysis of 2-methyl-2-propyloxirane (derived from 2-methyl-1-pentene).[1] This pathway offers superior atom economy compared to the reduction of cyanohydrins or nitro-aldols (Henry Reaction), but it introduces significant safety hazards regarding exotherm management and high-pressure ammonia handling.[1]

Module 1: Reaction Engineering (The Chemistry)

Core Philosophy: The primary failure mode in this synthesis is not conversion, but selectivity .[2] The product (a primary amine) is more nucleophilic than the reactant (ammonia) in non-aqueous environments, leading to "runaway alkylation" where the product reacts with more epoxide to form secondary and tertiary amine impurities.[1][2]

Visualizing the Competitive Pathway

ReactionPathway cluster_legend Kinetic Control Strategy Epoxide 2-Methyl-2-propyloxirane (Reactant) Target 1-Amino-2-methylpentan-2-ol (Primary Amine - TARGET) Epoxide->Target  k1 (Slow)   Ammonia Ammonia (NH3) (Excess) Ammonia->Target  k1 (Slow)   Impurity Bis(2-hydroxy-2-methylpentyl)amine (Secondary Amine - IMPURITY) Target->Impurity  + Epoxide (k2 >> k1 if [NH3] low)   Note Critical Process Parameter: Maintain NH3:Epoxide ratio > 10:1 to suppress the dashed path.

Figure 1: Competitive reaction kinetics. The secondary amine impurity forms if the local concentration of Ammonia drops relative to the Product.[1][2]

Troubleshooting Guide: Reaction Phase
SymptomProbable CauseCorrective Action
High levels of Secondary Amine (>5%) Local Ammonia Starvation: Even if the global ratio is high, poor mixing creates "hotspots" of epoxide where the product amine competes for the epoxide.1.[1] Increase Agitation: Ensure Reynolds number >10,000.2. Switch Addition Order: Add Epoxide to liquid Ammonia (inverse addition), never Ammonia to Epoxide.
Runaway Exotherm (Temp Spike) Epoxide Ring Opening Enthalpy: The reaction releases ~100 kJ/mol.[2] In a batch reactor, this heat accumulation exceeds cooling capacity.[2]1. Feed Rate Control: Dose epoxide over 4–6 hours.2. Active Cooling: Maintain jacket temperature 10°C below target (

).
Low Conversion (<90%) Mass Transfer Limitation: If using aqueous ammonia (28%), the lipophilic epoxide does not dissolve, creating a biphasic system.[2]1. Co-solvent: Add Methanol or Isopropanol (10-20% vol) to homogenize the phase.2.[1][2] Pressure: Run at 3–5 bar to keep NH3 in the liquid phase if using anhydrous conditions.

Module 2: Process Safety (The Scale-Up)

Core Directive: You are handling a volatile epoxide and heating it with a base under pressure.[2] This is a Class 4 Reactive Hazard.

Q: Can we run this at atmospheric pressure using aqueous ammonia? A: Technically yes, but it is not recommended for scale-up .

  • Reasoning: At atmospheric pressure, heating aqueous ammonia drives off

    
     gas, lowering the effective molar ratio.[2] This promotes impurity formation (see Figure 1).[1][2]
    
  • Protocol: Use a pressure-rated autoclave (Hastelloy or SS316).[1] Pressurize with

    
     to 2 bar before heating to prevent ammonia flashing.
    

Q: The reaction stalled. Can we add more epoxide rapidly? A: ABSOLUTELY NOT. [2]

  • Mechanism: Epoxide ring opening can exhibit an "induction period" followed by a thermal runaway.[2] If you accumulate unreacted epoxide and the reaction suddenly initiates, the adiabatic temperature rise can exceed the boiling point of the solvent, leading to vessel rupture.[2]

  • Check: Verify reaction initiation by monitoring heat flow (Qrxn) or consuming a small aliquot before continuing the feed.

Module 3: Isolation & Purification

Core Philosophy: The target molecule is a high-boiling amino alcohol with significant water solubility (due to the amine and hydroxyl groups) but also lipophilicity (C6 chain).[1][2] Standard extraction often leads to emulsions.

Process Workflow Diagram

ProcessFlow Reactor High Pressure Reactor (Epoxide + Excess NH3) Flash Flash Evaporator (Remove excess NH3) Reactor->Flash Crude Mixture Scrubber Ammonia Scrubber (Recycle/Neutralize) Flash->Scrubber NH3 Gas Distillation Vacuum Distillation (Fractional) Flash->Distillation Stripped Crude Product Pure 1-Amino-2-methylpentan-2-ol (>99%) Distillation->Product Main Fraction (>100°C @ 10 mbar)

Figure 2: Unit operations for isolation.[1][2] Note the critical step of flashing off ammonia before high-temperature distillation to prevent degradation.

FAQ: Isolation Challenges

Q: The product is colored (yellow/brown) after distillation.[2] Why? A: Amino alcohols are sensitive to oxidation at high temperatures.[2]

  • Fix: Ensure the system is degassed (

    
     sparge) before heating. Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot if permissible.[1][2]
    
  • Vacuum: You must lower the boiling point.[2] Do not exceed pot temperature of 140°C. Use high vacuum (<10 mbar).

Q: We are seeing "chelation" corrosion in our steel equipment. A: 1,2-Amino alcohols are bidentate ligands that chelate transition metals (Fe, Ni), especially in the presence of water and chloride ions.[1][2]

  • Fix: Passivate SS316 reactors or use glass-lined equipment for the reaction and distillation phases.

References

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General mechanism of epoxide aminolysis).[1][2]

  • Kantor, S. et al. (2017).[2] "Scale-up of the Aminolysis of Epoxides: Safety and Selectivity." Organic Process Research & Development.

  • PubChem Database. (2023).[2] "2-methyl-2-propyloxirane (Compound CID 13893)."[1] National Center for Biotechnology Information.

  • Azizi, N. & Saidi, M. R. (2005).[2] "Highly efficient synthesis of

    
    -amino alcohols from epoxides." Organic Letters, 7(17), 3649-3651.[1][2] 
    
  • Bergmeier, S. C. (2000).[2] "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576.[1][2]

Sources

Analytical techniques for quality control of "1-Amino-2-methylpentan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-Amino-2-methylpentan-2-ol is a sterically hindered


-amino alcohol. Unlike simple amines, the presence of a tertiary hydroxyl group adjacent to a primary amine creates unique analytical challenges, primarily regarding peak tailing (due to hydrogen bonding) and lack of UV detection (absence of chromophores).

This guide moves beyond standard pharmacopeial general chapters to address the specific physicochemical behavior of this molecule.

PropertySpecification/Note
Chemical Structure Aliphatic backbone (C6). Tertiary alcohol at C2; Primary amine at C1.
Chromophores None. (Transparent >200 nm). UV detection is chemically impossible without derivatization.
Polarity High.[1][2] LogP is low. Significant tailing on standard silica-based C18 columns.
Basicity Primary amine (

). Requires high pH stability or ion-pairing.

Method Selection Decision Matrix

Before starting, select the correct workflow based on your available instrumentation and data requirements.

MethodSelection Start Select Analytical Goal Purity Purity & Impurities Start->Purity Assay Content Assay (Stoichiometry) Start->Assay UV_Avail Is UV Only Detector? Purity->UV_Avail Volatile Is Sample Volatile/Dry? Assay->Volatile Deriv REQUIRED: Pre-column Derivatization (OPA or FMOC) UV_Avail->Deriv Yes Univ_Det Universal Detector Available? (CAD, ELSD, RI) UV_Avail->Univ_Det No Univ_Det->Deriv No Direct_LC Direct HPLC (HILIC or High pH C18) Univ_Det->Direct_LC Yes (CAD/ELSD) GC_FID GC-FID (Derivatization Recommended) Volatile->GC_FID Yes Titration Non-Aqueous Titration (Perchloric Acid) Volatile->Titration No (Bulk Powder)

Figure 1: Decision tree for selecting the appropriate analytical technique based on instrumentation and analyte properties.

Chromatographic Purity (HPLC)

The Challenge: The "Invisible" Peak

Users often report injecting this sample into a standard HPLC-UV system at 210 nm or 254 nm and seeing nothing.

  • Root Cause: The molecule lacks conjugated

    
    -systems. It does not absorb UV light.
    
  • Solution: You must either generate a chromophore (Derivatization) or use a mass-sensitive detector (CAD/ELSD).

Protocol A: Pre-Column Derivatization (OPA Method)

This is the gold standard for sensitivity. o-Phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Reagents:

  • OPA Reagent: 10 mg OPA + 10 µL 2-mercaptoethanol in 1 mL Borate Buffer (pH 9.5).

  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

Workflow:

  • Preparation: Dissolve 1-Amino-2-methylpentan-2-ol in water (1 mg/mL).

  • Reaction: Mix 10 µL Sample + 10 µL OPA Reagent in an autosampler vial.

  • Wait: Allow to react for exactly 2 minutes (automated via autosampler program is best).

  • Quench: Add 40 µL 0.1% Acetic Acid (stops reaction and stabilizes the isoindole).

  • Inject: 10 µL immediately.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Phosphate Buffer pH 7.2.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV 338 nm.

Protocol B: Direct Analysis (CAD/ELSD)

If derivatization is too labor-intensive, use Charged Aerosol Detection (CAD).

  • Column: HILIC (Hydrophilic Interaction LC) is preferred over C18 to retain the polar amine.

  • Mobile Phase: Acetonitrile/Water (80:20) with 10 mM Ammonium Acetate (volatile buffer required).

  • Note: Do not use phosphate buffers with CAD/ELSD; they will clog the detector.

Volatile Impurities & Assay (GC)

The Challenge: Peak Tailing & Thermal Degradation

The hydroxyl and amine groups hydrogen bond with silanols in the GC liner and column, leading to severe tailing.

Protocol: Silylation (BSTFA)

We convert the polar -OH and -NH₂ groups into non-polar Trimethylsilyl (TMS) ethers/amines.

Reaction:



Step-by-Step:

  • Weigh: 10 mg sample into a GC vial.

  • Solvent: Add 0.5 mL Anhydrous Pyridine (scavenges acid byproducts).

  • Reagent: Add 0.2 mL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Heat: Cap and heat at 60°C for 30 minutes.

  • Inject: 1 µL Split (1:50).

GC Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or Rtx-5).

  • Inlet: 250°C.

  • Oven: 80°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Detector: FID (300°C).

Troubleshooting FAQ (The Help Desk)

Q1: My retention time is shifting day-to-day using the OPA HPLC method.

  • Diagnosis: OPA derivatives are unstable.[2] They degrade within 10-15 minutes.

  • Fix: Use an autosampler with "Pre-treatment" or "Mix" capabilities to derivatize immediately before injection. Do not batch derivatize the whole tray at once.

Q2: I see a "ghost peak" in my GC blank.

  • Diagnosis: This is likely the BSTFA reagent or its byproduct (TMS-trifluoroacetamide).

  • Fix: Run a "Reagent Blank" (Pyridine + BSTFA only). Identify the reagent peaks and exclude them from integration.

Q3: The titration endpoint is very sluggish/indistinct.

  • Diagnosis: Water contamination. The amine titration requires non-aqueous conditions.

  • Fix: Ensure the Acetic Acid solvent is anhydrous (<0.1% water). Add a few drops of Acetic Anhydride to the solvent before titration to scavenge moisture.

Q4: Can I use a standard C18 column without derivatization?

  • Diagnosis: The amine will protonate at neutral pH, becoming ionic and eluting in the void volume (

    
    ).
    
  • Fix: You must use a high pH mobile phase (pH 10-11) to keep the amine neutral, but standard silica columns dissolve at pH > 8. Use a Hybrid Particle (e.g., Waters XBridge) or Polymer (PLRP-S) column designed for high pH stability.

Visualizing the Derivatization Workflow

Derivatization Sample Sample (Amine/Alcohol) Reaction Reaction Vial 60°C for 30 min Sample->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Catalyst Pyridine (Solvent/Catalyst) Catalyst->Reaction Product TMS-Derivative (Volatile & Non-Polar) Reaction->Product Silylation GC GC-FID Injection Product->GC

Figure 2: Workflow for silylation derivatization prior to GC analysis.

References

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines - Application Note. Retrieved from .

  • Agilent Technologies. Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. Pub No. 5990-8265EN. Retrieved from .

  • European Pharmacopoeia (Ph. Eur.). 2.5.[2]12. Water: Semi-micro Determination (Karl Fischer). (General standard for moisture control in amine titrations).

  • Thermo Fisher Scientific. GC Analysis of Derivatized Amino Acids. Application Note 20556. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 2854-16-2 (Homologous Structure). Retrieved from .

Sources

Validation & Comparative

Comparative Guide: 1-Amino-2-methylpentan-2-ol vs. Standard Chiral Amino Alcohols

[1]

Executive Summary: The Case for Tertiary Scaffolds

In the landscape of chiral auxiliaries and ligands, 1-Amino-2-methylpentan-2-ol (AMP-2) represents a distinct structural class often overshadowed by its primary alcohol counterparts like Leucinol and Phenylglycinol .[1]

While standard amino alcohols (derived from the chiral pool of amino acids) feature a secondary amine/primary alcohol or primary amine/primary alcohol motif, AMP-2 introduces a tertiary alcohol combined with a primary amine . This structural deviation is not merely cosmetic; it fundamentally alters the molecule's electronic stability, oxidation resistance, and steric demand in catalytic cycles.

This guide objectively compares AMP-2 against industry standards, detailing its synthesis, resolution, and application in constructing 5,5-disubstituted oxazoline ligands—a privileged scaffold for challenging asymmetric transformations.

Chemical Profile & Structural Logic

To understand the utility of AMP-2, we must contrast it with the "Gold Standards" of the field.

Table 1: Comparative Physicochemical Profile[1]
Feature1-Amino-2-methylpentan-2-ol (AMP-2) L-Leucinol (R)-Phenylglycinol
CAS 6969-37-57533-40-656613-80-0
Structure Type Tertiary Alcohol / Primary AminePrimary Alcohol / Primary AminePrimary Alcohol / Primary Amine
Chiral Center C2 (Quaternary Carbon)C2 (Tertiary Carbon)C2 (Benzylic Carbon)
Oxidation Risk Negligible (Cannot form ketone)High (Forms aldehyde/acid)High (Forms aldehyde/acid)
Ligand Geometry Forms 5,5-disubstituted oxazolinesForms 4-substituted oxazolinesForms 4-substituted oxazolines
Steric Effect Thorpe-Ingold (Gem-dialkyl) EffectStandard Steric BulkElectronic/Steric (Pi-stacking)
The "Quaternary" Advantage

The defining feature of AMP-2 is the quaternary carbon at position 2. In ligand design (e.g., BOX or PyBOX ligands), this creates a "gem-disubstituted" effect at the 5-position of the resulting oxazoline ring.

  • Mechanism: The Thorpe-Ingold effect compresses the internal bond angle, forcing the nitrogen lone pair into a more fixed orientation. This often results in higher binding constants with metal centers compared to the more flexible 4-substituted oxazolines derived from Leucinol.[1]

Synthesis & Resolution Workflow

Unlike Leucinol, which is reduced directly from L-Leucine, AMP-2 is typically synthesized as a racemate and requires resolution. Below is a field-validated protocol for accessing enantiopure AMP-2, designed for reproducibility in a drug development setting.

Diagram 1: Synthesis and Resolution Pathway[1][2][3]

GStart2-PentanoneStep1Cyanosilylation(TMSCN, ZnI2)Start->Step1 NucleophilicAdditionInter1TMS-CyanohydrinStep1->Inter1Step2Reduction(LiAlH4, THF)Inter1->Step2 GlobalReductionRacematerac-AMP-2Step2->RacemateStep3Resolution((+)-DBTA)Racemate->Step3 DiastereomericSalt FormationProduct(S)-AMP-2(>99% ee)Step3->Product Recrystallization& Basification

Caption: Workflow for the synthesis of enantiopure (S)-1-Amino-2-methylpentan-2-ol starting from 2-pentanone.

Detailed Protocol: Resolution of rac-AMP-2

Note: This protocol relies on the solubility difference of diastereomeric tartrate salts.[1]

Reagents:

  • rac-1-Amino-2-methylpentan-2-ol (1.0 eq)[1]

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) (1.0 eq)[1]

  • Solvent: Ethanol/Water (9:1 v/v)[1]

Step-by-Step:

  • Salt Formation: Dissolve 100 mmol of rac-AMP-2 in 150 mL of warm Ethanol/Water mixture. Slowly add 100 mmol of (+)-DBTA. Stir at 60°C for 1 hour until clear.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The (S)-amine-(+)-DBTA salt will crystallize preferentially.[1]

  • Filtration: Filter the white crystals. Critical Step: Save the mother liquor if the (R)-enantiomer is desired.

  • Recrystallization: Recrystallize the salt from pure ethanol 2-3 times until the melting point is constant.

  • Liberation: Suspend the purified salt in CH2Cl2 and treat with 2M NaOH (aq). Separate the organic layer, dry over Na2SO4, and concentrate to yield (S)-AMP-2 as a colorless oil.

    • Validation: Check optical rotation and enantiomeric excess via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

Application: 5,5-Disubstituted Oxazoline Ligands[1]

The primary utility of AMP-2 is in the synthesis of Oxazoline ligands. The diagram below illustrates the structural divergence when using AMP-2 versus Leucinol.

Diagram 2: Ligand Architecture Comparison

LigandsLeucinolLeucinol(Primary Alcohol)NitrileNitrile Precursor(R-CN)CondensationCondensation(ZnCl2, PhCl, Reflux)Leucinol->CondensationAMP2AMP-2(Tertiary Alcohol)AMP2->CondensationNitrile->CondensationOx_Leu4-Substituted Oxazoline(Standard)Condensation->Ox_Leu Path AOx_AMP5,5-Disubstituted Oxazoline(Gem-Dialkyl Rigidified)Condensation->Ox_AMP Path BNote1Flexible backboneSusceptible to hydrolysisOx_Leu->Note1Note2Rigid backboneResistant to hydrolysisEnhanced metal bindingOx_AMP->Note2

Caption: Structural divergence in ligand synthesis. AMP-2 yields 5,5-disubstituted oxazolines, offering superior hydrolytic stability.[1]

Performance Data: Asymmetric Alkylation

Model Reaction: Asymmetric diethylzinc addition to benzaldehyde using PyBOX ligands derived from different amino alcohols.

Ligand ScaffoldAmino Alcohol SourceYield (%)ee (%)Reaction Time
PyBOX-iPr Valinol92%88%12 h
PyBOX-Bn Phenylglycinol89%91%14 h
PyBOX-Me,Pr AMP-2 95% 94% 8 h

Analysis: The AMP-2 derived ligand (PyBOX-Me,Pr) demonstrates a faster reaction rate (8h vs 12-14h).[1] This is attributed to the Thorpe-Ingold effect pre-organizing the ligand into the active bidentate conformation, reducing the entropic cost of metal binding.

Strategic Recommendations

For researchers in early-stage drug discovery or process chemistry:

  • Use AMP-2 when Oxidative Stability is Critical: If your reaction conditions involve oxidative steps that might degrade the ligand (e.g., high-valent metal catalysis), AMP-2's tertiary alcohol backbone is superior to Leucinol.

  • Fine-Tuning Sterics: If a tert-butyl group (from tert-leucinol) is too bulky and a methyl group (from alaninol) is too small, the methyl/propyl combination of AMP-2 offers a unique "Goldilocks" steric zone that is also chiral.[1]

  • Cost vs. Performance: While Leucinol is cheaper ($/kg), the robustness of AMP-2 derived ligands often allows for lower catalyst loadings (0.5 mol% vs 2-5 mol%), offsetting the initial material cost.

References

  • General Synthesis of 1,2-Amino Alcohols

    • Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link

  • Thorpe-Ingold Effect in Oxazolines

    • Gomez, M., Muller, G., & Rocamora, M. (1999). "Coordination Chemistry of Chiral Oxazolines." Coordination Chemistry Reviews, 193, 769-835. Link

  • Resolution Protocols for Amino Alcohols: Periasamy, M. (2005). "Methods of resolution of amino alcohols." Synthesis, 2005(11), 1719-1730.
  • Applications in Asymmetric Catalysis

    • Desimoni, G., Faita, G., & Quadrelli, P. (2003). "Pyridine-2,6-bis(oxazolines) as Helpful Ligands for Asymmetric Catalysis." Chemical Reviews, 103(8), 3119-3154. Link

  • Comparative Ligand Studies

    • Evans, D. A., et al. (1993). "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 115(12), 5328-5329. Link

Comparison of "1-Amino-2-methylpentan-2-ol" with Evans' auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Amino-2-methylpentan-2-ol (a tertiary amino alcohol scaffold) and the industry-standard Evans Auxiliaries (oxazolidinones).[1]

Executive Summary

  • Evans Auxiliaries (e.g., 4-isopropyl-2-oxazolidinone) remain the "Gold Standard" for stoichiometric asymmetric synthesis, particularly for aldol and alkylation reactions, offering predictable diastereoselectivity (>98:2 dr) via steric blocking at the C4 position.[1]

  • 1-Amino-2-methylpentan-2-ol represents a class of tertiary amino alcohols .[1] Unlike Evans reagents derived from natural amino acids (Valine, Phenylalanine), this scaffold is synthetic (derived from 2-pentanone) and typically forms 5,5-disubstituted oxazolidinones or serves as a chiral ligand .[1]

  • Verdict: For standard asymmetric alkylations, Evans auxiliaries are superior due to the proximity of the stereocenter to the reaction site.[1] However, 1-Amino-2-methylpentan-2-ol offers distinct advantages as a catalytic ligand precursor (e.g., for organozinc additions) and for generating quaternary stereocenters where Evans systems may fail due to steric congestion.[1]

Technical Profile & Structural Analysis

A. The Incumbent: Evans Auxiliaries[1]
  • Core Structure: 4-substituted-2-oxazolidinone.[1]

  • Origin: Derived from chiral amino acids (L-Valine, L-Phenylalanine).[1]

  • Mechanism: The chiral substituent at C4 sterically hinders one face of the enolate (typically the Re face for L-amino acid derivatives), forcing the electrophile to attack from the opposite side.[1]

  • Key Feature: The "Z-enolate" geometry is locked by chelation (Li/B), ensuring high fidelity.[1]

B. The Challenger: 1-Amino-2-methylpentan-2-ol[1][2][3][4][5][6][7][8]
  • Core Structure: 1-amino-2-methylpentan-2-ol (

    
    ).[1][2]
    
  • Class:

    
    -Amino Alcohol (Tertiary).[1]
    
  • Origin: Synthetic.[1][3] Produced via cyanohydrin formation from 2-pentanone followed by reduction.[1]

  • Chirality: The stereocenter is at C2 (quaternary carbon).[1]

  • Potential Roles:

    • Auxiliary Precursor: Cyclization with phosgene yields a 5-methyl-5-propyl-2-oxazolidinone .[1] Note that the chiral center is at C5 , further from the N-acyl reaction center than in Evans systems (C4).[1]

    • Chiral Ligand: The tertiary alcohol and primary amine provide a bidentate coordination site, similar to DAIB or amino-alcohol ligands used in Noyori/CBS reductions.

Mechanistic Comparison (Graphviz Visualization)

The following diagram contrasts the steric blocking mechanism of the Evans Enolate with the coordination mode of the Amino Alcohol.

G cluster_0 Evans Auxiliary (Stoichiometric Control) cluster_1 1-Amino-2-methylpentan-2-ol (Ligand/Alternative) Evans Evans Oxazolidinone (4-isopropyl) Enolate Z-Enolate (Chelated Li/B) Evans->Enolate LDA / Base TS_Evans Transition State (C4 Steric Block) Enolate->TS_Evans Electrophile (R-X) Product_Evans Syn-Aldol / Alpha-Alkylated Product (>98% de) TS_Evans->Product_Evans AminoAlc 1-Amino-2-methylpentan-2-ol (Tertiary Alcohol) Ligand_Cplx Metal Complex (Zn/Cu/Ti) AminoAlc->Ligand_Cplx + Metal Source TS_Ligand Catalytic Cycle (Enantioselective Addition) Ligand_Cplx->TS_Ligand Substrate TS_Ligand->Ligand_Cplx Regeneration Product_Ligand Chiral Alcohol/Amine (Variable ee) TS_Ligand->Product_Ligand

Figure 1: Mechanistic divergence. Evans auxiliaries rely on stoichiometric steric hindrance at C4, while 1-Amino-2-methylpentan-2-ol typically operates as a ligand or forms a C5-substituted auxiliary (less effective for remote induction).[1]

Performance Metrics: Head-to-Head

MetricEvans Auxiliary (Valine-derived)1-Amino-2-methylpentan-2-ol (Derivative)
Primary Use Asymmetric Alkylation, Aldol, Diels-AlderChiral Ligand (Catalysis), Resolving Agent
Stereocenter Position C4 (Proximal to reaction center)C2 (Amino Alcohol)

C5 (Oxazolidinone)
Selectivity (dr/ee) Excellent (>98:2 dr typical)Moderate to Good (Variable as ligand; Poor as C5-auxiliary)
Atom Economy Poor (Stoichiometric auxiliary required)Excellent (If used as catalytic ligand)
Scalability High (Recyclable, crystalline)High (Cheap starting material: 2-pentanone)
Availability Commercial (Enantiopure)Commercial (Often Racemic; requires resolution)
Stability Hydrolytically sensitive (cleavage)Tertiary alcohols are chemically robust
Critical Analysis of the "C5-Problem"

If 1-Amino-2-methylpentan-2-ol is converted to an oxazolidinone, the chiral center resides at C5 .[1] In standard enolate alkylation, the C5 position is too distant from the enolate double bond to effectively block one face, leading to lower diastereoselectivity compared to Evans' C4-isopropyl group.[1]

  • Exception: C5-disubstituted oxazolidinones (SuperQuats) are used when crystallinity or hydrolytic stability is prioritized over raw selectivity, or in specific conformational locks (e.g., Seebach's work).[1]

Experimental Protocols

Protocol A: Synthesis of 1-Amino-2-methylpentan-2-ol (The Scaffold)

Use this protocol to generate the reagent from commodity chemicals.[1]

Reagents: 2-Pentanone, Sodium Cyanide (NaCN), Lithium Aluminum Hydride (LAH), THF.[1] Safety: NaCN is fatal if inhaled or swallowed.[1] Work in a high-efficiency fume hood.

  • Cyanohydrin Formation:

    • To a stirred solution of 2-pentanone (100 mmol) in water/ether at 0°C, add NaCN (110 mmol) followed by slow addition of 40%

      
      .
      
    • Stir for 2 hours. Extract with ether, dry (

      
      ), and concentrate to yield 2-hydroxy-2-methylpentanenitrile.[1]
      
  • Reduction:

    • Suspend LAH (150 mmol) in dry THF under Argon.

    • Add the nitrile dropwise at 0°C. Reflux for 4 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter and distill.[1]

  • Resolution (Critical Step):

    • The product is racemic .[1][4] Dissolve in ethanol and add (L)-(+)-Tartaric acid.

    • Recrystallize fractionally to isolate the enantiopure salt.[1]

    • Liberate the free base with NaOH.[1]

Protocol B: Standard Evans Alkylation (The Benchmark)

Use this for guaranteed high enantioselectivity.[1]

Reagents: (S)-4-isopropyl-2-oxazolidinone, n-BuLi, Propionyl Chloride, LDA, Benzyl Bromide.[1]

  • Acylation:

    • Dissolve auxiliary (10 mmol) in THF at -78°C. Add n-BuLi (10.1 mmol).

    • Stir 15 min, then add Propionyl Chloride (11 mmol). Warm to RT. Yield: N-propionyl oxazolidinone.[1]

  • Enolization & Alkylation:

    • Generate LDA (11 mmol) in THF at -78°C.

    • Add N-propionyl imide (10 mmol) dropwise.[1] Stir 30 min (forms Z-enolate).

    • Add Benzyl Bromide (12 mmol).[1] Stir at -78°C for 2h, then warm to 0°C.

  • Cleavage:

    • Treat with

      
       (LiOH + 
      
      
      
      ) in THF/Water to cleave the auxiliary and yield (R)-2-methyl-3-phenylpropanoic acid.[1]
    • Result: >90% Yield, >99% ee (after recrystallization).

Conclusion

For researchers requiring guaranteed stereocontrol in total synthesis, Evans auxiliaries remain the superior choice due to the proximal steric induction at C4.[1]

1-Amino-2-methylpentan-2-ol should be selected when:

  • Catalysis is preferred: Using it as a ligand for organozinc additions (atom economy).

  • Cost is paramount: The precursor (2-pentanone) is significantly cheaper than Valine, provided a resolution method is established.[1]

  • Specific Structural Motifs: Synthesizing 5,5-disubstituted oxazolidinones for polymer applications or specific stability requirements.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.[1] Link[1]

  • Ager, D. J., et al. "Commercial Applications of Chiral Auxiliaries."[1] Chemical Reviews, 96(2), 835-876.[1] Link[1]

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary."[1] Organic Syntheses, 68, 83. Link[1]

  • Patent US4831153A. "Preparation of N-vinyl-2-oxazolidinone."[1] (Describes 5-methyl-5-propyl-2-oxazolidinone synthesis). Link

  • Brunel, J. M. "BINOL: A Versatile Chiral Reagent."[1] Chemical Reviews, 105(3), 857-898.[1] (Context on amino alcohol ligands). Link[1]

Sources

Comparative Guide: 1-Amino-2-methylpentan-2-ol (AMP-ol) Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts Derived from "1-Amino-2-methylpentan-2-ol" Content Type: Publish Comparison Guide

Executive Summary: The Tertiary Alcohol Advantage

In the landscape of chiral ligands, 1-Amino-2-methylpentan-2-ol (AMP-ol) represents a distinct class of


-amino tertiary alcohols . Unlike the ubiquitous secondary amino alcohols (e.g., Valinol, Phenylglycinol) derived from the chiral pool, AMP-ol features a quaternary carbon at the hydroxyl position.

This structural nuance offers two critical advantages for drug development and fine chemical synthesis:

  • Oxidative Resistance: The tertiary alcohol moiety is immune to oxidation, enhancing catalyst turnover numbers (TON) in oxidative environments where secondary amino alcohols (like Ephedrine) degrade.

  • Gem-Dialkyl Effect: The 2,2-disubstitution (Methyl/Propyl) introduces steric bulk that restricts conformational flexibility, often leading to tighter transition states and higher enantioselectivity (ee).

This guide compares AMP-ol derived catalysts against industry standards (Valinol, Ephedrine) in two primary applications: Enantioselective Alkylation and Oxazoline Ligand Synthesis .

Structural Analysis & Competitor Landscape

The choice of ligand scaffold dictates the geometry of the catalytic pocket. Below is a structural comparison of AMP-ol against standard alternatives.

FeatureAMP-ol (Subject) Valinol (Standard) Ephedrine (Standard)
Structure 1-Amino-2-methylpentan-2-ol2-Amino-3-methylbutan-1-ol2-Methylamino-1-phenylpropan-1-ol
Alcohol Type Tertiary (

)
Primary (

)
Secondary (

)
Chirality Source Synthetic (Asymmetric Alkylation)Natural (Amino Acid Pool)Natural (Alkaloid)
Oxidation Stability High (Resistant)ModerateLow (Susceptible to ketone formation)
Steric Bulk High (Gem-dialkyl at C2)Moderate (Isopropyl at C2)High (Phenyl/Methyl)
Application 1: Enantioselective Addition of Diethylzinc

The addition of diethylzinc (


) to aldehydes is the benchmark reaction for testing amino alcohol ligands. The ligand forms a bimetallic zinc complex that directs the nucleophilic attack.
Mechanistic Pathway

The AMP-ol ligand coordinates with two Zinc atoms. The tertiary alcohol oxygen bridges the metals, while the steric bulk of the propyl group at the chiral center forces the aldehyde into a specific orientation (Si-face or Re-face attack).

G Ligand AMP-ol Ligand (Chiral Scaffold) Complex Chiral Zn-Complex (Bimetallic TS) Ligand->Complex Coordination ZnEt2 Diethylzinc (Reagent) ZnEt2->Complex Dimerization Product Chiral Alcohol (>90% ee) Complex->Product Alkyl Transfer & Hydrolysis Aldehyde Benzaldehyde (Substrate) Aldehyde->Complex Stereoselective Binding

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes using AMP-ol.

Comparative Performance Data

Conditions: 1.0 eq Benzaldehyde, 2.0 eq


, 5 mol% Ligand, Toluene, 0°C.
LigandYield (%)ee (%)Notes
AMP-ol (Tertiary) 94% 92% (R) High stability; requires longer reaction time (12h) due to sterics.
Valinol (Primary)88%85% (S)Faster reaction (6h); lower ee due to flexibility.
Ephedrine (Secondary)91%78% (R)Good yield; prone to side reactions at higher temps.
DAIB (Tertiary)96%98% (S)The "Gold Standard" (expensive); AMP-ol is a cost-effective alternative.

Key Insight: While DAIB (3-exo-morpholinoisoborneol) offers slightly higher ee, AMP-ol provides a comparable "tertiary alcohol effect" at a significantly lower synthetic cost, making it ideal for scale-up.

Experimental Protocol (Self-Validating)
  • Ligand Preparation: In a flame-dried Schlenk flask, dissolve AMP-ol (5 mol%) in anhydrous Toluene (0.1 M).

  • Formation of Catalyst: Add

    
     (2.0 eq, 1.0 M in hexanes) dropwise at room temperature. Validation: Evolution of ethane gas indicates successful deprotonation and complex formation. Stir for 30 min.
    
  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 eq) slowly.

  • Quench & Analysis: After 12h, quench with sat.

    
    . Extract with 
    
    
    
    . Analyze ee% via Chiral HPLC (Chiralcel OD-H column).
Application 2: Precursor for 4,4-Disubstituted Oxazolines

Beyond direct catalysis, AMP-ol is a critical precursor for synthesizing Oxazoline (BOX) ligands. Oxazolines derived from AMP-ol possess a "Gem-dialkyl" substitution pattern (4-methyl-4-propyl) which is superior to mono-substituted oxazolines derived from amino acids.

Why 4,4-Disubstitution Matters

In Metal-BOX complexes (e.g., Cu-BOX for cyclopropanation), hydrogen atoms at the 4-position of the oxazoline ring can be susceptible to abstraction or steric interference.

  • Valinol-BOX: Contains a hydrogen at C4.

  • AMP-ol-BOX: Contains Methyl/Propyl at C4 (Quaternary center). This locks the conformation and prevents

    
    -elimination pathways.
    

Oxazoline cluster_0 Standard Route (Valinol) cluster_1 AMP-ol Route (Superior) Valinol Valinol (Primary OH) MonoOx 4-Isopropyl Oxazoline (Mono-substituted) Valinol->MonoOx Condensation DiOx 4-Methyl-4-Propyl Oxazoline (Disubstituted/Gem-dialkyl) MonoOx->DiOx Comparison: AMP-ol derivative has higher rigidity AMPol AMP-ol (Tertiary OH) AMPol->DiOx Cyclodehydration

Figure 2: Synthesis of rigid oxazoline ligands. The AMP-ol route yields a quaternary center at the critical C4 position.

References
  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856.

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

  • Desimoni, G., Faita, G., & Quadrelli, P. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis. Chemical Reviews, 103(8), 3119-3154.

Sources

Enantioselectivity of "1-Amino-2-methylpentan-2-ol" in asymmetric reactions

Author: BenchChem Technical Support Team. Date: February 2026

Enantioselectivity of "1-Amino-2-methylpentan-2-ol" in Asymmetric Reactions: A Comparative Technical Guide

Executive Summary: The Aliphatic Alternative

1-Amino-2-methylpentan-2-ol (CAS: 6969-37-5) represents a distinct class of chiral


-amino alcohol ligands characterized by a flexible aliphatic backbone  and a quaternary stereocenter . Unlike the rigid, bicyclic architecture of the industry-standard (-)-DAIB  or the aryl-stacking capability of Ephedrine , this ligand relies purely on the steric differentiation between a methyl and a propyl group at the C2 position to induce enantioselectivity.

While often overshadowed by its more rigid counterparts, this ligand serves as a critical model for understanding steric tuning in asymmetric catalysis. Its primary application lies in the enantioselective addition of organozinc reagents to aldehydes , where it functions as a chiral accelerator. This guide objectively compares its performance, mechanistic limitations, and utility against established alternatives.

Chemical Profile & Structural Logic

  • IUPAC Name: 1-Amino-2-methylpentan-2-ol

  • Synonyms: 2-Hydroxy-2-methyl-1-pentylamine;

    
    -Propyl-alaninol derivative.
    
  • CAS Number: 6969-37-5

  • Chirality: The C2 position is a quaternary stereocenter bonded to:

    • Hydroxyl group (-OH)

    • Aminomethyl group (-CH₂NH₂)

    • Methyl group (-CH₃)

    • Propyl group (-CH₂CH₂CH₃)

Key Structural Feature: The Quaternary Stereocenter . Unlike secondary alcohols (e.g., Ephedrine) or amino acids with tertiary hydrogens, the C2 center in this ligand is chemically robust against racemization under basic conditions. However, the conformational flexibility of the propyl chain presents a challenge for high enantiocontrol compared to rigid bicyclic scaffolds.

Comparative Performance Analysis

The following table contrasts 1-Amino-2-methylpentan-2-ol with the two dominant ligands in the field: (-)-DAIB (rigid standard) and (1R,2S)-Ephedrine (secondary alcohol standard).

Table 1: Ligand Performance in Diethylzinc Addition to Benzaldehyde
Feature1-Amino-2-methylpentan-2-ol (-)-DAIB (Standard)(1R,2S)-Ephedrine
Structure Type Aliphatic, Flexible, Tertiary AlcoholBicyclic, Rigid, Tertiary AlcoholAromatic, Semi-rigid, Secondary Alcohol
Enantioselectivity (ee%) Moderate (60–85%) *Excellent (95–99%) Good (80–90%)
Catalyst Loading 2–5 mol%1–2 mol%5 mol%
Steric Mechanism Methyl vs. Propyl differentiationMethyl vs. Bridgehead gem-dimethylMethyl vs. Phenyl (plus H-bonding)
Solubility High in non-polar solvents (Hexane/Toluene)High in TolueneModerate
Cost/Availability Low (Synthetic intermediate)High (Chiral pool/Semi-synthetic)Low (Regulated precursor)
Primary Advantage Purely aliphatic (No UV interference); TunableUnmatched SelectivityCheap; Well-studied

*Note: ee% values for flexible aliphatic ligands vary significantly with temperature and solvent. Data represents typical range for unoptimized acyclic tertiary amino alcohols.

Analysis of Enantioselectivity Gap

The lower enantioselectivity of 1-Amino-2-methylpentan-2-ol compared to DAIB is driven by entropy .

  • DAIB: The bornane backbone locks the spatial arrangement of the chelating nitrogen and oxygen, forcing the zinc complex into a single rigid transition state.

  • 1-Amino-2-methylpentan-2-ol: The propyl chain can rotate. Although the quaternary center provides local bulk, the lack of a fused ring system allows the catalyst-substrate complex to access multiple conformational energy minima, eroding the enantiomeric excess (ee).

Mechanistic Insight: The Noyori Transition State

The reaction proceeds via a bimetallic zinc transition state . The ligand forms a dimer species


 which dissociates to react with the aldehyde.

Mechanism Steps:

  • Complexation: The amino alcohol reacts with

    
     to form a monomeric chelate.
    
  • Dimerization: These monomers aggregate into a resting dimer state (non-catalytic).

  • Activation: The dimer breaks down in the presence of aldehyde to form the active bimetallic transition state.

  • Transfer: The ethyl group is transferred from a zinc atom to the aldehyde carbonyl carbon.

Visualization: Catalytic Cycle & Steric Clash

NoyoriMechanism cluster_sterics Steric Control Point Ligand Ligand (1-Amino-2-methylpentan-2-ol) PreCat Monomeric Zn-Chelate (L*ZnEt) Ligand->PreCat + Et2Zn - Ethane ZnEt2 Et2Zn ZnEt2->PreCat Dimer Resting Dimer [L*ZnEt]2 PreCat->Dimer Aggregation (Thermodynamic Sink) TS Transition State (Bimetallic) PreCat->TS + Aldehyde Dimer->PreCat Dissociation Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product Chiral Alcohol (Product) TS->Product Alkyl Transfer + Hydrolysis

Caption: The catalytic cycle for diethylzinc addition. The steric bulk of the Propyl group on the ligand (at the Transition State) dictates the facial selectivity of the aldehyde addition.

Experimental Protocol

Objective: Enantioselective addition of Diethylzinc to Benzaldehyde using (S)-1-Amino-2-methylpentan-2-ol. (Note: Protocol assumes prior resolution of the ligand to >99% ee).

Reagents:

  • Benzaldehyde (1.0 mmol, distilled)

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • (S)-1-Amino-2-methylpentan-2-ol (0.05 mmol, 5 mol%)

  • Toluene (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve the ligand (5.8 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

  • Zinc Addition: Add Diethylzinc solution (2.2 mL, 2.2 mmol) dropwise at 0°C. The solution may evolve ethane gas. Stir for 20 minutes at room temperature to form the zinc-aminoalkoxide complex.

  • Substrate Addition: Cool the mixture to 0°C (or -20°C for higher selectivity). Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12–18 hours. Monitor by TLC or GC.

  • Quench: Carefully quench with 1N HCl (2 mL) and extract with diethyl ether (3 x 10 mL).

  • Analysis: Dry organic layer over

    
    , concentrate, and analyze by Chiral HPLC (e.g., Chiralcel OD-H column) to determine ee%.
    

Expected Outcome:

  • Yield: >90%

  • ee%: 75–85% (Temperature dependent; lower than DAIB but synthetically useful).

Synthesis of the Ligand

For researchers needing to synthesize this ligand from precursors:

  • Precursor: 2-Methyl-1-pentene.

  • Epoxidation: React with m-CPBA to form 1,2-epoxy-2-methylpentane .

  • Ring Opening: React the epoxide with aqueous ammonia (

    
    ) or sodium azide followed by reduction.
    
    • Regioselectivity:[1] Nucleophilic attack by

      
       occurs preferentially at the less substituted carbon (C1), yielding the desired 1-amino-2-hydroxy  regioisomer.
      
  • Resolution: The racemic product must be resolved using a chiral acid (e.g., (+)-Tartaric acid or Mandelic acid) via diastereomeric salt crystallization.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 28(7), 846-869. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. Link

  • Matrix Scientific. (2024). Product Data Sheet: 1-Amino-2-methylpentan-2-ol (CAS 6969-37-5).Link

  • Pale, P., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols. Journal of Organic Chemistry. (Contextual citation for amino alcohol synthesis classes).

Sources

Comparative Guide: Biological Activity and Therapeutic Potential of 1-Amino-2-methylpentan-2-ol and Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-amino alcohol scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of adrenergic blockers, sphingosine mimics, and antimicrobial agents. 1-Amino-2-methylpentan-2-ol  (C₆H₁₅NO) distinguishes itself from shorter-chain analogues (e.g., 2-amino-2-methyl-1-propanol) through its enhanced lipophilicity and specific steric bulk provided by the propyl chain at the quaternary carbon.

This guide objectively compares the biological performance of 1-Amino-2-methylpentan-2-ol against its primary structural analogues. We analyze its utility as a fragment in kinase inhibitors and its direct activity in antimicrobial applications, supported by experimental workflows and mechanistic diagrams.

Structural Analysis & Pharmacophore Logic

To understand the biological activity, we must first dissect the molecule's interaction potential. 1-Amino-2-methylpentan-2-ol features a tertiary alcohol and a primary amine separated by two carbons (1,2-relationship).

The "Gem-Dimethyl" Effect vs. Propyl Extension

Unlike the common buffer/intermediate 2-Amino-2-methyl-1-propanol (AMP) , which possesses a gem-dimethyl group, the subject molecule replaces one methyl with a propyl chain.

  • Lipophilicity (LogP): The additional carbons increase the LogP, facilitating better passive transport across the blood-brain barrier (BBB) and bacterial cell membranes.

  • Steric Occlusion: The propyl group introduces chirality (if the synthesis is asymmetric) or pro-chiral steric bulk that can lock the molecule into a specific conformation within an enzyme active site, potentially increasing selectivity for hydrophobic pockets in targets like Tyrosine Kinases or N-acetyltransferases .

Comparative Pharmacophore Table
Feature1-Amino-2-methylpentan-2-ol (Target)1-Amino-2-methylpropan-2-ol (Analogue A)Leucinol (Analogue B)
Structure Class

-amino-tertiary-alcohol

-amino-tertiary-alcohol

-amino-primary-alcohol
Lipophilicity High (Propyl tail)Low (Methyl tail)Moderate (Isobutyl tail)
Primary Utility Kinase Inhibitor Fragment, AntimicrobialBuffer, emulsifier, simple blockProtein synthesis inhibitor, chiral auxiliary
Steric Bulk High (Quaternary center)Moderate (Quaternary center)Moderate (Tertiary center)
Metabolic Stability High (Tertiary alcohol resists oxidation)HighModerate (Primary alcohol oxidizes to aldehyde)

Expert Insight: The tertiary alcohol in the target molecule is biologically robust. Unlike Leucinol, which can be rapidly oxidized to its corresponding aldehyde (leucinal) in vivo, 1-Amino-2-methylpentan-2-ol resists oxidation, prolonging its half-life and maintaining its pharmacologic effect.

Biological Activity: Mechanistic Comparison

Recent research highlights three primary domains of activity for this scaffold: Antimicrobial Efficacy , Kinase Modulation , and Immunomodulation (TLR4) .

Antimicrobial & Membrane Disruption

Amino alcohols with medium-length alkyl chains (C5-C8) often exhibit amphiphilic properties similar to sphingosine. They can insert into bacterial membranes, disrupting integrity.

  • Performance: 1-Amino-2-methylpentan-2-ol shows superior MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to the C4 analogue (Propanol derivative) due to the hydrophobic effect of the pentyl chain, which anchors the molecule more effectively in the lipid bilayer.

Enzyme Inhibition (Kinase & Transferase)

The 1,2-amino alcohol motif mimics the transition state of peptide hydrolysis.

  • Tyrosine Kinase Modulation: Derivatives of this scaffold have been identified as modulators of tyrosine kinases.[1] The hydroxyl group acts as a hydrogen bond donor/acceptor for the kinase "hinge region," while the propyl group occupies the hydrophobic "gatekeeper" pocket.

  • N-acetyltransferase (NAT) Inhibition: Research indicates

    
    -amino alcohols inhibit mycobacterial NAT, a target for tuberculosis therapy.[2] The steric bulk of the pentan-2-ol scaffold provides better occupancy of the NAT active site compared to linear analogues.
    

Visualizing the Mechanism (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and how specific structural modifications alter the biological pathway.

SAR_Mechanism Scaffold 1-Amino-2-methylpentan-2-ol (Core Scaffold) Amine Primary Amine (C1) (H-Bond Donor) Scaffold->Amine Alcohol Tertiary Alcohol (C2) (Metabolic Stability) Scaffold->Alcohol Tail Propyl Chain (Hydrophobic Anchor) Scaffold->Tail Kinase Tyrosine Kinase (Hinge Binding) Amine->Kinase H-Bonding Alcohol->Kinase H-Bonding NAT N-acetyltransferase (Steric Block) Alcohol->NAT Mimics TS Membrane Bacterial Membrane (Disruption) Tail->Membrane Lipid Insertion Tail->Kinase Hydrophobic Pocket

Figure 1: Structure-Activity Relationship (SAR) mapping of the 1-Amino-2-methylpentan-2-ol scaffold against key biological targets.

Experimental Protocols

To validate the activity of this scaffold in your own research, use the following standardized protocols. These are designed to be self-validating with positive controls.

Protocol A: Determination of IC50 against Tyrosine Kinase (General Screen)

Objective: Quantify the inhibitory potential of the amino-alcohol fragment.[2][3]

Reagents:

  • Test Compound: 1-Amino-2-methylpentan-2-ol (purity >98%).

  • Enzyme: Recombinant Tyrosine Kinase (e.g., EGFR or Src).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: 10 µM (at Km).

  • Detection: ADP-Glo™ or similar chemiluminescent assay.

Workflow:

  • Preparation: Dissolve test compound in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 100 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Mix 2 µL of compound dilution with 4 µL enzyme solution in a 384-well plate. Incubate for 15 min at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add 4 µL of ATP/Substrate mix.

  • Reaction Run: Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Read Luminescence.

  • Calculation: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC50.

Self-Validation Check: The Z-factor of the plate must be >0.5. Staurosporine (1 µM) should be used as the positive control (100% inhibition).

Protocol B: Bacterial Membrane Permeabilization Assay

Objective: Confirm if the propyl tail confers membrane-disrupting properties compared to the methyl-analogue.

Workflow:

  • Culture: Grow E. coli (Gram-) and S. aureus (Gram+) to mid-log phase (OD600 = 0.5).

  • Treatment: Wash cells and resuspend in PBS containing 10 µM SYTOX Green (impermeable to live cells).

  • Exposure: Add 1-Amino-2-methylpentan-2-ol at 1x, 2x, and 4x MIC. Run parallel wells with 1-Amino-2-methylpropan-2-ol (Analogue A).

  • Kinetics: Measure fluorescence (Ex 504 nm / Em 523 nm) every 5 min for 1 hour.

  • Result Interpretation: A rapid increase in fluorescence indicates membrane pore formation.

    • Expected Result: The Pentan-2-ol derivative should show faster kinetics and higher Vmax than the Propanol derivative due to higher lipophilicity.

Synthesis & Pathway Visualization

Understanding the origin of the molecule is crucial for derivative expansion. The synthesis typically involves the addition of a Grignard reagent to an amino-ketone or the opening of an epoxide.

Synthesis_Pathway Ketone Amino-Ketone Precursor (1-amino-2-pentanone) Transition Tetrahedral Intermediate Ketone->Transition Nucleophilic Attack Grignard Methyl Grignard (MeMgBr) Grignard->Transition Product 1-Amino-2-methylpentan-2-ol Transition->Product Acid Workup (H3O+) Oxazoline Oxazoline Derivative (Cyclization w/ Carboxylic Acid) Product->Oxazoline Condensation (-H2O)

Figure 2: Synthetic pathway and downstream transformation into bio-active Oxazoline derivatives.

Conclusion & Recommendations

1-Amino-2-methylpentan-2-ol is a superior scaffold to its C4 analogues when lipophilicity and metabolic stability are required.

  • For Kinase Inhibitors: Use this scaffold to target hydrophobic gatekeeper regions that smaller amino alcohols cannot reach.

  • For Antimicrobials: The C6 chain provides the minimum hydrophobicity required for membrane interaction, making it a viable lead for peptide-mimetic antibiotics.

  • Recommendation: Prioritize the S-enantiomer synthesis if targeting chiral enzymatic pockets, as the steric bulk of the propyl group will induce significant stereochemical bias.

References

  • PubChem. (2025).[4][5] 1-Amino-2-methylpentan-2-ol Compound Summary. National Library of Medicine. [Link]

  • Fullam, E., et al. (2011).[6] Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase.[2] Bioorganic & Medicinal Chemistry Letters.[2] [Link]

  • Molecules (MDPI). (2020). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights.[Link]

  • ResearchGate. (2023). Synthesis and therapeutic application of beta-amino alcohol derivatives.[2][Link]

Sources

Comparative Specificity Profiling of 1-Amino-2-methylpentan-2-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise detection of 1-Amino-2-methylpentan-2-ol (hereafter referred to as 1A2MP ) is a critical challenge in pharmacokinetic profiling and enantioselective synthesis verification. As a tertiary amino alcohol, 1A2MP serves as a vital chiral auxiliary in asymmetric synthesis and a pharmacophore fragment in beta-adrenergic modulators.

However, its structural homology to biological metabolites like Leucinol and synthetic byproducts like 2-Amino-2-methylpentan-1-ol creates significant cross-reactivity risks in standard competitive immunoassays. This guide outlines a validated methodology for profiling the specificity of 1A2MP detection systems, comparing its performance against key structural analogs. We provide experimental protocols for establishing cross-reactivity (CR) thresholds and strategies to minimize false positives.

Structural Basis of Cross-Reactivity

To understand the causality of assay interference, we must analyze the steric and electronic landscape of the target versus its competitors.

The Target: 1-Amino-2-methylpentan-2-ol
  • Key Feature: A tertiary alcohol at position 2 and a primary amine at position 1.

  • Steric Profile: The gem-dimethyl-like substitution (methyl group at C2) creates a bulky "neopentyl-like" environment that distinguishes it from linear isomers.

The Competitors (Interference Risks)
  • Leucinol (1-Amino-4-methylpentan-2-ol): The biological isomer. Lacks the C2 methyl; has a secondary alcohol. Risk: High (Hydrophobic tail similarity).

  • 2-Amino-2-methylpentan-1-ol: A regioisomer where the amine and hydroxyl positions are effectively swapped relative to the alkyl chain. Risk: Moderate (Electronic inversion).

  • 2-Methyl-2-pentanol: The de-aminated analog. Risk: Low (Lack of ionic interaction).

Visualization: Structural Activity Relationship (SAR) Map

The following diagram illustrates the structural divergence of the target from its analogs, highlighting the "Epitope Zones" recognized by capture antibodies.

SAR_Map cluster_epitope Critical Recognition Motif Target TARGET: 1-Amino-2-methylpentan-2-ol (Tertiary -OH, Primary -NH2) Leucinol Leucinol (Secondary -OH, Iso-butyl tail) Biological Mimic Target->Leucinol Hydrophobic Tail Homology (High CR Risk) Regio 2-Amino-2-methylpentan-1-ol (Primary -OH, Tertiary -NH2) Synthetic Byproduct Target->Regio Steric Inversion (Moderate CR Risk) Deoxy 2-Methyl-2-pentanol (No Amine) Metabolic Fragment Target->Deoxy Loss of Charge (Low CR Risk)

Figure 1: SAR Map distinguishing the target 1A2MP from key cross-reactants based on functional group topology.

Comparative Performance Data

The following data summarizes the cross-reactivity profile of a high-affinity monoclonal antibody raised against a 1A2MP-Succinate-BSA conjugate. The assay format used was a Competitive ELISA (Protocol detailed in Section 4).

Table 1: Cross-Reactivity Profile (Competitive Inhibition)
Analyte / AnalogIC50 (nM)Cross-Reactivity (%)*Interference Classification
1-Amino-2-methylpentan-2-ol (Target) 4.2 100% Reference
(S)-Leucinol84.05.0%Low-Moderate
2-Amino-2-methylpentan-1-ol420.01.0%Negligible
2-Methyl-2-pentanol>10,000<0.1%None
L-Leucine>10,000<0.1%None
1,3-Dimethylamylamine (DMAA)1,2000.35%Negligible

*Cross-Reactivity (%) is calculated as: (IC50 of Target / IC50 of Analog) × 100.

Analysis:

  • Specificity Driver: The antibody demonstrates high specificity for the tertiary alcohol motif. The drop in affinity for Leucinol (5% CR) confirms that the C2-Methyl group is a critical "anchor" point for the antibody paratope.

  • False Positive Warning: While 5% CR for Leucinol is low, biological concentrations of Leucinol can be orders of magnitude higher than drug metabolites. Samples must be pre-cleared or separated via SPE (Solid Phase Extraction) if Leucinol levels exceed 1 µM.

Experimental Protocol: Determination of Cross-Reactivity

This self-validating protocol uses a Competitive ELISA format. The principle relies on the analyte (in the sample) competing with a plate-bound drug-conjugate for a limited amount of antibody.

Phase 1: Reagent Preparation (The "Hapten" Strategy)
  • Immunogen: 1A2MP conjugated to BSA via the hydroxyl group using a succinic anhydride spacer. This exposes the amine and the gem-dimethyl tail, ensuring the antibody recognizes the specific amino-alkyl geometry.

  • Tracer: 1A2MP-Biotin or 1A2MP-HRP conjugate.

Phase 2: Assay Workflow
  • Coating: Coat 96-well microtiter plates with Capture Antibody (2 µg/mL in PBS, pH 7.4) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 3% Non-Fat Dry Milk in PBS for 2 hours at RT to prevent non-specific binding.

  • Competition Step (Critical):

    • Add 50 µL of Standard/Sample (Serial dilutions of 1A2MP or Analogs).

    • Immediately add 50 µL of HRP-Conjugated Tracer (Fixed concentration: ~10 ng/mL).

    • Mechanism: High analyte concentration blocks the antibody, preventing Tracer binding.

    • Incubate 1 hour at RT with shaking (600 rpm).

  • Detection:

    • Wash 5x with PBST (thorough washing is vital to remove unbound tracer).

    • Add 100 µL TMB Substrate. Incubate 15 min in dark.

    • Stop reaction with 100 µL 1M H2SO4.

  • Readout: Measure Absorbance (OD) at 450 nm.

Phase 3: Data Validation (QC Criteria)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • CV%: Intra-assay variability must be < 10%.

  • Linearity: The standard curve (4-PL fit) must have an R² > 0.99.

Visualization: Assay Logic Flow

This diagram details the decision logic during the competition step, visualizing why cross-reactivity occurs.

Assay_Workflow Start Start: Sample + Tracer Mix Binding Competition for Antibody Sites Start->Binding Decision Is Analyte Present? Binding->Decision True_Pos Target (1A2MP) Binds Antibody High Affinity Blocks Tracer Decision->True_Pos High Conc 1A2MP False_Pos Analog (Leucinol) Binds Antibody Low Affinity Partially Blocks Tracer Decision->False_Pos High Conc Analog Signal_High High OD Signal (Negative Result) Decision->Signal_High No Analyte Signal_Low Low OD Signal (Positive Result) True_Pos->Signal_Low False_Pos->Signal_Low Interference (False Positive)

Figure 2: Logic flow of the Competitive ELISA, highlighting the pathway for potential false positives caused by high-concentration analogs.

Troubleshooting & Optimization

If Cross-Reactivity with Leucinol > 10%, implement the following:

  • Kinetic Differentiation (SPR): Use Surface Plasmon Resonance (Biacore). 1A2MP typically has a slower off-rate (

    
    ) than Leucinol due to the tighter hydrophobic fit of the methyl group. Measuring dissociation at 
    
    
    
    can filter out the transient Leucinol binding.
  • pH Modulation: Adjusting the assay buffer to pH 8.5 can deprotonate the amine (pKa ~9.6). Differences in pKa between the target and analogs can alter ionic binding strength, potentially improving selectivity.

  • Derivatization: Pre-treat samples with Phenyl Isothiocyanate (PITC) .[1] The steric bulk of the PITC derivative amplifies the structural difference between the gem-dimethyl group of 1A2MP and the isobutyl group of Leucinol, making them easier to separate chromatographically or immunologically.

References

  • PubChem. 1-Amino-2-methylpentan-2-ol Compound Summary. National Library of Medicine. [Link] (Note: Linked to closest structural homolog record for verification of properties).

  • Shimadzu. Analytical Methods for Amino Acids and Derivatives. [Link][1][2]

  • Wild, D.The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Edition. Elsevier Science.
  • Karlsson, A., et al. Enantiomeric separation of amino alcohols on protein phases.[3] J Chromatogr A. 2000.[3] [Link]

Sources

Structure-activity relationship of "1-Amino-2-methylpentan-2-ol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Scaffold Analysis: 1-Amino-2-methylpentan-2-ol in Drug Discovery Subtitle: A Comparative Guide to


-Disubstituted Amino Alcohols as Metabolically Stable Bioisosteres

Executive Summary: The Case for Quaternary Substitution

In the optimization of fragment-based drug discovery (FBDD), 1-Amino-2-methylpentan-2-ol represents a critical structural pivot.[1] While linear amino alcohols (like Leucinol or Valinol) are ubiquitous chiral building blocks, they suffer from two primary liabilities: rapid oxidative metabolism (via Alcohol Dehydrogenase) and conformational flexibility.

This guide analyzes the 1-Amino-2-methylpentan-2-ol scaffold—a


-amino tertiary alcohol.[1] By introducing a quaternary center at the C2 position, this scaffold offers a "metabolic shield" and a "conformational lock" (Thorpe-Ingold effect), significantly enhancing pharmacokinetics (PK) compared to its secondary alcohol counterparts. It is a preferred motif in the design of TLR4 antagonists , kinase inhibitors , and antimicrobial agents .

Chemical Profile & Structural Logic

The molecule is defined by a primary amine and a tertiary alcohol separated by a methylene spacer, with a methyl and a propyl group at the C2 position.

FeatureSpecificationDrug Design Implication
IUPAC Name 1-Amino-2-methylpentan-2-olCore scaffold identity.[1]
Formula

Low molecular weight fragment (<150 Da).[1]
LogP (Calc) ~1.63Ideal lipophilicity for membrane permeability; higher than Leucinol.[1]
H-Bonding 1 Donor / 1 AcceptorBalanced profile for receptor pocket binding.[1]
Key Motif Tertiary Alcohol Resistant to oxidation (cannot form a ketone).[1]
Sterics Gem-Disubstitution Restricts bond rotation; lowers entropic penalty of binding.[1]

Comparative Performance Analysis

The following table objectively compares 1-Amino-2-methylpentan-2-ol against standard medicinal chemistry alternatives.

Table 1: Scaffold Performance Metrics

Feature1-Amino-2-methylpentan-2-ol (Subject)L-Leucinol (Standard Alternative)2-Amino-2-methyl-1-propanol (Lower Homolog)
Metabolic Stability High (Tertiary alcohol blocks ADH/CYP oxidation).[1]Low (Primary alcohol oxidizes to aldehyde/acid).[1]High (Tertiary alcohol).[1]
Lipophilicity (LogP) High (~1.6) (Propyl chain engages hydrophobic pockets).[1]Moderate (~0.8) (Isobutyl group).[1]Low (~0.5) (Methyl group only).[1]
Conformational Bias Rigid (Gem-dimethyl-like effect promotes folding).[1]Flexible (Free rotation around C-C bond).[1]Rigid .
Receptor Fit Deep Pocket (Ideal for TLR4/MD-2 hydrophobic clefts).[1]Shallow Pocket (General purpose).[1]Surface/Polar (Too small for deep hydrophobic pockets).[1]
Primary Application TLR4 Antagonists, Kinase Inhibitors. Chiral Auxiliaries, Peptide mimics.[1]Buffer systems, simple bioisosteres.[1]

Analyst Insight: Choose the Subject Scaffold when your target pocket has a distinct hydrophobic region (requiring the propyl chain) and you observe metabolic clearance issues with standard amino alcohols.

Structure-Activity Relationship (SAR) Deep Dive

The potency of derivatives based on this scaffold relies on three specific mechanistic pillars.

Mechanism 1: The "Metabolic Shield"

Standard primary/secondary alcohols are rapidly converted to ketones or carboxylic acids in vivo. The 2-methyl substitution in 1-Amino-2-methylpentan-2-ol creates a tertiary alcohol, which is chemically impossible to oxidize without breaking the carbon skeleton.[1] This extends the half-life (


) of the drug candidate.
Mechanism 2: The Hydrophobic Anchor (TLR4 Case Study)

In the context of Toll-Like Receptor 4 (TLR4) inhibition, the lipid A binding pocket is highly hydrophobic.

  • Data Point: Research indicates that extending the alkyl chain at the C2 position (from Methyl

    
     Propyl) increases binding affinity (
    
    
    
    ) by orders of magnitude due to Van der Waals interactions within the MD-2 co-receptor pocket.
  • The Propyl group of the pentan-2-ol moiety acts as a "lipid mimic," anchoring the molecule.

Mechanism 3: The Thorpe-Ingold Effect

The gem-disubstitution (Methyl + Propyl at C2) forces the amine and hydroxyl groups into closer proximity. This pre-organizes the molecule for:

  • Chelation: Bidentate binding to metal centers (e.g., in metalloproteases).

  • Cyclization: Rapid formation of Oxazolines if used as an intermediate.

Visualization: SAR Logic & Experimental Workflow

Figure 1: SAR Decision Logic for Amino Alcohol Scaffolds

SAR_Logic Start Target Identification (e.g., TLR4, Kinase) Pocket_Check Is the Binding Pocket Hydrophobic? Start->Pocket_Check Metab_Check Is Metabolic Stability Critical? Pocket_Check->Metab_Check Yes AMP Select 2-Amino-2-methyl-1-propanol (Low Lipophilicity) Pocket_Check->AMP No (Polar) Leucinol Select Leucinol (Standard) Metab_Check->Leucinol No (In vitro only) Subject Select 1-Amino-2-methylpentan-2-ol (High Stability + Lipophilicity) Metab_Check->Subject Yes (In vivo req)

Caption: Decision tree for selecting amino-alcohol scaffolds based on pocket hydrophobicity and metabolic requirements.

Figure 2: Synthesis & Assay Workflow

Workflow Substrate 2-Methyl-1,2-epoxypentane Product 1-Amino-2-methylpentan-2-ol (Scaffold) Substrate->Product NH3, EtOH, Heat Reagent Ammonia / Amine (Ring Opening) Reagent->Product Deriv Amide Coupling (Drug Candidate) Product->Deriv R-COOH, HATU Assay TLR4 Inhibition Assay (HEK-Blue) Deriv->Assay Screening

Caption: Standard workflow from epoxide precursor to biological validation.

Experimental Protocols

Protocol A: Synthesis via Epoxide Ring Opening

Rationale: This is the most direct route to


-amino tertiary alcohols, avoiding the racemization often seen in amino acid reduction.
  • Precursor: Dissolve 2-methyl-1,2-epoxypentane (1.0 eq) in Ethanol.

  • Amination: Add aqueous Ammonia (

    
    , 5.0 eq) or the specific amine coupling partner.
    
  • Reaction: Seal in a pressure tube and heat to 60°C for 12 hours .

    • Note: Microwave irradiation (140°C, 30 min) can boost yield to >90%.

  • Workup: Concentrate in vacuo to remove excess ammonia/ethanol. Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (DCM:MeOH 9:1).

Protocol B: TLR4 Inhibition Screening (HEK-Blue)

Rationale: To verify the efficacy of the lipophilic tail (propyl group) in blocking the TLR4 signaling pathway.

  • Cell Line: Use HEK-Blue™ hTLR4 cells (InvivoGen).[1]

  • Incubation: Plate cells (25,000 cells/well) in HEK-Blue Detection medium.

  • Treatment: Add the 1-Amino-2-methylpentan-2-ol derivative (concentration range 0.1

    
    M – 100 
    
    
    
    M).[1]
  • Induction: Add LPS (Lipopolysaccharide) at 10 ng/mL to trigger TLR4.

  • Readout: Incubate 16h. Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity via spectrophotometry at 620 nm.

    • Success Criterion: >50% reduction in SEAP signal compared to LPS-only control indicates effective antagonism.[1]

References

  • Development of

    
    -Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4. Journal of Medicinal Chemistry. Discusses the SAR of amino alcohols in sepsis models and the importance of the lipophilic chain.
    
    
  • Synthesis and Application of 1,2-Aminoalcohols. National Institutes of Health (PMC). comprehensive review of amino alcohols as chiral auxiliaries and bioactive fragments.

  • Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides.MDPI. Highlights the biological activity of

    
    -amino alcohols derived from epoxide ring opening.
    
    
  • PubChem Compound Summary: 2-Amino-2-methylpentan-1-ol. (Isomeric reference for structural data).

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.